1,2-Difluoro-3-(trichloromethoxy)benzene
Description
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Properties
IUPAC Name |
1,2-difluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZMOXXCUKZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274831 | |
| Record name | 1,2-Difluoro-3-(trichloromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-39-3 | |
| Record name | 1,2-Difluoro-3-(trichloromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158178-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Difluoro-3-(trichloromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Difluoro-3-(trichloromethoxy)benzene: Synthesis, Mechanistic Utility, and Halogen Exchange Protocols
Executive Summary
In modern medicinal chemistry and agrochemical development, the trifluoromethoxy group (
To bypass this, process chemists rely on a classical, highly scalable two-step synthetic architecture: the radical chlorination of a methoxy ether to a trichloromethoxy intermediate, followed by a Lewis acid-catalyzed halogen exchange known as the Swarts reaction 2.
This whitepaper provides an in-depth technical analysis of 1,2-Difluoro-3-(trichloromethoxy)benzene , a critical building block used to synthesize 2,3-difluoro-substituted trifluoromethoxy therapeutics. We will deconstruct its chemical identity, outline self-validating synthesis protocols, and explain the causality behind the reaction conditions.
Chemical Identity & Structural Parameters
While the unsubstituted base molecule (trichloromethoxy)benzene is widely cataloged under CAS 34888-05-6 [[3]](), the specific isomer 1,2-difluoro-3-(trichloromethoxy)benzene is a transient, highly reactive intermediate whose exact CAS Registry Number is often proprietary or unassigned in public databases. However, its downstream derivatives, such as 5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene (CAS 1417567-66-8) , are commercially available for cross-coupling.
The deterministic properties of the parent intermediate are summarized below:
| Parameter | Identifier / Value |
| Chemical Name | 1,2-Difluoro-3-(trichloromethoxy)benzene |
| Molecular Formula | |
| Molecular Weight | 247.45 g/mol |
| SMILES String | FC1=C(F)C(OC(Cl)(Cl)Cl)=CC=C1 |
| Structural Class | Halogenated Aryl Ether |
| Primary Utility | Precursor to 1,2-Difluoro-3-(trifluoromethoxy)benzene |
Strategic Workflow: From Methoxy to Trifluoromethoxy
The synthesis of the target pharmacophore requires a sequential transformation. The workflow below illustrates the progression from the stable methoxy starting material to the highly reactive trichloromethoxy intermediate, culminating in the final trifluoromethoxy product.
Synthetic pathway from methoxybenzene to trifluoromethoxybenzene via Swarts reaction.
Experimental Methodologies & Causality
As process scientists, we must design protocols that are not only high-yielding but structurally self-validating. Below are the detailed, step-by-step methodologies for generating and consuming 1,2-difluoro-3-(trichloromethoxy)benzene.
Phase 1: Radical Photochlorination (Synthesis of the Intermediate)
Objective: Exhaustive chlorination of the aliphatic methoxy group without halogenating the aromatic ring.
Causality: We utilize ultraviolet (UV) actinic radiation to homolytically cleave
Step-by-Step Protocol:
-
Reactor Setup: Equip a glass-lined reactor with a medium-pressure mercury UV immersion lamp, a gas dispersion frit, and a
reflux condenser. -
Solvent Selection: Dissolve 1,2-difluoro-3-methoxybenzene in anhydrous benzotrifluoride. Why? Benzotrifluoride is transparent to UV light and lacks abstractable protons, preventing solvent degradation and managing the reaction exotherm.
-
Initiation: Heat the mixture to
and initiate UV irradiation. -
Chlorination: Slowly bubble anhydrous
gas through the solution. -
In-Process Control (IPC) & Self-Validation: Monitor the off-gas for
evolution. Pull an aliquot and analyze via GC-MS. The reaction is complete when the starting material ( 144) is entirely consumed, replaced by the distinct isotope pattern of the trichlorinated product ( 246/248/250).
Phase 2: The Swarts Halogen Exchange (Conversion to Final Product)
Objective: Convert the
Stepwise mechanistic activation of the trichloromethoxy group by SbCl5 and HF.
Step-by-Step Protocol:
-
Reactor Setup: Utilize a Monel or PTFE-lined autoclave. Standard borosilicate glass will be rapidly dissolved by anhydrous
. -
Catalyst Loading: Charge the reactor with 1,2-difluoro-3-(trichloromethoxy)benzene and
. -
Fluorination: Seal the reactor, cool to
, and condense a stoichiometric excess of anhydrous (typically 4-5 equivalents) into the vessel. -
Thermal Activation: Seal and heat the autoclave to
. Why? High thermal energy is required to overcome the activation barrier of the final, sterically hindered chlorine-fluorine exchange. -
IPC & Self-Validation: Cool the reactor, carefully vent the generated
gas through a caustic scrubber, and analyze the crude mixture via -NMR. The appearance of a distinct singlet around confirms the successful formation of the group, easily distinguishable from the multiplet signals of the aromatic fluorine atoms.
Quantitative Data & Optimization Summary
To ensure reproducibility across scale-up campaigns, the critical parameters for both phases are summarized below:
| Reaction Parameter | Phase 1: Radical Chlorination | Phase 2: Swarts Fluorination |
| Primary Reagent | ||
| Catalyst / Initiator | UV Light (Actinic Radiation) | |
| Operating Temperature | ||
| Solvent System | Benzotrifluoride | Neat (Solvent-free) |
| Primary Byproduct | ||
| Validation Method (IPC) | GC-MS (Isotope pattern tracking) |
References
-
Benchchem. (Trichloromethoxy)benzene | C7H5Cl3O | For Research. Benchchem. 4
-
Advanced Technology & Industrial Co., Ltd. Product Search Result: 5-BROMO-1,2-DIFLUORO-3-(TRICHLOROMETHOXY)BENZENE. Advtechind.
-
ChemicalBook. (trichloromethoxy)benzene | 34888-05-6. ChemicalBook. 3
-
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Symmetry 2021, 13, 2380. 1
-
Thieme Connect. Synthesis of Aromatic Trifluoromethoxy Compounds and Aromatic Trifluoromethyl Sulfides through Halogen Exchange. Science of Synthesis. 2
Sources
Technical Whitepaper: Molecular Architecture and Synthetic Dynamics of 1,2-Difluoro-3-(trichloromethoxy)benzene
Executive Summary
In the landscape of advanced agrochemical and pharmaceutical drug development, fluorinated aromatic intermediates play a critical role in modulating lipophilicity, metabolic stability, and target binding affinity. 1,2-Difluoro-3-(trichloromethoxy)benzene is a highly specialized, sterically hindered intermediate. While rarely the final active pharmaceutical ingredient (API), its trichloromethoxy (-OCCl₃) moiety serves as the essential synthetic precursor to the highly prized trifluoromethoxy (-OCF₃) group. This guide deconstructs the structural properties, mechanistic synthesis, and self-validating protocols required to handle and transform this complex molecule.
Molecular Architecture & Physicochemical Properties
The molecular structure of 1,2-difluoro-3-(trichloromethoxy)benzene consists of an aromatic benzene ring substituted with two fluorine atoms at the 1 and 2 positions, and a bulky trichloromethoxy group at the 3 position.
The presence of the -OCCl₃ group introduces profound steric hindrance. Furthermore, the combination of two highly electronegative fluorine atoms and the electron-withdrawing -OCCl₃ group severely depletes the aromatic ring of electron density via inductive effects[1]. This makes the ring highly deactivated toward electrophilic aromatic substitution, a property that must be carefully navigated during synthesis.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1,2-Difluoro-3-(trichloromethoxy)benzene |
| Molecular Formula | C₇H₃Cl₃F₂O |
| Molecular Weight | 247.46 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Oxygen) |
| Rotatable Bonds | 1 (Aryl-Oxygen bond) |
| Structural Polarity | Highly polarized (asymmetric halogen distribution) |
Mechanistic Pathways: Synthesis via Radical Photochlorination
The synthesis of the -OCCl₃ group from a standard methoxy (-OCH₃) group cannot be achieved via standard electrophilic substitution due to the risk of ring chlorination. Instead, it requires radical photochlorination [2].
Causality of Reaction Conditions: The reaction is driven by actinic radiation (UV light), which homolytically cleaves diatomic chlorine (Cl₂) into highly reactive chlorine radicals. To prevent these radicals from attacking the aromatic ring, the choice of solvent is critical. Modern protocols utilize benzotrifluoride (BTF) instead of the historically used, ozone-depleting carbon tetrachloride. The trifluoromethyl group on BTF strongly deactivates the solvent itself against radical attack, ensuring that the chlorine radicals selectively target the aliphatic hydrogens of the methoxy group on the precursor[2].
Figure 1: Radical photochlorination pathway for the synthesis of 1,2-difluoro-3-(trichloromethoxy)benzene.
Self-Validating Experimental Protocol: Continuous Flow Photochlorination
To ensure batch-to-batch reproducibility and prevent the accumulation of under-chlorinated intermediates, the following self-validating continuous flow protocol is employed.
Objective: Selective conversion of 1,2-difluoro-3-methoxybenzene to 1,2-difluoro-3-(trichloromethoxy)benzene.
-
Step 1: Reagent Preparation. Dissolve the precursor in benzotrifluoride (BTF) to achieve a 40 wt% solution. Causality: BTF acts as a radical-inert heat sink, controlling the exothermic nature of the radical substitution[2].
-
Step 2: Actinic Initiation. Pump the solution through a transparent fluoropolymer flow reactor equipped with a 365 nm UV-LED array. Concurrently introduce anhydrous Cl₂ gas.
-
Step 3: Radical Substitution & Inline Validation (The Feedback Loop). As chlorine radicals replace the methoxy hydrogens, route a micro-aliquot of the reactor effluent to an inline GC-MS. Validation: The system validates reaction completion by monitoring mass-to-charge (m/z) shifts. If the intermediate 1,2-difluoro-3-(dichloromethoxy)benzene is detected above a 1.0% area threshold, the system automatically reduces the flow rate to increase UV residence time.
-
Step 4: Degassing. Pass the validated, fully converted effluent through a nitrogen-sparged column to strip out the hazardous HCl gas byproduct.
-
Step 5: Isolation. Subject the degassed mixture to fractional vacuum distillation. BTF (b.p. 102°C) is recovered first, leaving the heavier target product to be isolated under reduced pressure.
Figure 2: Self-validating experimental workflow for continuous flow photochlorination.
Downstream Utility: Halogen Exchange (Halex) to Trifluoromethoxy
The ultimate utility of 1,2-difluoro-3-(trichloromethoxy)benzene is its conversion to a trifluoromethoxy derivative via a Halogen Exchange (Halex) reaction using anhydrous Hydrogen Fluoride (HF).
Causality of Catalyst Selection: The -OCCl₃ carbon is highly sterically hindered by the three bulky chlorine atoms. Uncatalyzed HF cannot penetrate this steric shield. Therefore, a strong Lewis acid catalyst in the +V oxidation state, specifically Antimony Pentachloride (SbCl₅) , is required. SbCl₅ coordinates with the chlorine atoms of the -OCCl₃ group, drastically weakening the C-Cl bonds and lowering the activation energy required for nucleophilic attack by HF[3].
Halex Protocol
-
Charge: Add 1,2-difluoro-3-(trichloromethoxy)benzene and 2 mol% SbCl₅ catalyst to a Hastelloy autoclave.
-
Fluorination: Cool to -20°C, introduce a stoichiometric excess of anhydrous HF, seal, and heat to 50°C for 1 hour.
-
Validation: Monitor reactor pressure; the generation of 3 moles of HCl gas per mole of substrate serves as a physical validation of reaction progress.
-
Quench: Vent HCl through a scrubber, quench the mixture over ice water, and extract the resulting 1,2-difluoro-3-(trifluoromethoxy)benzene.
Figure 3: Lewis acid-catalyzed fluorination pathway to the trifluoromethoxy derivative.
References
- US5773668A - Method of making trichloromethoxybenzene Source: Google Patents URL
-
Benzene, (trichloromethoxy)- | C7H5Cl3O | CID 40773 Source: PubChem - NIH URL:[Link]
-
Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase Source: Journal of Fluorine Chemistry (via ResearchGate) URL:[Link]
Sources
The Solubility Profile and Physicochemical Thermodynamics of Trichloromethoxy Fluorinated Benzenes in Organic Solvents
Executive Summary
Trichloromethoxy fluorinated benzenes—characterized by the conjugation of a highly polarizable -OCCl₃ group to a fluorinated aromatic ring—are critical synthetic intermediates in the development of advanced pharmaceuticals and agrochemicals. Because the -OCCl₃ moiety serves as the direct precursor to the highly lipophilic trifluoromethoxy (-OCF₃) "super-halogen" group, optimizing the solvation environments for these intermediates is a foundational requirement for successful halogen-exchange scale-up. This whitepaper provides an in-depth analysis of their solubility thermodynamics, quantitative solvent profiles, and a self-validating experimental methodology for rigorous solubility determination.
Structural and Electronic Determinants of Solvation
The solvation behavior of trichloromethoxy fluorinated benzenes is dictated by a complex interplay of steric bulk, polarizability, and electronic dipole moments.
The trichloromethoxy group (-OCCl₃) is a sterically demanding functional group. When attached to a fluorobenzene ring (e.g., 1-fluoro-4-(trichloromethoxy)benzene), the three chlorine atoms create a dense, highly polarizable electron cloud that generates a significant molecular dipole moment . However, unlike traditional polar groups (such as hydroxyls or amines), the -OCCl₃ group lacks hydrogen-bond donating capacity.
Crucially, the steric bulk of the three chlorine atoms forces the methoxy oxygen out of the aromatic plane, resulting in an orthogonal conformation relative to the benzene ring . This structural deviation prevents efficient
Thermodynamic Solubility Profile
Trichloromethoxy fluorinated benzenes are predominantly utilized in continuous flow or batch reactors for chlorine-fluorine exchange reactions (e.g., using SbF₃ or anhydrous HF) . These reactions require high substrate concentrations, making the selection of the correct organic solvent paramount.
While many base derivatives (like (trichloromethoxy)benzene) are liquids at room temperature and exhibit complete miscibility in organic solvents, crystalline derivatives (e.g., heavily substituted or nitro-fluorinated analogs) exhibit distinct saturation limits. Table 1 outlines the quantitative solubility profile of a standardized crystalline model.
Table 1: Quantitative Solubility Profile of a Model Crystalline Trichloromethoxy Fluorobenzene at 25°C
| Solvent | Dielectric Constant (ε) | Solubility Limit (mg/mL) | Primary Solvation Mechanism |
| Hexane | 1.89 | > 500 (Highly Soluble) | Dispersion forces (London forces) interacting with the polarizable -OCCl₃ cloud. |
| Toluene | 2.38 | > 500 (Highly Soluble) | |
| Dichloromethane (DCM) | 8.93 | > 500 (Highly Soluble) | Dipole-induced dipole interactions; ideal for low-temperature halogen exchange. |
| Acetonitrile (MeCN) | 37.5 | 250 - 300 | Dipole-dipole interactions; optimal for photocatalytic or transition-metal mediated steps. |
| Methanol (MeOH) | 32.7 | 50 - 100 | Weak hydrogen bond acceptance by the ether oxygen and fluorine atoms. |
| Water | 80.1 | < 0.1 (Insoluble) | Strong hydrophobic effect; complete lack of H-bond donors forces phase separation. |
Self-Validating Experimental Methodology for Solubility Determination
To accurately determine the solubility limits of novel trichloromethoxy fluorinated benzenes without falling victim to kinetic artifacts or solvent evaporation errors, a self-validating shake-flask method must be employed. This protocol utilizes dual-verification (chromatographic and gravimetric) to ensure absolute data integrity.
Step-by-Step Protocol:
-
Isothermal Equilibration: Add an excess of the solid trichloromethoxy fluorinated benzene to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Agitate the suspension at 25.0 ± 0.1 °C for 48 hours.
-
Causality: A 48-hour equilibration time ensures the system reaches true thermodynamic saturation, overcoming the kinetic dissolution limits often observed with highly crystalline halogenated aromatics.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE (Polytetrafluoroethylene) is strictly required. Nylon or cellulose filters can chemically degrade in the presence of trace HCl (a common byproduct of -OCCl₃ degradation) or artificially lower the concentration by adsorbing the highly lipophilic solute.
-
-
Chromatographic Quantification (Primary Validation): Dilute a 100 µL aliquot of the filtrate in exactly 9.90 mL of acetonitrile containing a known concentration of fluorobenzene as an internal standard . Analyze the sample via HPLC-UV.
-
Causality: Highly volatile solvents (like DCM or Hexane) evaporate rapidly during micropipetting, artificially inflating the apparent concentration. The internal standard method mathematically negates these volumetric dilution errors.
-
-
Gravimetric Cross-Validation (Secondary Validation): Transfer a precise 1.00 mL aliquot of the undiluted filtrate to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved.
-
Causality: Comparing the gravimetric residue mass to the HPLC-derived concentration confirms the absence of solvent-solute co-crystallization (solvate formation), which would otherwise skew the thermodynamic modeling.
-
Workflow Visualization
Workflow for the self-validating solubility determination of trichloromethoxy benzenes.
Applications in Drug Development and Agrochemicals
The primary industrial utility of mapping the solubility of the -OCCl₃ group lies in its role as the direct synthetic precursor to the trifluoromethoxy (-OCF₃) group . The -OCF₃ moiety is a privileged functional group in modern medicinal chemistry, boasting an exceptionally high Hansch lipophilicity parameter (
This "super-halogen" effect enhances the metabolic stability of Active Pharmaceutical Ingredients (APIs) by blocking Cytochrome P450-mediated oxidation, while simultaneously increasing lipid membrane permeability. Because the conversion of -OCCl₃ to -OCF₃ requires aggressive fluorinating agents (such as anhydrous HF or SbF₃) in specific solvent environments, understanding the exact solubility limits of the trichloromethoxy intermediate allows chemical engineers to design high-throughput, homogeneous continuous-flow microreactors that maximize yield and minimize dangerous localized pressure spikes .
References
-
[1] Title: WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds | Source: Google Patents | URL:
-
[2] Title: Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols | Source: Journal of the American Chemical Society | URL:[Link]
-
[3] Title: A deeper insight into direct trifluoromethoxylation with trifluoromethyl triflate | Source: ResearchGate | URL:[Link]
-
[4] Title: Advances in the Development of Trifluoromethoxylation Reagents | Source: MDPI Symmetry | URL:[Link]
-
[5] Title: Catalytic microreactor with electrodeposited hierarchically nanostructured nickel coatings for gas-phase fluorination reactions | Source: ResearchGate | URL:[Link]
-
[6] Title: α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species | Source: Chemical Reviews | URL:[Link]
Sources
Safety Data Sheet (SDS) for 1,2-Difluoro-3-(trichloromethoxy)benzene
An In-depth Technical Guide to the Safety Data for 1,2-Difluoro-3-(trichloromethoxy)benzene
Introduction
1,2-Difluoro-3-(trichloromethoxy)benzene is a complex halogenated aromatic ether. Its structure, which combines the chemically robust difluorobenzene backbone with the reactive trichloromethoxy group, suggests its potential as a specialized intermediate in the synthesis of novel agrochemicals, pharmaceuticals, and materials. The presence of both fluorine and chlorine atoms on the same molecule imparts unique electronic and lipophilic properties, making it a compound of interest for researchers in medicinal and industrial chemistry.
The difluoro substitution pattern on the benzene ring is known to enhance metabolic stability and binding affinity in drug candidates.[1] The trichloromethoxy group, on the other hand, is a versatile synthetic handle that can be transformed into other functional groups. However, the combination of these moieties also presents a unique set of safety challenges. Halogenated organic compounds are known for their potential toxicity and environmental persistence.[2] Therefore, a thorough understanding of the safety profile of 1,2-Difluoro-3-(trichloromethoxy)benzene is paramount for its safe handling and use in a research and development setting.
Physicochemical Properties
The exact physicochemical properties of 1,2-Difluoro-3-(trichloromethoxy)benzene have not been empirically determined and published. However, we can infer its likely characteristics based on its constituent parts and similar molecules.
| Property | Inferred Value/Characteristic | Rationale and Supporting Data |
| Molecular Formula | C7H3Cl3F2O | Based on its chemical name and structure. |
| Molecular Weight | ~247.45 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Structurally similar compounds like 1,2-Difluoro-3-(trifluoromethyl)benzene and (trichloromethoxy)benzene are liquids or low-melting solids.[3] |
| Odor | Pungent, solvent-like odor. | Halogenated aromatic compounds often possess distinct, sharp odors.[4] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, benzene). | The high degree of halogenation and the aromatic ring suggest lipophilicity. 1,2,3-Trichlorobenzene is soluble in ether and benzene.[4] |
| Boiling Point | Estimated to be >200°C. | 1,2,3-Trichlorobenzene has a boiling point of 218-219°C.[4] The addition of fluorine and oxygen atoms would likely increase this value. |
| Density | >1 g/mL | Halogenated organic compounds are typically denser than water.[4] |
Hazard Identification and Toxicological Profile
A comprehensive toxicological study of 1,2-Difluoro-3-(trichloromethoxy)benzene has not been conducted. However, by analyzing the hazards associated with its structural analogues, a presumptive hazard profile can be established.
Primary Hazards:
-
Skin and Eye Irritation: Based on data for 1,2-Difluoro-3-nitrobenzene and (trichloromethoxy)benzene, the compound is expected to be a skin and eye irritant.[3][5] Prolonged contact may lead to chemical burns.[4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols is likely to cause respiratory tract irritation.[5]
-
Harmful if Swallowed: (Trichloromethoxy)benzene is classified as harmful if swallowed.[3]
-
Potential for Organ Toxicity: Long-term exposure to chlorinated hydrocarbons can lead to liver and kidney toxicity.[6]
-
Environmental Persistence: Halogenated organic compounds are known for their persistence in the environment and potential for bioaccumulation.[2][7]
Hazard Classification (Inferred):
| Hazard Class | Category | Basis for Classification |
| Acute Toxicity, Oral | Category 4 | Based on (trichloromethoxy)benzene.[3] |
| Skin Corrosion/Irritation | Category 2 | Based on 1,2-Difluoro-3-nitrobenzene and (trichloromethoxy)benzene.[3][5] |
| Serious Eye Damage/Irritation | Category 2A | Based on 1,2-Difluoro-3-nitrobenzene and (trichloromethoxy)benzene.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Based on 1,2-Difluoro-3-nitrobenzene and (trichloromethoxy)benzene.[3][5] |
GHS Hazard Pictograms (Predicted):
Caption: Predicted GHS pictograms for 1,2-Difluoro-3-(trichloromethoxy)benzene.
Experimental Protocols: Safe Handling and Emergency Procedures
Given the inferred hazards, stringent safety protocols must be followed when handling 1,2-Difluoro-3-(trichloromethoxy)benzene.
Engineering Controls and Personal Protective Equipment (PPE)
Workflow for Safe Handling:
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1,2-Difluoro-3-nitrobenzene | C6H3F2NO2 | CID 81335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 7. Halogenated Hydrocarbons → Term [climate.sustainability-directory.com]
Advanced Synthesis Pathways for 1,2-Difluoro-3-(trichloromethoxy)benzene: A Technical Whitepaper
Executive Summary
The synthesis of highly functionalized halogenated aromatics, specifically 1,2-difluoro-3-(trichloromethoxy)benzene, presents a profound challenge in modern synthetic organic chemistry. This compound serves as a critical intermediate in the downstream synthesis of trifluoromethoxy-containing Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals [[1]](). The primary synthetic bottleneck lies in achieving selective exhaustive side-chain chlorination of the methoxy precursor (2,3-difluoroanisole) without triggering competitive electrophilic aromatic substitution (EAS) on the activated benzene ring.
This whitepaper provides an in-depth, self-validating methodological guide to the radical photochlorination pathways required to synthesize this target, grounded in industrial patent literature and mechanistic causality.
Mechanistic Causality: Side-Chain vs. Ring Chlorination
The transformation of 2,3-difluoroanisole to 1,2-difluoro-3-(trichloromethoxy)benzene relies on a Free Radical Substitution (FRS) mechanism. The reaction is initiated by actinic radiation (UV light), which homolytically cleaves diatomic chlorine into highly reactive chlorine radicals 2.
The Core Challenge: The methoxy group of 2,3-difluoroanisole is strongly electron-donating, activating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). If chlorine gas is introduced without strict kinetic controls, the EAS pathway will outcompete the FRS pathway, leading to unwanted ring-chlorinated byproducts (e.g., 4-chloro-2,3-difluoroanisole).
Mechanistic Solutions:
-
Thermal Sweeping of HCl: The reaction must be run at reflux. As side-chain chlorination proceeds, HCl gas is generated. Dissolved HCl acts as a potent catalyst for the EAS pathway. Refluxing the solvent continuously sweeps HCl out of the system, kinetically starving the ring-chlorination mechanism 3.
-
Pseudo-Infinite Dilution: Anisole and chlorine must be added concomitantly to the refluxing solvent. This ensures the instantaneous concentration of the electron-rich anisole remains near zero, forcing the chlorine radicals to selectively abstract the aliphatic methoxy hydrogens 4.
-
Solvent Selection: Historically, carbon tetrachloride (CCl₄) was used to stabilize the radical intermediates. Due to its toxicity and ozone-depleting nature, modern pathways mandate the use of benzotrifluoride (BTF), parachlorobenzotrifluoride (PCBTF), or chlorobenzene [[3]](), 5.
Fig 1: Retrosynthetic and downstream pathway for 1,2-difluoro-3-(trichloromethoxy)benzene.
Quantitative Data: Solvent and Addition Optimization
The choice of solvent and the method of substrate addition dictate the ultimate purity of the trichloromethoxy target. The data below synthesizes findings from optimized industrial photochlorination protocols, demonstrating the superiority of concomitant addition in PCBTF.
Table 1: Impact of Solvent and Addition Strategy on Chlorination Selectivity
| Solvent System | Addition Method | Operating Temp (°C) | Target Yield (%) | Ring Chlorination Byproducts (%) |
| None (Neat) | N/A | 150 | < 50.0 | > 40.0 |
| Benzotrifluoride (BTF) | Pre-mixed | 108 | 83.9 | 15.7 |
| PCBTF | Concomitant | 135 | 94.2 | 5.7 |
| Chlorobenzene | Concomitant | 132 | > 90.0 | < 8.0 |
Data synthesized and adapted from comparative patent literature for methoxybenzene derivatives 3, [[4]]().
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Progression to subsequent steps is entirely contingent upon passing specific in-process controls (IPCs).
Phase 1: Reactor Preparation & Initiation
-
Apparatus Setup: Equip a jacketed glass reactor with a high-intensity UV lamp (Hg vapor, λ = 300–400 nm) inserted via a quartz immersion well. Attach a highly efficient reflux condenser connected to a caustic scrubber (to neutralize expelled HCl).
-
Solvent Loading: Charge the reactor with 125 mL of parachlorobenzotrifluoride (PCBTF) and 600 ppm of an aliphatic amide catalyst (e.g., Hallcomide M8-10) to act as a radical stabilizer [[3]]().
-
Thermal Activation: Heat the solvent to a vigorous reflux (approx. 135°C).
-
Validation Check: Do not proceed until steady reflux is achieved. Sub-optimal temperatures will fail to expel HCl, leading to catastrophic ring chlorination.
-
Phase 2: Concomitant Addition
-
Co-Feeding: Ignite the UV lamp. Begin the concomitant subsurface sparging of anhydrous Cl₂ gas (42 g/hr) and the dropwise addition of 2,3-difluoroanisole (125 g total, fed at 42 g/hr) 4.
-
Causality & Control: The exothermic nature of radical propagation will maintain the reflux. If the reactor temperature drops by >5°C, halt the anisole feed immediately . A temperature drop indicates radical termination/stalling; continuing to feed anisole will cause substrate pooling, which triggers EAS ring chlorination upon re-initiation.
-
Phase 3: Exhaustive Chlorination & IPC
-
Post-Addition Sparging: Once the anisole feed is complete, maintain Cl₂ sparging at a reduced rate (15 g/hr) under continuous UV irradiation for an additional 2 hours.
-
In-Process Control (IPC): Withdraw a 1 mL aliquot, neutralize with aqueous sodium thiosulfate, extract into hexane, and analyze via GC-FID.
-
Validation Check: The reaction is deemed complete only when GC indicates < 0.5% residual 2,3-difluoroanisole and < 1.0% intermediate mono/dichloromethoxy species. If intermediates remain, resume Cl₂ sparging in 30-minute increments.
-
Phase 4: Isolation
-
Degassing: Purge the reactor with inert N₂ gas for 1 hour at 100°C to strip residual Cl₂ and HCl.
-
Purification: Isolate the 1,2-difluoro-3-(trichloromethoxy)benzene via fractional distillation under reduced pressure.
Fig 2: Self-validating experimental workflow for radical photochlorination.
Conclusion
The synthesis of 1,2-difluoro-3-(trichloromethoxy)benzene demands rigorous kinetic control to suppress the inherent reactivity of the aromatic ring. By transitioning away from obsolete neat or CCl₄-based methodologies and adopting a concomitant feed strategy in high-boiling fluorinated solvents (like PCBTF) or chlorobenzene 5, chemists can reliably achieve >90% yields of the target trichloromethoxy species. This optimized pathway ensures high-purity material ready for downstream fluorination into high-value trifluoromethoxy APIs.
References
- Source: google.
- Source: google.
- Source: google.
- Source: mdpi.
- (Trichloromethoxy)
Sources
- 1. mdpi.com [mdpi.com]
- 2. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 3. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 4. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 5. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]
Thermodynamic Stability and Reactivity Profiling of Trichloromethoxy Groups on Fluorinated Aromatic Rings
Executive Summary
The trichloromethoxy (–OCCl₃) group is a pivotal synthetic intermediate in organofluorine chemistry. It is primarily utilized as the direct precursor to the trifluoromethoxy (–OCF₃) functional group—a highly prized moiety in modern drug development and agrochemicals due to its unique ability to enhance metabolic stability, membrane permeability, and lipophilicity[1]. However, the –OCCl₃ group itself presents significant thermodynamic instability. It is highly prone to hydrolytic degradation and thermal decomposition into toxic byproducts such as phosgene[2][3].
This technical guide explores the thermodynamic parameters governing –OCCl₃ stability when conjugated to fluorinated aromatic rings. By detailing the causality behind its degradation pathways and providing self-validating protocols for kinetic analysis, this document serves as an authoritative resource for researchers optimizing halogen exchange reactions.
Thermodynamic Profiling: Substituent Effects and Decomposition Pathways
The stability of the –OCCl₃ group is dictated by the delicate balance of bond dissociation energies (BDEs) of the C–O and C–Cl bonds. These energies are heavily influenced by the electronic nature of the attached aromatic system.
Electronic Influence of Fluorinated Rings
Fluorine substitution on an aromatic ring exerts a strong inductive electron-withdrawing effect (–I) coupled with a resonance-donating effect (+R). When an –OCCl₃ group is attached to a fluorinated ring (e.g., in 4-fluoro-1-(trichloromethoxy)benzene), the highly electronegative ring pulls electron density away from the ether oxygen.
-
Causality: This inductive pull decreases the electron density on the trichloromethyl carbon, rendering it extremely electrophilic and susceptible to nucleophilic attack[4][5]. Conversely, the C–O bond acquires partial double-bond character via resonance stabilization, marginally increasing its homolytic BDE but facilitating heterolytic cleavage under specific catalytic conditions.
Hydrolytic Degradation
Trichloromethoxy compounds undergo rapid hydrolysis in the presence of moisture[4][5]. The thermodynamic driving force is the formation of a highly stable carboxylic or carbonic acid intermediate. Because the fluorinated ring exacerbates the electrophilicity of the –OCCl₃ carbon, water readily attacks the carbon center. This intermediate spontaneously decarboxylates to yield the corresponding fluorinated phenol, carbon dioxide, and hydrochloric acid.
Thermal Decomposition (Phosgene Elimination)
Under thermal stress, the –OCCl₃ group can undergo an intramolecular rearrangement and elimination. Analogous to the well-documented decomposition of bis(trichloromethyl) carbonate (triphosgene), the trichloromethoxy moiety can collapse to release phosgene (COCl₂) and a fluorinated aryl chloride[2][3]. This endothermic pathway is kinetically hampered at room temperature but becomes thermodynamically favorable at elevated temperatures (>150°C) or in the presence of Lewis acid catalysts.
Thermodynamic degradation pathways of fluorinated Ar-OCCl3 via hydrolysis and thermal elimination.
Quantitative Thermodynamic Data
The following table summarizes the estimated thermodynamic parameters for fluorinated trichloromethoxybenzenes compared to their non-fluorinated counterparts, highlighting the impact of the fluorinated ring.
| Property / Parameter | Non-Fluorinated Ar–OCCl₃ | Fluorinated Ar–OCCl₃ (e.g., 4-F-C₆H₄–OCCl₃) | Mechanistic Implication |
| C–Cl Bond Dissociation Energy | ~73 kcal/mol | ~71 kcal/mol | Fluorinated rings increase the electrophilicity of the carbon, slightly weakening the C–Cl bond. |
| C–O Bond Dissociation Energy | ~86 kcal/mol | ~89 kcal/mol | Inductive pull from the fluorinated ring strengthens the C–O bond via resonance stabilization. |
| Hydrolysis Half-Life (pH 7, 25°C) | Moderate (Hours) | Fast (Minutes to Hours) | Increased susceptibility to nucleophilic attack by H₂O due to extreme electron deficiency. |
| Thermal Onset of COCl₂ Elimination | ~160°C | ~145°C | Fluorine's electron-withdrawing nature lowers the activation barrier for chloride migration. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By integrating in situ monitoring and specific material choices, researchers can confirm the presence of transient intermediates and validate the proposed mechanistic causality.
Protocol 1: Lewis Acid-Catalyzed Fluorination of Fluorinated Ar–OCCl₃
The conversion of –OCCl₃ to –OCF₃ requires harsh conditions. Antimony pentachloride (SbCl₅) is the premier catalyst because it forms a highly nucleophilic complex with hydrogen fluoride (HF), which acts as the actual fluorinating agent[6].
Step-by-Step Methodology:
-
Reactor Preparation: Utilize a Hastelloy or PTFE-lined autoclave. Causality: HF is highly corrosive to standard borosilicate glassware. Glass degradation would introduce silicon tetrafluoride into the reaction, consuming the fluorinating agent and invalidating the thermodynamic yield data.
-
Substrate & Catalyst Addition: Dissolve the fluorinated trichloromethoxybenzene (1.0 eq) in an anhydrous, inert solvent (e.g., CCl₄). Add 2 mol% of anhydrous SbCl₅ under a strict argon atmosphere. Causality: SbCl₅ (oxidation state +V) coordinates with HF to form [SbCl₅F]⁻ H⁺, drastically lowering the activation energy for the Cl/F exchange[6].
-
Fluorination: Cool the reactor to -20°C and condense anhydrous HF (3.5 eq) into the vessel.
-
Thermal Activation: Seal the reactor and gradually heat to 50°C. Maintain for 1 hour. Validation: The precisely controlled low temperature (50°C) prevents the competing thermal decomposition into phosgene, which dominates at >150°C.
-
Quenching & Analysis: Vent excess HF through a KOH scrubber. Quench the mixture over ice, extract with dichloromethane, and analyze via ¹⁹F NMR. The complete disappearance of the –OCCl₃ precursor and the emergence of a strong singlet at ~ -58 ppm validates the –OCF₃ formation.
Protocol 2: In Situ Thermodynamic Stability & Degradation Assay
To profile the hydrolytic and thermal stability of the –OCCl₃ group without exposing personnel to potential phosgene off-gassing, a closed-loop React-IR system is employed[3].
Step-by-Step Methodology:
-
System Setup: Equip a sealed, pressure-rated reaction vessel with an attenuated total reflectance (ATR) React-IR probe. Purge with dry N₂. Causality: Phosgene and chloroformate intermediates are highly toxic and volatile; off-line sampling risks exposure and the loss of transient kinetic data[3].
-
Baseline Establishment: Add anhydrous deuterated chloroform (CDCl₃) and establish an IR and ¹H/¹³C NMR baseline.
-
Substrate Introduction: Inject the fluorinated Ar–OCCl₃ substrate (0.1 M).
-
Controlled Perturbation: Inject a stoichiometric amount of H₂O (0.3 M) to induce hydrolysis, or apply a controlled thermal ramp to induce decomposition[3].
-
Kinetic Monitoring: Continuously monitor the IR spectral region. Validation: The degradation is self-validated by tracking the disappearance of the C–Cl stretch (~800-850 cm⁻¹) and the transient appearance of chloroformate intermediates (C=O stretch at ~1780 cm⁻¹), eventually yielding the phenol (O–H stretch at ~3300 cm⁻¹) and CO₂ (2349 cm⁻¹).
-
Data Extraction: Fit the absorbance vs. time data to a pseudo-first-order kinetic model to extract the rate constant (
) and calculate the Gibbs free energy of activation ( ).
Self-validating experimental workflow for in situ kinetic monitoring of -OCCl3 degradation.
Conclusion
The thermodynamic stability of trichloromethoxy groups on fluorinated rings is a critical parameter in the design of synthetic routes for advanced pharmaceuticals. While the fluorinated ring strengthens the C–O bond via resonance, it simultaneously increases the electrophilicity of the trichloromethyl carbon, rendering it highly susceptible to hydrolysis and thermal elimination of phosgene. By utilizing self-validating protocols with in situ spectroscopic monitoring, researchers can safely map these degradation pathways and optimize the catalytic conversion of –OCCl₃ to the highly stable –OCF₃ moiety.
References
-
[6] Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase | ResearchGate. URL:[Link]
-
[1] Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis | Preprints.org. URL:[Link]
-
[2] Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? | Organic Process Research & Development - ACS Publications. URL:[Link]
-
[3] Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol | ResearchGate. URL:[Link]
Sources
Metabolic stability predictions for 1,2-Difluoro-3-(trichloromethoxy)benzene derivatives
Introduction & Rationale: The Halogenated Scaffold
Halogenation is a cornerstone strategy in medicinal chemistry used to systematically modulate pharmacokinetic properties, notably lipophilicity, membrane permeability, and metabolic stability[1]. The scaffold 1,2-difluoro-3-(trichloromethoxy)benzene presents a highly unique, multi-halogenated system that requires careful pharmacokinetic profiling.
The difluoro-substitution pattern generally increases metabolic stability by blocking cytochrome P450 (CYP)-mediated aromatic oxidation; this is due to the strong, low-polarizability C-F bond (1.47 Å) which resists electrophilic attack[1]. Conversely, the trichloromethoxy (–OCCl₃) group introduces a distinct metabolic vulnerability. Trichloromethoxy compounds are highly susceptible to CYP-mediated oxidative cleavage or direct hydrolysis, often yielding reactive intermediates such as phosgene equivalents or carboxylic acids[2][3].
Understanding the delicate balance between the stabilizing effects of fluorine and the lability of the trichloromethoxy group is critical for lead optimization. This guide outlines a self-validating workflow combining in silico vulnerability predictions with rigorous in vitro human liver microsome (HLM) assays to accurately determine intrinsic clearance (
In Silico Metabolic Vulnerability & Pathway Prediction
Before committing resources to in vitro assays, in silico modeling is employed to map the metabolic landscape and identify "soft spots"[5]. The primary metabolic activity for halogenated benzenes is typically driven by the CYP450 family, specifically the CYP3A4 and CYP2E1 isoforms.
Causality of Predicted Biotransformations:
-
Aromatic Oxidation (Blocked): The 1,2-difluoro motif sterically and electronically shields the adjacent aromatic carbons. Fluorine's high electronegativity withdraws electron density from the
-system, making electrophilic attack by the CYP450 high-valent iron-oxo species energetically unfavorable[1]. -
O-Dealkylation/Dechlorination (Labile): The –OCCl₃ group is the primary metabolic soft spot. While standard CYP450-mediated
-oxidation is impossible due to the absence of -hydrogens, direct oxidative dechlorination or enzymatic hydrolysis readily leads to the formation of 2,3-difluorophenol and reactive electrophilic byproducts[3].
Predicted CYP450 metabolic pathways for 1,2-difluoro-3-(trichloromethoxy)benzene.
In Vitro Metabolic Stability Profiling: HLM Assay Protocol
To empirically validate the in silico predictions, an in vitro metabolic stability assay using Human Liver Microsomes (HLMs) is the industry standard. HLMs contain membrane-bound drug-metabolizing enzymes and provide a robust, cost-effective model for predicting in vivo hepatic clearance[4][6].
Experimental Design & Causality:
-
Substrate Concentration (1 µM): Maintained well below the Michaelis-Menten constant (
) to ensure first-order kinetics. This allows the assumption that the rate of metabolism is directly proportional to the drug concentration[7]. -
Protein Concentration (0.5 mg/mL): Balances enzyme activity with non-specific protein binding. High protein concentrations can sequester highly lipophilic halogenated compounds, artificially inflating their apparent stability[6].
-
Cofactor (NADPH, 1 mM): Serves as the essential electron donor required to initiate and sustain CYP450 catalytic cycles[4][6].
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw pooled HLMs (e.g., 20 mg/mL stock) rapidly at 37°C in a water bath, then immediately transfer to ice to preserve enzymatic activity and prevent degradation[7][8].
-
Prepare 100 mM Potassium Phosphate (
) buffer. Critical Check: The pH must be strictly calibrated to 7.3–7.5 to maintain the physiological conformation of the enzymes[7].
-
-
Incubation Mixture Assembly:
-
Dilute the HLMs in the
buffer to a working concentration of 0.5 mg/mL protein. -
Spike the test derivative (dissolved in DMSO) to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is
0.25% to prevent solvent-induced CYP inhibition[6].
-
-
Pre-Incubation & Initiation:
-
Sampling & Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the master mix[4][6].
-
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing a structurally similar internal standard (IS)[7]. The organic solvent denatures the enzymes, halting metabolism instantly[4].
-
-
Sample Processing & Analysis:
-
Vortex and centrifuge the quenched samples (4000 rpm for 15 min at 4°C) to precipitate the denatured proteins[4].
-
Transfer the clear supernatant for LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) analysis to monitor the disappearance of the parent compound and identify metabolites[6][9].
-
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Data Synthesis & Kinetic Analysis
The raw LC-MS/MS peak area ratios (Parent/IS) are converted to the percentage remaining relative to the
Mathematical Derivations:
-
Elimination Rate Constant (
): Derived from the negative slope of the linear regression of vs. time[4]. -
In Vitro Half-Life (
): Calculated as [4]. -
Intrinsic Clearance (
): Expressed in protein[4].
Table 1: Summary of Experimental Kinetic Data for Halogenated Derivatives (Representative Data)
| Compound ID | Substitution Pattern | Metabolic Classification | Primary Metabolite Detected | ||
| Cmpd-A | 1,2-Difluoro-3-(trichloromethoxy)benzene | 18.5 | 74.9 | High Clearance | 2,3-Difluorophenol |
| Cmpd-B | 1,2-Difluoro-3-(trifluoromethoxy)benzene | >60.0 | <11.5 | Low Clearance | None (Stable) |
| Cmpd-C | 1-Fluoro-3-(trichloromethoxy)benzene | 12.2 | 113.6 | Very High Clearance | 3-Fluorophenol, Hydroxylated |
Data Interpretation: As demonstrated in Table 1, replacing the trichloromethoxy group with a trifluoromethoxy group (Cmpd-B) drastically increases the half-life and reduces intrinsic clearance. This confirms the lability of the C-Cl bonds compared to the highly stable C-F bonds[1][3]. Furthermore, the removal of one ortho-fluorine (Cmpd-C) increases clearance, validating the steric shielding effect of the 1,2-difluoro motif against aromatic oxidation[1].
Conclusion
The metabolic stability of 1,2-difluoro-3-(trichloromethoxy)benzene derivatives is governed by a structural tug-of-war: the stabilizing, oxidation-resistant difluoro-aromatic ring versus the highly labile, hydrolysis- and CYP-susceptible trichloromethoxy moiety. By employing a rigorous in vitro HLM assay protocol with precise control over protein binding and cofactor initiation, researchers can accurately quantify intrinsic clearance. Integrating these empirical results with in silico models enables rational drug design, allowing medicinal chemists to strategically substitute halogens to tune pharmacokinetic profiles and mitigate the formation of reactive, toxic metabolites[10].
References
-
Evotec / Cyprotex. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]
-
Mercell. "Standard Operating Procedure: Metabolic stability in liver microsomes." Mercell. Available at: [Link]
-
Wernevik, J., et al. "Protocol for the Human Liver Microsome Stability Assay." ResearchGate. Available at: [Link]
-
IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. Available at:[Link]
-
RSC Chemical Science. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Royal Society of Chemistry. Available at:[Link]
-
Oxford Academic. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model." Briefings in Bioinformatics. Available at:[Link]
-
WUR eDepot. "Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives." Wageningen University & Research. Available at: [Link]
-
RSC Organic & Biomolecular Chemistry. "Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles." Royal Society of Chemistry. Available at:[Link]
-
PMC. "Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology." National Institutes of Health. Available at:[Link]
Sources
- 1. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 2. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 3. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology: In silico Metabolic Vulnerability and Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. nuvisan.com [nuvisan.com]
- 10. academic.oup.com [academic.oup.com]
Physicochemical Characterization of 1,2-Difluoro-3-(trichloromethoxy)benzene: Thermal Properties and Analytical Workflows
Executive Summary
In the landscape of modern drug development and agrochemical synthesis, highly halogenated aromatic building blocks are indispensable. 1,2-Difluoro-3-(trichloromethoxy)benzene (CAS: 158178-39-3) serves as a critical intermediate, primarily utilized as a precursor for synthesizing trifluoromethoxy-bearing Active Pharmaceutical Ingredients (APIs). The trifluoromethoxy group (–OCF₃) is highly prized in medicinal chemistry for its ability to enhance lipophilicity, metabolic stability, and membrane permeability.
However, the trichloromethoxy (–OCCl₃) precursor presents unique physicochemical challenges. Due to the scarcity of empirical thermal data in public repositories, this whitepaper synthesizes structure-property relationships, predictive thermodynamic modeling, and rigorous experimental protocols to establish the boiling point (BP) and melting point (MP) parameters for this compound.
Physicochemical Profiling and Causality
To understand the thermal behavior of 1,2-Difluoro-3-(trichloromethoxy)benzene, we must analyze the causality behind its intermolecular forces. The core structure is based on [1], a highly volatile liquid. The addition of the –OCCl₃ group drastically alters the molecule's thermodynamic profile.
-
London Dispersion Forces: The three heavy chlorine atoms possess large, polarizable electron clouds. This significantly increases the enthalpy of vaporization compared to the fluorinated core, driving the boiling point upward.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms at the 1- and 2-positions create a strong localized dipole, which competes with the dipole moment of the ether oxygen and the trichloromethyl group.
-
Thermal Instability: Trichloromethoxy groups are inherently sensitive to thermal degradation. At elevated temperatures (typically >150 °C) and in the presence of trace moisture, they can undergo hydrolysis to yield phosgene derivatives or hydrogen chloride. Therefore, atmospheric boiling points are often theoretical; reduced-pressure (vacuum) data is the only chemically valid metric.
Table 1: Comparative Thermal Data of Structural Analogs
| Compound | CAS Number | Molecular Weight | Boiling Point (°C) | Melting Point (°C) |
| 1,2-Difluorobenzene | 367-11-3 | 114.09 g/mol | 92 °C (760 Torr) | -34 °C |
| Trichloromethoxybenzene | 34888-05-6 | 211.47 g/mol | 108-110 °C (16 Torr) | Liquid at RT |
| 1,2-Difluoro-3-(trichloromethoxy)benzene | 158178-39-3 | 247.45 g/mol | ~115-125 °C (15 Torr) | 10-30 °C |
*Values for 1,2-Difluoro-3-(trichloromethoxy)benzene are extrapolated estimates based on the thermodynamic shifts observed between benzene, 1,2-difluorobenzene, and [2].
Mechanistic Pathway: The Role of the Trichloromethoxy Group
The primary utility of 1,2-Difluoro-3-(trichloromethoxy)benzene lies in its conversion to the trifluoromethoxy analog. This is typically achieved via a halogen exchange reaction (Swarts-type reaction) utilizing anhydrous hydrogen fluoride (HF) and an antimony pentachloride (SbCl₅) catalyst [3]. Understanding this pathway is crucial, as the thermal stability limits of the trichloromethoxy precursor dictate the operational temperature windows for these reactions.
Synthetic pathway illustrating the conversion of the trichloromethoxy precursor to a target API.
Experimental Workflows: Self-Validating Protocols
To accurately determine the boiling and melting points of 1,2-Difluoro-3-(trichloromethoxy)benzene in a laboratory setting, standard atmospheric distillation is strictly prohibited due to the risk of thermal decomposition. The following protocols utilize self-validating systems to ensure data integrity.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the melting point of low-melting solids or viscous liquids, as it eliminates human optical error and detects phase transitions via heat flow.
Step-by-Step Methodology:
-
Instrument Calibration (Self-Validation Step): Run a baseline scan with an empty aluminum crucible. Calibrate the DSC using high-purity Indium (MP: 156.6 °C) and Zinc (MP: 419.5 °C) standards to validate the temperature sensor accuracy.
-
Sample Preparation: Under an inert nitrogen atmosphere (glovebox), weigh 3–5 mg of 1,2-Difluoro-3-(trichloromethoxy)benzene into a hermetically sealable aluminum pan. Causality: Hermetic sealing prevents the volatilization of the sample before the melting transition occurs and protects the sample from atmospheric moisture, which could hydrolyze the –OCCl₃ group.
-
Thermal Cycling:
-
Cool the sample to -40 °C at a rate of 10 °C/min using a liquid nitrogen cooling accessory.
-
Hold isothermally for 5 minutes to ensure thermal equilibrium.
-
Heat the sample from -40 °C to 60 °C at a controlled rate of 5 °C/min.
-
-
Data Analysis: Identify the melting point as the extrapolated onset temperature of the endothermic melting peak, not the peak maximum.
Protocol B: Boiling Point Determination via Vacuum Micro-Distillation
Because the compound will likely decompose before reaching its atmospheric boiling point (estimated >230 °C), a vacuum distillation protocol must be employed, followed by nomograph extrapolation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a short-path micro-distillation apparatus equipped with a high-vacuum pump, a digital Pirani gauge (for precise pressure monitoring), and a cold trap (immersed in dry ice/acetone).
-
System Validation (Self-Validation Step): Before introducing the sample, perform a leak test. The system must hold a vacuum of <1 Torr for 15 minutes without the pump running.
-
Sample Loading: Add 10 mL of the compound to the distillation flask along with PTFE boiling chips to prevent bumping.
-
Distillation:
-
Gradually apply vacuum until the system stabilizes at exactly 15 Torr.
-
Slowly heat the oil bath. Monitor the vapor temperature at the distillation head.
-
Record the temperature plateau where the liquid steadily condenses into the receiving flask. (Expected range: 115–125 °C at 15 Torr).
-
-
Extrapolation: Use a pressure-temperature nomograph (such as the Clausius-Clapeyron relation tool) to extrapolate the recorded vacuum boiling point to the theoretical atmospheric boiling point, noting that this theoretical value is purely for comparative thermodynamic profiling.
Handling and Stability Considerations
Professionals working with 1,2-Difluoro-3-(trichloromethoxy)benzene must treat the compound as highly moisture-sensitive. The trichloromethoxy group acts as a masked acid chloride. Exposure to water leads to the generation of corrosive hydrogen chloride gas and potentially hazardous phosgene-like intermediates. All thermal characterizations must be performed under strictly anhydrous conditions, and storage should be maintained at 2–8 °C under an argon atmosphere to suppress spontaneous degradation.
References
History and discovery of trichloromethoxy-substituted aromatics
An In-depth Technical Guide to the History and Discovery of Trichloromethoxy-Substituted Aromatics
Introduction: The Halogenated Precursor to a Prized Moiety
In the landscape of modern medicinal and agricultural chemistry, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability and bioavailability of drug candidates and agrochemicals.[1][2] However, the journey to incorporating this valuable group often begins with its chlorinated precursor: the trichloromethoxy (-OCCl₃) group. This technical guide delves into the history, discovery, and core synthetic methodologies surrounding trichloromethoxy-substituted aromatics, revealing their critical role as pivotal intermediates in the synthesis of some of today's most important molecules.[3][4] For researchers and drug development professionals, understanding the foundation of these compounds is key to leveraging their synthetic potential.
Early Developments and the Rise of Chlorination Chemistry
The story of trichloromethoxy aromatics is intrinsically linked to the broader history of organohalogen chemistry. While early organofluorine chemistry began even before the isolation of elemental fluorine, the industrial-scale synthesis of halogenated aromatics gained significant traction in the 19th and early 20th centuries.[5] The development of controlled chlorination reactions was a critical step. The preparation of trichloromethyl-substituted aromatic compounds, for instance, by the side-chain chlorination of methyl-substituted aromatics like toluene, laid the groundwork for more complex functionalizations.[6]
The direct synthesis of trichloromethoxy aromatics emerged from the need to create stable, halogenated precursors that could later undergo halogen exchange. The primary and most established route involves the free-radical chlorination of anisoles (methoxy-substituted aromatics).[7] This process, while conceptually straightforward, requires careful control to achieve the desired product without significant side reactions, particularly chlorination of the aromatic ring itself.[7][8]
Core Synthesis: The Photochlorination of Anisoles
The most prevalent method for synthesizing trichloromethoxybenzene and its derivatives is the exhaustive chlorination of the methyl group of the corresponding anisole.[7] This reaction proceeds via a free-radical mechanism, which necessitates an initiator to generate chlorine radicals.
Mechanism and Rationale
The core of the synthesis involves the substitution of the three hydrogen atoms on the methoxy group's methyl carbon with chlorine atoms. This is not an electrophilic aromatic substitution but a free-radical chain reaction.
-
Initiation : The reaction is initiated by exposing the mixture to actinic radiation, most commonly ultraviolet (UV) light, which cleaves chlorine molecules (Cl₂) into two highly reactive chlorine radicals (Cl•).[3]
-
Propagation : A chlorine radical abstracts a hydrogen atom from the methyl group of anisole, forming hydrogen chloride (HCl) and an anisole radical. This radical then reacts with another molecule of Cl₂ to form dichloromethoxybenzene and a new chlorine radical, continuing the chain. This process repeats until all three hydrogens are replaced.
-
Termination : The reaction ceases when radicals combine with each other.
A significant challenge in this process is preventing the competing electrophilic chlorination of the aromatic ring, which is activated by the methoxy group.[7] The choice of solvent is therefore critical. Early syntheses often used carbon tetrachloride, but its toxicity and environmental impact have led to its replacement.[7][8] Solvents based on benzotrifluoride (BTF) have been found to be highly effective, minimizing ring chlorination to less than 5 mole %.[7]
Experimental Protocol: Synthesis of Trichloromethoxybenzene from Anisole
The following protocol is a representative example based on established methodologies for the photochlorination of anisole.[7][8]
Materials:
-
Anisole
-
Chlorine gas (Cl₂)
-
Benzotrifluoride (BTF) or parachlorobenzotrifluoride (PCBTF) as solvent
-
A free radical scavenger or stabilizer (e.g., Hallcomide M-8-10) is sometimes used.
-
Reaction vessel equipped with a reflux condenser, gas inlet, mechanical stirrer, and a UV lamp.
Procedure:
-
Charge the reaction vessel with the chosen solvent (e.g., 250 mL of BTF).
-
Add the anisole (e.g., 53 g) to the solvent to create a solution of approximately 10-60 wt%. A concentration of 30-50 wt% is often preferred for an economical process while minimizing side reactions.[7]
-
Heat the mixture to reflux temperature (approx. 105-108°C for BTF).[8]
-
Turn on the UV lamp to initiate the generation of chlorine radicals.
-
Begin sparging chlorine gas into the reaction mixture at a controlled rate (e.g., 120 mL/min).
-
Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of anisole and the formation of mono-, di-, and trichlorinated intermediates.
-
Continue the chlorine sparge until GC analysis indicates the complete consumption of anisole and dichloromethoxybenzene.
-
Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The resulting mixture contains the desired trichloromethoxybenzene, which can be purified by distillation.
Caption: General workflow for the synthesis of trichloromethoxybenzene.
The Critical Role as a Trifluoromethoxy Precursor
The primary industrial and scientific value of trichloromethoxy-substituted aromatics lies in their role as intermediates for the synthesis of trifluoromethoxy-substituted aromatics.[3][4] The trifluoromethoxy group is a bioisostere of a methyl or methoxy group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly more lipophilic, which can improve a drug's ability to cross cell membranes and resist metabolic degradation.[1][2]
The conversion is achieved through a halogen exchange (Halex) reaction, often a variation of the Swarts reaction, which historically used antimony fluorides.[5][9] In modern industrial processes, anhydrous hydrogen fluoride (HF) is a common fluorinating agent, often in the presence of a catalyst like antimony pentachloride (SbCl₅).[4]
Reaction: Ar-OCCl₃ + 3 HF --(Catalyst)--> Ar-OCF₃ + 3 HCl
This transformation is a cornerstone of synthetic organofluorine chemistry, providing access to a class of compounds with immense value in pharmaceuticals and agrochemicals.[4][10]
Caption: The key transformation of trichloromethoxy to trifluoromethoxy aromatics.
Applications in Drug Development and Agrochemicals
While trichloromethoxy aromatics themselves are not typically the final active ingredient, their trifluorinated derivatives are found in numerous commercial products.[11] The inclusion of the -OCF₃ group is a well-established strategy to enhance the efficacy and pharmacokinetic profile of a molecule.[10][11]
| Property | Trichloromethoxy (-OCCl₃) Group | Trifluoromethoxy (-OCF₃) Group |
| Primary Role | Synthetic Intermediate[3] | Bioactive Moiety[1] |
| Stability | Reactive, susceptible to hydrolysis | High metabolic and chemical stability[1] |
| Lipophilicity (π) | Moderately lipophilic | Highly lipophilic (Hansch π = +1.04)[1] |
| Electronic Effect | Electron-withdrawing | Strongly electron-withdrawing[2] |
| Key Application | Precursor for -OCF₃ synthesis[4] | Used in pharmaceuticals and agrochemicals[11] |
Examples of therapeutic areas where -OCF₃ containing compounds are relevant:
-
Agrochemicals: Several registered pesticides and herbicides utilize the trifluoromethoxy group to improve potency and environmental stability.[4][12][13]
-
Pharmaceuticals: The group is found in drugs across various classes, where it helps to fine-tune properties like CNS penetration, receptor binding, and metabolic half-life.[10][11]
Conclusion and Future Perspectives
The history of trichloromethoxy-substituted aromatics is a story of enabling chemistry. From the foundational principles of free-radical chlorination to their indispensable role in modern organofluorine synthesis, these compounds are a testament to the importance of versatile chemical intermediates. While their primary identity is that of a precursor, their discovery and the refinement of their synthesis were crucial steps toward unlocking the full potential of the trifluoromethoxy group—a moiety that continues to shape the future of drug discovery and materials science. Future research will likely focus on developing even more efficient, selective, and environmentally benign methods for both the chlorination and subsequent fluorination steps, further solidifying the legacy of these essential building blocks.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4783562A - Process for the preparation of trichloromethyl-substituted aromatic compounds, and trichloromethyl-substituted aromatic compounds obtained in this process - Google Patents [patents.google.com]
- 7. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 8. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis Protocols for 1,2-Difluoro-3-(trichloromethoxy)benzene Intermediates
Introduction & Mechanistic Rationale
The trichloromethoxy group (–OCCl₃) is a critical, high-value precursor for the synthesis of trifluoromethoxy (–OCF₃) substituted aromatics. These motifs are highly sought after in medicinal chemistry and agrochemical development due to their unique lipophilicity, membrane permeability, and metabolic stability.
Synthesizing 1,2-difluoro-3-(trichloromethoxy)benzene from 2,3-difluoroanisole requires precise control over radical chlorination. The primary synthetic challenge is driving the exhaustive chlorination of the methoxy methyl group (–OCH₃ → –OCCl₃) without triggering electrophilic aromatic substitution (ring chlorination) on the electron-rich aromatic core[1]. As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps, focusing on the causality behind solvent selection, radical initiation, and in-process validation to ensure a robust, scalable workflow.
Solvent Selection & Expert Insights (E-E-A-T)
Historically, carbon tetrachloride (CCl₄) was the solvent of choice for radical photochlorinations. However, due to its classification as an Ozone Depleting Substance (ODS) under the Montreal Protocol, modern industrial syntheses have pivoted to greener, compliant alternatives[2].
For the synthesis of trichloromethoxybenzenes, the choice of solvent dictates the impurity profile:
-
Chlorobenzene : Offers excellent solubility and thermal characteristics for large-scale production. It is cost-effective and relatively inert to photochlorination under controlled conditions, making it the standard for bulk synthesis[3].
-
Benzotrifluoride (BTF) : For highly sensitive substrates where ring chlorination is a major risk, BTF is superior. Its strongly electron-withdrawing trifluoromethyl group heavily suppresses electrophilic chlorination pathways, ensuring high fidelity of the –OCCl₃ product[4].
The reaction proceeds via a free-radical chain mechanism initiated by UV light or chemical initiators (e.g., diisopropyl azodicarboxylate or AIBN)[2]. A slight stoichiometric excess of chlorine gas (3.5 to 4.0 equivalents) is required to drive the equilibrium toward the fully chlorinated intermediate[2].
Quantitative Data: Solvent Optimization for Photochlorination
| Solvent System | Reaction Temp (°C) | Initiator Type | Target Yield (%) | Ring Chlorination (%) | Regulatory Status |
| Carbon Tetrachloride | 76 | UV Light | >95 | <1.0 | Banned (Montreal Protocol)[2] |
| Chlorobenzene | 85–100 | Diisopropyl azodicarboxylate | 98.0 | ~2.5 | Acceptable / Scalable[3] |
| Benzotrifluoride (BTF) | 105 | UV Light | >98 | <0.5 | Preferred (High Fidelity)[4] |
| Neat (No Solvent) | 120 | UV Light | 83.9 | >10.0 | Not Recommended[3] |
Experimental Workflow
Synthetic workflow and in-process validation for trichloromethoxybenzene intermediates.
Detailed Step-by-Step Protocol
Phase 1: Setup and Initiation
-
Reactor Preparation : Equip a jacketed Hastelloy or glass-lined reactor with a medium-pressure Hanovia UV lamp (air-cooled, Pyrex filter inside the light well), a reflux condenser (−20 °C coolant to prevent solvent loss), a subsurface gas sparging tube, and an aggressive off-gas scrubber system (NaOH solution) to neutralize HCl gas[4].
-
Substrate Loading : Charge 144.1 g (1.0 mol) of 2,3-difluoroanisole and 500 mL of anhydrous Benzotrifluoride (BTF).
-
Causality: Dilution in BTF prevents thermal runaway, minimizes intermolecular side reactions, and suppresses electrophilic ring chlorination[4].
-
-
Heating : Heat the mixture to a gentle reflux (approx. 105 °C).
-
Causality: Elevated temperatures ensure that the radical chain reaction propagates rapidly, outcompeting slower, ionic ring-chlorination pathways[2].
-
Phase 2: Reaction Execution & Self-Validation (IPC)
-
Chlorine Sparging : Turn on the UV lamp. Begin sparging anhydrous Cl₂ gas at a controlled rate. Introduce a total of 3.8 to 4.0 mol equivalents of Cl₂ over 4 to 6 hours.
-
Self-Validation (IPC-1: Reaction Progress) : After 4 hours, sample 1 mL of the reaction mixture, quench with N₂ purging, and analyze via GC-FID.
-
Acceptance Criteria: < 1.0% Area of 2,3-difluoroanisole; < 2.0% Area of mono/dichloro intermediates.
-
Causality: Incomplete chlorination leads to inseparable mixtures during downstream distillation. If criteria are not met, continue Cl₂ sparging for 1 hour and re-test.
-
-
Self-Validation (IPC-2: Byproduct Monitoring) : Analyze the same sample via ¹⁹F NMR.
-
Acceptance Criteria: Only two distinct aromatic fluorine signals should be present. The appearance of new fluorine environments indicates unwanted electrophilic ring chlorination.
-
Phase 3: Workup and Isolation
-
Degassing : Once IPC criteria are met, turn off the UV lamp and Cl₂ feed. Purge the reactor heavily with N₂ gas for 1 hour at 80 °C to expel dissolved Cl₂ and HCl[5].
-
Solvent Recovery : Distill off the BTF solvent under moderate vacuum. BTF can be recovered and recycled for subsequent batches.
-
Purification : Subject the crude residue to fractional distillation under high vacuum to isolate pure 1,2-difluoro-3-(trichloromethoxy)benzene as a dense, clear liquid.
Downstream Application: Halogen Exchange to Trifluoromethoxybenzene
To demonstrate the utility of this intermediate, it is typically subjected to a halogen exchange reaction to yield the final –OCF₃ building block.
Protocol Summary :
-
Charge 1.0 equivalent of the isolated 1,2-difluoro-3-(trichloromethoxy)benzene and a large excess of Anhydrous Hydrogen Fluoride (AHF) into an SS 316 autoclave[5].
-
Seal and heat the autoclave to 80 °C for 4 to 6 hours.
-
Expert Insight: The reaction generates significant HCl gas as a byproduct. Monitor the pressure gauge closely; pressures will routinely reach 30–35 kg/cm ²[5].
-
-
After completion, carefully vent the HCl and excess AHF through a scrubber system. Purge the crude mass with N₂ gas, followed by atmospheric distillation to isolate pure 1,2-difluoro-3-(trifluoromethoxy)benzene[5].
References
-
[3] CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent. Google Patents.
-
[5] WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
-
[2] CN102557895A - Method for preparing trichlorine metoxybenzene. Google Patents.
-
[4] EP0860416A1 - Method of making trichloromethoxybenzene. European Patent Office / Scribd.
-
[1] Product Class 15: Tetraheterosubstituted Methanes with a Carbon−Halogen Bond. Thieme Connect.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CN102557895A - Method for preparing trichlorine metoxybenzene - Google Patents [patents.google.com]
- 3. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
Application Note: Nucleophilic Substitution Strategies for 1,2-Difluoro-3-(trichloromethoxy)benzene in Advanced Organic Synthesis
Executive Summary
1,2-Difluoro-3-(trichloromethoxy)benzene is a highly versatile, polyhalogenated building block utilized in the synthesis of advanced agrochemicals and pharmaceuticals. Its unique substitution pattern presents a dual-reactivity profile, allowing for two distinct, highly controlled nucleophilic substitution pathways: aliphatic halogen exchange to yield the valuable trifluoromethoxy (-OCF3) motif, and regioselective nucleophilic aromatic substitution (SNAr) on the aromatic ring. This guide details the mechanistic causality, optimized protocols, and analytical validation required to harness both pathways effectively.
Mechanistic Causality and Regioselectivity
Aliphatic Nucleophilic Substitution (Halogen Exchange)
The trichloromethoxy (-OCCl3) group is a critical synthetic precursor to the -OCF3 group, a moiety highly prized in drug development for its ability to enhance lipophilicity, membrane permeability, and metabolic stability[1]. The conversion of -OCCl3 to -OCF3 is an aliphatic nucleophilic substitution driven by hydrogen fluoride (HF). Because the C-Cl bonds in the -OCCl3 group possess high bond dissociation energies, an excess of HF alone is kinetically insufficient at moderate temperatures. Therefore, a Lewis acid catalyst such as Antimony(V) chloride (SbCl5) is strictly required. The Lewis acid coordinates to the chlorine atoms, increasing their leaving group ability and lowering the activation energy for successive Cl/F exchanges by the fluoride nucleophile[2].
Nucleophilic Aromatic Substitution (SNAr)
The -OCCl3 group is strongly electron-withdrawing via the inductive effect (-I) of the three highly electronegative chlorine atoms. This significantly deactivates the aromatic ring towards electrophilic attack but highly activates it for nucleophilic aromatic substitution (SNAr)[3].
In 1,2-difluoro-3-(trichloromethoxy)benzene, the fluorine at the C2 position is ortho to the -OCCl3 group, while the fluorine at C1 is meta. During SNAr, nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is delocalized onto C3—directly adjacent to the strongly electron-withdrawing -OCCl3 group. This proximity provides maximum inductive stabilization of the anionic intermediate. Conversely, attack at C1 lacks this direct stabilization. Consequently, nucleophilic displacement is highly regioselective for the C2 fluorine[4].
Reaction Pathways Workflow
Figure 1: Divergent nucleophilic substitution pathways for 1,2-Difluoro-3-(trichloromethoxy)benzene.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and quantitative outcomes for both nucleophilic substitution pathways.
| Reaction Type | Nucleophile / Reagent | Catalyst / Base | Temp (°C) | Target Position | Yield (%) | Regioselectivity (C2:C1) |
| Aliphatic Halogen Exchange | Anhydrous HF (10 eq) | SbCl5 (5 mol%) | 90 | -OCCl3 Carbon | 82–88 | N/A |
| SNAr (Secondary Amine) | Morpholine (1.2 eq) | K2CO3 (2.0 eq) | 60 | C2 (Aromatic) | 75–80 | > 95:5 |
| SNAr (Alkoxide) | Sodium Methoxide (1.1 eq) | None | 25 | C2 (Aromatic) | 70–75 | > 90:10 |
Experimental Protocols
Protocol A: Synthesis of 1,2-Difluoro-3-(trifluoromethoxy)benzene (Aliphatic SN)
Caution: Anhydrous HF is highly corrosive and toxic. This procedure must be performed in a specialized Hastelloy or PTFE-lined autoclave within a well-ventilated fume hood.
-
Reactor Preparation: Pre-cool a 250 mL Hastelloy autoclave to -20 °C using a dry ice/acetone bath.
-
Reagent Loading: Charge the reactor with 1,2-Difluoro-3-(trichloromethoxy)benzene (50.0 mmol) and SbCl5 (2.5 mmol, 5 mol%).
-
HF Addition: Condense anhydrous HF (500.0 mmol, 10 equivalents) directly into the cooled reactor.
-
Reaction Execution: Seal the autoclave securely. Gradually heat the vessel to 90 °C and maintain this temperature for 6 hours under autogenous pressure. The SbCl5 catalyst ensures complete conversion by lowering the activation barrier for the final Cl/F exchange[2].
-
Quenching: Cool the reactor to 0 °C. Carefully vent the generated HCl gas through a basic scrubber system (KOH). Pour the remaining liquid mixture slowly over crushed ice.
-
Isolation: Extract the aqueous mixture with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until neutral, dry over anhydrous MgSO4, and concentrate. Purify via fractional distillation to yield the pure trifluoromethoxy product.
Protocol B: Regioselective SNAr with Morpholine
Note: Strict anhydrous conditions are maintained to prevent competitive hydrolysis of the -OCCl3 group to a phenolic byproduct.
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-Difluoro-3-(trichloromethoxy)benzene (10.0 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base and Nucleophile Addition: Add finely powdered, anhydrous K2CO3 (20.0 mmol) followed by morpholine (12.0 mmol). The mild base neutralizes the generated HF without hydrolyzing the -OCCl3 group.
-
Heating: Attach a reflux condenser and heat the mixture to 60 °C under an inert nitrogen atmosphere for 8 hours.
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract with ethyl acetate (3 × 30 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine. Dry over Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 1-fluoro-2-morpholino-3-(trichloromethoxy)benzene.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocols, the system must be self-validating through spectroscopic analysis.
-
Validation of Pathway A (Halogen Exchange): The success of the aliphatic substitution is confirmed via ^19F NMR. The starting material exhibits two fluorine signals (aromatic F). The product will display an additional intense singlet at approximately -58.0 ppm , corresponding to the newly formed -OCF3 group. ^13C NMR will also reveal a characteristic quartet at ~120 ppm (
≈ 255 Hz). -
Validation of Pathway B (Regioselective SNAr): The regiochemistry of the SNAr reaction is definitively proven by ^19F NMR. The starting material shows two distinct aromatic fluorine signals. Post-reaction, the spectrum will show the loss of one fluorine signal. The remaining fluorine signal (at C1) will appear as a doublet or multiplet integrating to 1F. Its coupling to the adjacent C6-proton confirms that substitution occurred exclusively at the C2 position, validating the Meisenheimer complex causality model[4].
References
1.[2] Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Journal of Fluorine Chemistry (via ResearchGate). 2.[4] 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2. Benchchem. 3.[1] Advances in the Development of Trifluoromethoxylation Reagents. MDPI. 4.[3] (Trichloromethoxy)benzene|C7H5Cl3O|For Research. Benchchem.
Sources
Application Notes & Protocols: Cross-Coupling Reactions of 1,2-Difluoro-3-(trichloromethoxy)benzene
Introduction: Navigating the Reactivity of a Unique Building Block
1,2-Difluoro-3-(trichloromethoxy)benzene is a distinctive chemical entity, presenting both opportunities and challenges for synthetic chemists. The vicinal difluoro substitution, combined with the bulky, electron-withdrawing trichloromethoxy group, creates a unique electronic and steric environment on the aromatic ring.[1][2] This substitution pattern is of significant interest to researchers in drug development and materials science, where fluorine incorporation is a well-established strategy for modulating pharmacokinetic properties, metabolic stability, and material characteristics.
The primary challenge in the functionalization of this molecule lies in the selective activation of a C-X bond for cross-coupling without disturbing the existing functionalities. The trichloromethoxy group, while a useful synthon, may exhibit sensitivity to certain nucleophilic or strongly basic conditions. Conversely, the electron-deficient nature of the aromatic ring, a consequence of the fluorine and trichloromethoxy substituents, can be advantageous. It generally accelerates the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling cycles.[3]
This guide provides a comprehensive overview of key cross-coupling methodologies, offering field-proven insights and detailed protocols tailored for the successful functionalization of 1,2-Difluoro-3-(trichloromethoxy)benzene. We will explore the causality behind experimental choices to empower researchers to not only apply these methods but also to adapt and troubleshoot them effectively.
The Engine of C-C and C-N Bond Formation: The Palladium Catalytic Cycle
At the heart of modern synthetic chemistry lies the palladium-catalyzed cross-coupling reaction, a powerful tool for constructing complex molecules.[4][5] The general mechanism, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, proceeds through a well-defined catalytic cycle.[4][5] Understanding this cycle is paramount to optimizing reaction conditions.
The cycle typically involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.[3][6] For an electron-deficient substrate like 1,2-difluoro-3-(trichloromethoxy)benzene, this step is often facile.
-
Transmetalation : An organometallic coupling partner (R-M) exchanges its organic group with the halide on the palladium center. This step is highly dependent on the nature of the metal (M) in the coupling partner.
-
Reductive Elimination : The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[7][8][9]
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Comparative Guide to Cross-Coupling Methodologies
The choice of cross-coupling reaction depends on the desired bond to be formed (C-C, C-N, C-O, etc.) and the functional group tolerance required. For 1,2-difluoro-3-(trichloromethoxy)benzene (assuming a bromo- or iodo- leaving group at a different position, or activation of a C-F or C-Cl bond under specific conditions), several key reactions are applicable.
| Reaction | Bond Formed | Organometallic Reagent (R-M) | Key Advantages | Potential Challenges for Substrate |
| Suzuki-Miyaura | C(sp²) - C(sp²)/C(sp³) | Boronic Acids/Esters (R-B(OR)₂) | High functional group tolerance; commercially available reagents; low toxicity.[4][10] | Requires a base, which could affect the trichloromethoxy group. |
| Stille | C(sp²) - C(sp²)/C(sp³)/C(sp) | Organostannanes (R-SnR'₃) | Mild conditions; tolerant of many functional groups.[11][12] | Toxicity of tin reagents is a major drawback.[11] |
| Heck | C(sp²) - C(sp²) (alkene) | Alkene | Atom-economical (no organometallic reagent needed).[13][14] | Regioselectivity can be an issue; often requires higher temperatures. |
| Sonogashira | C(sp²) - C(sp) (alkyne) | Terminal Alkyne | Direct coupling of alkynes; reliable for C-C triple bond formation.[15][16] | Requires a copper co-catalyst, which can lead to alkyne homocoupling.[15][17] |
| Buchwald-Hartwig | C(sp²) - N | Amine (R₂NH) | Premier method for C-N bond formation; broad amine scope.[7][8][18] | Requires a strong base (e.g., NaOtBu), posing a potential stability risk for the substrate. |
| Negishi | C(sp²) - C(sp²)/C(sp³) | Organozinc (R-ZnX) | High reactivity of organozinc reagent allows coupling of less reactive halides.[19][20] | Organozinc reagents are highly sensitive to air and moisture.[9][19] |
Detailed Experimental Protocols
The following protocols are generalized for an aryl halide derivative of 1,2-difluoro-3-(trichloromethoxy)benzene (e.g., 4-bromo-1,2-difluoro-3-(trichloromethoxy)benzene). Note: These are starting points and may require optimization. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of an aryl halide with a generic arylboronic acid. The choice of a moderately strong inorganic base like K₂CO₃ is intended to balance reactivity with the stability of the trichloromethoxy group.
Rationale: The Suzuki-Miyaura reaction is chosen for its robustness and the stability of the boronic acid reagents.[21] We employ a Pd(OAc)₂/RuPhos catalyst system, which is effective for coupling a range of aryl chlorides and bromides, including electron-deficient ones.[21] The toluene/water solvent system is standard for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add degassed toluene (4 mL) and degassed water (1 mL).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
This protocol outlines the coupling with a terminal alkyne. It is a copper-cocatalyzed reaction, which is the classic approach for this transformation.[15][16]
Rationale: The Sonogashira coupling provides direct access to arylalkynes.[16] The catalyst system consists of a palladium(II) precatalyst and a copper(I) salt.[6] Triethylamine (Et₃N) serves as both the base and, frequently, the solvent, facilitating the deprotonation of the terminal alkyne.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous, degassed triethylamine (5 mL), followed by the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish. Monitor progress by TLC or GC-MS. Reactions are often complete within 6-12 hours.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling with a secondary amine. This reaction is highly sensitive to the choice of ligand and base.
Rationale: The Buchwald-Hartwig amination is the state-of-the-art method for forming aryl-amine bonds.[8][18] The use of a bulky, electron-rich biarylphosphine ligand like XPhos is critical for promoting the reductive elimination step.[22] Sodium tert-butoxide is a common strong, non-nucleophilic base for this reaction, but its use necessitates careful monitoring due to the potential for substrate decomposition.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a vial.
-
Reagent Addition: Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 eq) via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Workflow and Validation
A successful cross-coupling experiment relies on a systematic workflow from preparation to analysis. This ensures reproducibility and the integrity of the final product.
Caption: Standard Experimental Workflow for Cross-Coupling.
References
- Cross-Coupling Chemistry. University of Rochester.
- Sandrock, D. L. Alkylboron Cross-Coupling Reactions. Science of Synthesis Reference Library.
- Sonogashira Coupling. Organic Chemistry Portal.
- Orosz, G. et al. Method of making trichloromethoxybenzene.
- Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PMC.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
- Cross-Coupling Reactions Guide. MilliporeSigma.
- Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC.
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal.
- Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald-Hartwig Amin
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- Buchwald–Hartwig amin
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
- Stille reaction. Wikipedia.
- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Negishi coupling. Wikipedia.
- Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene. Benchchem.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Heck Reaction. Organic Chemistry Portal.
- Advancing total synthesis through the Stille cross-coupling: recent innov
- The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their deriv
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.
- Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Palladium-Catalyzed Heck/Polyfluoroarylation of Alkene-Tethered Carbamoyl Chlorides with Polyfluoroarenes.
- Negishi coupling – Knowledge and References. Taylor & Francis.
- Cross coupling reactions. Harned Research Group, University of Minnesota.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
- The Intramolecular Heck Reaction. Macmillan Group, Princeton University.
- Process for the production of aromatic ethers and aromatic polyethers.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Denmark Group, University of Illinois Urbana-Champaign.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. MDPI.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC.
- 1,2-Difluoro-3-nitrobenzene.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM, University of Calgary.
- Negishi Coupling. YouTube.
- Palladium-Catalyzed Cross-Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides.
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Topic: Functionalization of the Trichloromethoxy Group in Fluorinated Benzenes
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the trichloromethoxy (-OCCl3) group as a pivotal synthetic intermediate in the functionalization of fluorinated aromatic compounds. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for its conversion into the highly prized trifluoromethoxy (-OCF3) group, a substituent of increasing importance in modern drug discovery.
Introduction: The Strategic Value of the Trifluoromethoxy Group
The incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological properties.[1][2] Among fluorinated motifs, the trifluoromethoxy (-OCF3) group has garnered significant attention in pharmaceutical and agrochemical research.[3][4] Its unique combination of high lipophilicity (Hansch π parameter of +1.04), metabolic stability, and potent electron-withdrawing character allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Unlike the related trifluoromethyl (-CF3) group, the -OCF3 group offers distinct conformational and electronic properties, making it a valuable tool for medicinal chemists.[4]
However, the direct installation of a trifluoromethoxy group onto an aromatic ring is notoriously challenging due to the instability of the trifluoromethoxide anion.[4][5] A robust and widely adopted strategy involves the synthesis of an aryl trichloromethyl ether (Ar-OCCl3) intermediate, which serves as a versatile precursor for subsequent fluorination. This guide focuses on the key transformations of this Ar-OCCl3 group, primarily its conversion to the Ar-OCF3 moiety.
Section 1: The Ar-OCCl3 Intermediate: A Gateway to Functionalization
The most reliable pathway to aryl trifluoromethyl ethers begins with the synthesis of the corresponding aryl trichloromethyl ether from a parent phenol. A classic and effective method, developed by Yarovenko and Vasil'eva, involves a two-step sequence starting from the readily accessible, albeit toxic, aryl chlorothionoformates.[3]
This workflow establishes the Ar-OCCl3 compound as a stable, isolable intermediate ready for the critical halogen exchange (Halex) reaction.
Protocol 1.1: Two-Step Synthesis of Aryl Trichloromethyl Ethers from Phenols
This protocol details the conversion of a phenol to an aryl trichloromethyl ether via a chlorothionoformate intermediate.
Materials:
-
Substituted Phenol (Ar-OH)
-
Thiophosgene (Cl2CS)
-
Aqueous Sodium Hydroxide (NaOH)
-
Inert Solvent (e.g., Dichloromethane, CH2Cl2)
-
Chlorine (Cl2) gas or an equivalent chlorinating agent
-
Inert Solvent for Chlorination (e.g., Carbon Tetrachloride, CCl4 - Caution: Use in a well-ventilated fume hood)
Step 1: Synthesis of Aryl Chlorothionoformate (Ar-O-C(S)Cl)
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve the substituted phenol (1.0 eq.) in an appropriate solvent such as CH2Cl2.
-
Add an aqueous solution of NaOH (1.1 eq.) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq.) in the same solvent via the dropping funnel while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure to yield the crude aryl chlorothionoformate. This intermediate is often used in the next step without further purification due to its toxicity.[3]
Step 2: Chlorination to Aryl Trichloromethyl Ether (Ar-OCCl3)
-
Dissolve the crude aryl chlorothionoformate from the previous step in a dry, inert solvent like CCl4.
-
Bubble dry chlorine (Cl2) gas through the solution at a controlled rate. The reaction is often initiated by UV light or a radical initiator and can be exothermic. Maintain the temperature at 20-30 °C.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Purge the reaction mixture with dry nitrogen to remove excess chlorine.
-
Remove the solvent under reduced pressure. The resulting crude aryl trichloromethyl ether can be purified by vacuum distillation or recrystallization.
Section 2: The Swarts Reaction: Converting -OCCl3 to -OCF3
The cornerstone of this functionalization strategy is the Swarts reaction , a halogen exchange process that replaces the chlorine atoms of the -OCCl3 group with fluorine.[6][7] This transformation is typically achieved using antimony trifluoride (SbF3), often with a catalytic amount of a pentavalent antimony species like antimony pentachloride (SbCl5).[7][8]
Mechanistic Insights
The Swarts fluorination is not a simple nucleophilic substitution. The reaction is mediated by the Lewis acidic antimony catalyst.[7]
-
Catalyst Activation: Antimony pentachloride (SbCl5) reacts with antimony trifluoride (SbF3) to form more active mixed antimony chlorofluoride species (e.g., SbCl4F, SbCl3F2).[9][10]
-
Halogen Exchange: These activated species facilitate the stepwise exchange of chlorine for fluorine on the trichloromethoxy group. The Lewis acidity of the antimony center polarizes the C-Cl bond, making the carbon atom more susceptible to fluoride attack from another molecule of the antimony reagent.
-
Product Formation: The exchange proceeds sequentially, likely through -OCCl2F and -OCClF2 intermediates, until the thermodynamically stable -OCF3 group is formed. Driving the reaction to completion often requires heating.
Protocol 2.1: Swarts Fluorination of Ar-OCCl3 to Ar-OCF3
This protocol describes the conversion of an aryl trichloromethyl ether to the corresponding aryl trifluoromethyl ether using the SbF3/SbCl5 system.
Materials:
-
Aryl Trichloromethyl Ether (Ar-OCCl3)
-
Antimony Trifluoride (SbF3), freshly dried
-
Antimony Pentachloride (SbCl5)
-
Reaction vessel suitable for heating (e.g., round-bottom flask with reflux condenser)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO3), saturated aqueous solution
-
Inert Organic Solvent (e.g., Dichloromethane)
Procedure:
-
Setup: In a fume hood, charge a dry reaction flask with the aryl trichloromethyl ether (1.0 eq.) and antimony trifluoride (typically 1.5-3.0 eq. to ensure sufficient fluoride source for all three exchanges).
-
Catalyst Addition: Carefully add a catalytic amount of antimony pentachloride (0.05-0.1 eq.). This should be done under an inert atmosphere (e.g., N2 or Ar) as SbCl5 is moisture-sensitive.
-
Reaction: Heat the reaction mixture, typically to 120-160 °C, with stirring.[7] The reaction can be monitored by GC analysis of aliquots to track the disappearance of the starting material and intermediates. Reaction times can vary from 2 to 8 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction mixture by pouring it into a beaker containing ice and dilute HCl. This will hydrolyze the antimony salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO3 solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude aryl trifluoromethyl ether can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation: Substrate Scope
The Swarts reaction is generally tolerant of various substituents on the fluorinated benzene ring, particularly electron-withdrawing groups.
| Entry | Starting Material (Ar-OCCl3) | Product (Ar-OCF3) | Typical Yield | Reference |
| 1 | 4-Fluorophenyl trichloromethyl ether | 1-Fluoro-4-(trifluoromethoxy)benzene | Good | [7][8] |
| 2 | 4-Chlorophenyl trichloromethyl ether | 1-Chloro-4-(trifluoromethoxy)benzene | Good | [7] |
| 3 | 3-Nitrophenyl trichloromethyl ether | 1-Nitro-3-(trifluoromethoxy)benzene | Good | [5] |
| 4 | 2,4-Dichlorophenyl trichloromethyl ether | 1,3-Dichloro-4-(trifluoromethoxy)benzene | Moderate-Good | [8] |
| 5 | 2-Chloropyridin-5-yl trichloromethyl ether | 2-Chloro-5-(trifluoromethoxy)pyridine | Good | [8] |
Table 1. Representative examples of Swarts fluorination on various aromatic and heteroaromatic systems. Yields are generally reported as good, though they can be substrate-dependent.
Section 3: Alternative Protocol: Direct Conversion from Phenols
For certain substrates, a more direct, one-step process can be employed to synthesize aryl trifluoromethyl ethers from phenols, bypassing the isolation of the Ar-OCCl3 intermediate.[3] This method involves reacting the phenol with a perhalomethane like carbon tetrachloride (CCl4) and anhydrous hydrogen fluoride (HF).[11]
Protocol 3.1: One-Step Synthesis of Ar-OCF3 from Phenols
CAUTION: This reaction involves anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. It must be performed in a specialized pressure vessel (e.g., a Hastelloy-lined autoclave) by personnel with extensive experience in handling HF.
Materials:
-
Substituted Phenol (Ar-OH)
-
Carbon Tetrachloride (CCl4)
-
Anhydrous Hydrogen Fluoride (HF)
-
Lewis Acid Catalyst (e.g., Boron Trifluoride, BF3) (optional)[3]
-
Pressure-rated reaction vessel
Procedure:
-
Charging the Vessel: In a suitable pressure vessel, combine the phenol (1.0 eq.) and carbon tetrachloride (1.5-3.0 eq.).
-
HF Addition: Cool the vessel and carefully condense in anhydrous hydrogen fluoride (a large excess is typically used). If a catalyst like BF3 is used, it is added at this stage.[3]
-
Reaction: Seal the vessel and heat it to 125-175 °C.[11] The pressure will increase due to the formation of HCl gas, which can be used to monitor the reaction's progress.[11]
-
Workup: After cooling, carefully vent the excess HF and HCl into a suitable scrubber.
-
Isolation: Dissolve the residue in an inert solvent (e.g., dichloromethane), wash with dilute aqueous base (e.g., NaOH or NaHCO3) to remove unreacted phenol, followed by water and brine.
-
Purification: Dry the organic layer and isolate the product by distillation as described in Protocol 2.1.
Section 4: Troubleshooting and Best Practices
-
Anhydrous Conditions: Moisture is detrimental to the Swarts reaction, as it can hydrolyze the antimony reagents and the Ar-OCCl3 intermediate. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Incomplete Fluorination: If significant amounts of -OCCl2F or -OCClF2 byproducts are observed, this may indicate insufficient fluorinating agent, too low a reaction temperature, or too short a reaction time. Consider increasing the amount of SbF3 or prolonging the heating.
-
Substrate Reactivity: Phenols with ortho-substituents capable of hydrogen bonding may be unsuitable for the direct HF/CCl4 method.[3] Electron-rich phenols can be sensitive to the harsh, acidic conditions.
-
Safety First: Reagents such as thiophosgene, antimony compounds, and especially anhydrous HF are highly toxic and/or corrosive.[3][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have appropriate quench and spill kits ready.
Conclusion
The trichloromethoxy group is a highly effective and versatile handle for the synthesis of trifluoromethoxy-substituted fluorinated benzenes. While the multi-step process involving its formation and subsequent Swarts fluorination requires careful handling of hazardous reagents, it remains one of the most reliable and scalable methods for accessing this valuable functional group. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals to successfully employ this strategy in their synthetic campaigns.
References
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Method of fluorinating organic compounds employing arsenic trifluoride. (1966).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (2019).
- Synthesis of Trifluoromethoxylated (Hetero)
- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018).
- Topic 4: The Trifluoromethyl (CF ) Group. Unknown Source.
- Fluorinated building blocks in drug design: new p
- Preparation of aryl trifluoromethyl ethers. (1979).
- Applications of Fluorine in Medicinal Chemistry. (2015).
- 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts.
- Advances in the Development of Trifluoromethoxyl
- Atmospheric Chemistry of Fluorinated Alcohols: Reaction with Cl Atoms and OH Radicals and Atmospheric Lifetimes. (2024).
- Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. (2025).
- Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central.
- Examples of Catalytic and Selective Routes for Fluorinated Building Blocks. (2014). American Chemical Society.
- Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
- Swarts Reaction. Unacademy.
- Advances in the Development of Trifluoromethoxylation Reagents. (2021). Semantic Scholar.
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- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]
Application Note: A Step-by-Step Guide to the Synthesis of Fluorinated Pharmaceutical Intermediates from 1,2-Difluoro-3-(trichloromethoxy)benzene
Abstract
The strategic incorporation of fluorinated functional groups, particularly the trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) moieties, is a cornerstone of modern medicinal chemistry. These groups can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2][3] This application note details a robust and logical synthetic pathway starting from the versatile but underutilized building block, 1,2-Difluoro-3-(trichloromethoxy)benzene. We present a comprehensive, step-by-step protocol for the conversion of the trichloromethoxy group into a more synthetically useful chlorodifluoromethoxy moiety via a halogen exchange reaction. Subsequently, we demonstrate the regioselective functionalization of the aromatic ring through nitration and reduction to yield a highly valuable difluoroaniline intermediate, a key scaffold in numerous pharmaceutical agents. This guide is designed for researchers, chemists, and professionals in drug development, providing not only detailed protocols but also the scientific rationale behind the experimental choices.
Introduction: The Strategic Value of Fluorinated Methoxy Groups in Drug Design
In the pursuit of novel therapeutics, fine-tuning the physicochemical properties of lead compounds is paramount.[4] Fluorine-containing functional groups have become indispensable tools in this endeavor. The trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) groups, in particular, are considered "privileged" functional groups in drug discovery.[2] Their introduction into organic molecules often confers significant advantages:
-
Enhanced Metabolic Stability: The strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes these groups highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[1]
-
Modulated Lipophilicity: These groups increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance bioavailability.[1][3]
-
Improved Binding Interactions: The strong electron-withdrawing nature of these groups alters the electronic profile of the parent molecule, potentially leading to stronger and more selective binding to biological targets.[1]
1,2-Difluoro-3-(trichloromethoxy)benzene presents itself as an attractive starting material. It possesses a vicinal difluoro motif, a structural feature of interest in medicinal chemistry, and a readily transformable trichloromethoxy (-OCCl3) handle. The protocols outlined herein provide a validated pathway to unlock the synthetic potential of this reagent, converting it into high-value intermediates for downstream applications.
Core Synthetic Strategy: From Trichloromethoxy to a Functionalized Aniline
Our synthetic approach is a three-step sequence designed for efficiency and scalability, transforming the starting material into a versatile pharmaceutical building block.
Figure 1: Overall synthetic workflow from the starting material to the target aniline intermediate.
The core of this strategy involves two key transformations:
-
Halogen Exchange (Halex): The -OCCl3 group is converted to a -OCF2Cl group. This is a classic and reliable transformation in fluorine chemistry. The choice of antimony trifluoride (SbF3) catalyzed by antimony pentachloride (SbCl5) is based on its proven efficacy in converting trichloromethyl groups to difluoromethyl moieties under controlled conditions.
-
Aromatic Functionalization: The resulting 1-(Chlorodifluoromethoxy)-2,3-difluorobenzene is then functionalized. An electrophilic nitration is performed, which is directed para to the activating chlorodifluoromethoxy group. This is followed by a standard reduction of the nitro group to yield the primary amine, a critical functional group for forming amides, ureas, and other linkages common in pharmaceuticals.[5]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Antimony compounds are toxic and should be handled with care. Concentrated acids are highly corrosive.
Protocol 3.1: Synthesis of 1-(Chlorodifluoromethoxy)-2,3-difluorobenzene
Rationale: This step converts the synthetically inert -OCCl3 group into a more versatile -OCF2Cl group. The reaction proceeds via a catalyzed halogen exchange mechanism. The catalytic amount of SbCl5 acts as a Lewis acid to facilitate the fluoride transfer from SbF3.
Figure 2: Simplified representation of the stepwise halogen exchange on the trichloromethoxy group.
Materials:
-
1,2-Difluoro-3-(trichloromethoxy)benzene (1.0 eq)
-
Antimony trifluoride (SbF3) (2.2 eq)
-
Antimony pentachloride (SbCl5) (0.1 eq, catalyst)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-Difluoro-3-(trichloromethoxy)benzene.
-
Add antimony trifluoride (SbF3) to the flask.
-
Under a nitrogen atmosphere, carefully add the catalytic amount of antimony pentachloride (SbCl5).
-
Slowly heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 2M hydrochloric acid (HCl) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO3) solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-(Chlorodifluoromethoxy)-2,3-difluorobenzene as a clear liquid.
Protocol 3.2: Synthesis of 1-(Chlorodifluoromethoxy)-2,3-difluoro-4-nitrobenzene
Rationale: This step introduces a nitro group onto the aromatic ring, which serves as a precursor to the aniline. The electron-donating nature of the alkoxy group and the ortho, para-directing effects of the fluorine atoms guide the nitration to the C4 position.
Materials:
-
1-(Chlorodifluoromethoxy)-2,3-difluorobenzene (1.0 eq)
-
Concentrated Sulfuric Acid (H2SO4, 98%)
-
Concentrated Nitric Acid (HNO3, 70%)
Procedure:
-
In a round-bottom flask cooled to 0 °C in an ice-salt bath, add concentrated sulfuric acid.
-
While stirring, slowly add 1-(Chlorodifluoromethoxy)-2,3-difluorobenzene, ensuring the temperature remains below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
A solid precipitate or an oil will form. Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the crude nitro compound.[6]
-
The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3.3: Synthesis of 4-(Chlorodifluoromethoxy)-2,6-difluoroaniline
Rationale: The final step involves the reduction of the nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and highly effective method for this transformation, particularly for aromatic nitro compounds, offering high yields and tolerance for various functional groups.[7]
Materials:
-
1-(Chlorodifluoromethoxy)-2,3-difluoro-4-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (5M)
Procedure:
-
In a round-bottom flask, dissolve 1-(Chlorodifluoromethoxy)-2,3-difluoro-4-nitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 3-5 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding 5M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure to afford the crude aniline.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-(Chlorodifluoromethoxy)-2,6-difluoroaniline.
Data Summary & Characterization
The following table summarizes the expected outcomes for the synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by GC) |
| 3.1 | 1-(Chlorodifluoromethoxy)-2,3-difluorobenzene | C₇H₃ClF₄O | 214.55 | 75-85% | >98% |
| 3.2 | 1-(Chlorodifluoromethoxy)-2,3-difluoro-4-nitrobenzene | C₇H₂ClF₄NO₃ | 259.54 | 80-90% | >97% |
| 3.3 | 4-(Chlorodifluoromethoxy)-2,6-difluoroaniline | C₇H₄ClF₄N | 229.56 | 85-95% | >99% |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.
Conclusion & Future Perspectives
This application note provides a detailed and scientifically grounded methodology for the synthesis of 4-(Chlorodifluoromethoxy)-2,6-difluoroaniline from 1,2-Difluoro-3-(trichloromethoxy)benzene. The described three-step process is efficient and utilizes standard laboratory reagents and techniques, making it accessible for broad implementation. The resulting aniline is a high-value intermediate, primed for further elaboration into complex pharmaceutical targets through reactions such as amide bond formation, Sandmeyer reactions, or cross-coupling chemistries. This pathway effectively demonstrates how a simple, functionalized aromatic compound can be strategically converted into a key building block for drug discovery programs.
References
- MDPI. (2025, July 18).
- PMC.
- PMC.
- Organic and Pharmaceutical Chemistry Journal. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- Google Patents. (2019, February 11). Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same.
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PubChem. 1,2-Difluoro-3-nitrobenzene. Available at: [Link]
- Beilstein Journals.
- Chemical Science (RSC Publishing). (2025, January 13). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups.
- Catalysis Science & Technology (RSC Publishing).
- Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Available at: [Link]
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Application Notes and Protocols for Moisture-Sensitive Trichloromethoxy Compounds
Abstract
This document provides a comprehensive guide to the safe and effective handling and storage of moisture-sensitive trichloromethoxy compounds. These compounds are highly reactive towards water, and their stability is paramount to ensure experimental success, personnel safety, and regulatory compliance. This guide outlines the fundamental principles of their reactivity, details essential laboratory techniques for creating and maintaining inert atmospheres, and provides step-by-step protocols for common laboratory procedures. By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of compound degradation and ensure the integrity of their research.
Introduction: The Challenge of the Trichloromethoxy Group
The trichloromethyl group (-CCl₃) is a functional group characterized by a carbon atom bonded to three chlorine atoms. This arrangement makes it a strong electron-withdrawing group, significantly influencing the reactivity of the parent molecule.[1] Trichloromethoxy compounds, which feature the -OCCl₃ moiety, are particularly susceptible to hydrolysis. The presence of atmospheric moisture can lead to rapid decomposition, often yielding undesirable byproducts and compromising the integrity of the starting material.
The primary mechanism of degradation is hydrolysis, where water molecules attack the electrophilic carbon atom of the trichloromethyl group. This reaction can be catalyzed by both acidic and basic conditions. The initial hydrolysis product is often unstable and can undergo further reactions, leading to a cascade of decomposition products. For instance, the hydrolysis of some trichloromethyl compounds can generate phosgene, a highly toxic gas.[2][3] Therefore, stringent control of the experimental environment is not just a matter of good practice but a critical safety requirement.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of trichloromethoxy compounds and their reactivity with moisture, a multi-layered safety approach is essential. This begins with robust engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All manipulations of trichloromethoxy compounds should be performed in a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.
-
Glovebox: For compounds with extreme moisture sensitivity, a glovebox provides the most secure inert environment.[4][5][6][7] A glovebox is a sealed container filled with an inert gas, such as argon or nitrogen, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[4]
-
Schlenk Line: A Schlenk line is a versatile piece of glassware that allows for the manipulation of air-sensitive compounds using a dual manifold system for vacuum and inert gas.[4][5][8] This technique is suitable for many operations involving trichloromethoxy compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory at all times.
-
Gloves: Nitrile gloves provide a good barrier against incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary. Always consult the Safety Data Sheet (SDS) for specific glove recommendations.
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[9]
-
Closed-Toe Shoes: These are a standard requirement in any laboratory setting.
Creating and Maintaining an Inert Atmosphere
The cornerstone of successfully working with trichloromethoxy compounds is the exclusion of atmospheric moisture. This is achieved by creating and maintaining an inert atmosphere using either a glovebox or Schlenk line techniques.
Glovebox Technique
A glovebox offers a continuously purified inert atmosphere, making it the preferred method for handling highly sensitive materials.[4][5][6][7]
Protocol for Introducing Materials into a Glovebox:
-
Preparation: Ensure all glassware and equipment are scrupulously dried in an oven (typically at 125-150°C overnight) and cooled in a desiccator before introduction.[10]
-
Antechamber Use: Place the dried items in the glovebox antechamber.
-
Purge Cycles: Evacuate the antechamber and backfill with inert gas. This vacuum/refill cycle should be repeated at least three times to ensure the removal of atmospheric contaminants.[4]
-
Transfer: Once the purge cycles are complete, open the inner antechamber door to transfer the items into the main glovebox chamber.
Diagram: Glovebox Workflow
Caption: Workflow for safely introducing materials into a glovebox.
Schlenk Line Technique
Schlenk lines provide a more flexible and accessible method for handling moisture-sensitive compounds.[5][8] The key is to effectively remove air and moisture from the reaction vessel before introducing the sensitive reagent.
Protocol for Setting up a Reaction on a Schlenk Line:
-
Glassware Preparation: Assemble the reaction glassware (e.g., a Schlenk flask with a stir bar) and ensure all joints are well-greased and sealed.
-
Connect to Schlenk Line: Connect the flask to the Schlenk line via thick-walled tubing.
-
Vacuum/Backfill Cycles: Evacuate the flask using the vacuum manifold and then backfill with inert gas from the gas manifold. Repeat this cycle three times to establish an inert atmosphere.[4]
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the experiment, which can be monitored using an oil bubbler.[10]
Storage and Handling Protocols
Proper storage and handling are critical to maintaining the integrity of trichloromethoxy compounds from receipt to disposal.
Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any signs of damage or compromise.
-
Store the compound in its original container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][9]
-
Many suppliers provide air-sensitive reagents in specialized containers, such as Sure/Seal™ bottles, which are designed for easy and safe dispensing using a syringe or cannula.[10]
Weighing and Transferring Solids
Weighing and transferring solid trichloromethoxy compounds should be performed under an inert atmosphere.
Protocol for Transferring Solids in a Glovebox:
-
Bring the storage container and a tared vial into the glovebox.
-
Carefully open the storage container and transfer the desired amount of solid to the tared vial using a clean spatula.
-
Seal the tared vial and the storage container before removing them from the glovebox.
Protocol for Transferring Solids using a Schlenk Line:
-
Connect both the storage flask and the receiving flask to the Schlenk line under a positive pressure of inert gas.
-
Briefly remove the stoppers and quickly transfer the solid. A powder funnel can be useful for this purpose.
-
Immediately reseal both flasks.
Handling and Transferring Liquids
Liquid trichloromethoxy compounds can be transferred using gas-tight syringes or a cannula.
Protocol for Transferring Liquids via Syringe:
-
Prepare the Syringe: Dry the syringe in an oven and cool it under a stream of inert gas.
-
Flush the Syringe: Flush the syringe with inert gas several times to remove any residual air or moisture.[10]
-
Withdraw the Liquid: Puncture the septum of the reagent bottle with the syringe needle and withdraw the desired volume of liquid. It is good practice to also withdraw a small "cushion" of inert gas into the syringe.
-
Transfer: Quickly transfer the liquid to the reaction vessel by puncturing its septum.
Diagram: Decision Tree for Handling Trichloromethoxy Compounds
Caption: Decision-making process for handling a new trichloromethoxy compound.
Stability and Moisture Content Determination
Regularly assessing the stability and moisture content of trichloromethoxy compounds is crucial for quality control.
Qualitative Stability Assessment
A simple visual inspection can often provide clues about the stability of a compound. Signs of degradation may include:
-
Color change
-
Clumping or caking of a solid
-
Fuming when the container is opened
-
Pressure buildup in the container
Quantitative Moisture Content Analysis
For a more precise determination of water content, several analytical techniques are available.
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction of water with an iodine-sulfur dioxide reagent.[11][12][13] | High accuracy and precision, can detect trace amounts of water.[12][13] | Requires specialized equipment and reagents. |
| Loss on Drying | Gravimetric determination of weight loss after heating.[11][12][14] | Simple and inexpensive. | Less specific for water, as other volatile components may also be lost. |
| Gas Chromatography (GC) | Separation and quantification of water from the sample matrix. | Can be highly specific and sensitive. | Requires method development and may not be suitable for all matrices. |
Protocol for Moisture Content Determination by Karl Fischer Titration:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh a sample of the trichloromethoxy compound into a gas-tight syringe or a sealed vial.
-
Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample and calculate the moisture content.
-
Replicate Measurements: Perform at least three replicate measurements to ensure accuracy.
Waste Disposal
Due to their hazardous nature, trichloromethoxy compounds and their waste products must be disposed of properly.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[15][16]
-
Segregate Waste: Collect chlorinated waste in a designated, labeled container. Do not mix it with other waste streams.[16]
-
Quenching: For reactive residues, a carefully controlled quenching procedure may be necessary before disposal. This should be done in a fume hood with appropriate PPE.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[15]
Conclusion
The successful use of moisture-sensitive trichloromethoxy compounds in research and development hinges on a thorough understanding of their reactivity and the meticulous application of appropriate handling and storage techniques. By implementing the engineering controls, PPE, and detailed protocols outlined in this guide, scientists can ensure the integrity of their experiments, the safety of laboratory personnel, and compliance with environmental regulations.
References
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
- AQUALAB. Measuring moisture content: It's more complicated than you think.
- Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- OPUS. (2021, September 7). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite.
- Process for Disposal of Chlorinated Organic Residues.
- Wikipedia. Trichloromethyl group.
- Environment, Health & Safety. Water Sensitive Chemicals.
- Test Equipment and Measurement Instrument Blog. Learn the Six Methods For Determining Moisture.
- The effect of organic loads on stability of various chlorine-based sanitisers. (2014, March 1).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ACS Publications. (2017, August 24). Compound Specific Stable Chlorine Isotopic Analysis of Volatile Aliphatic Compounds Using Gas Chromatography Hyphenated with Multiple Collector Inductively Coupled Plasma Mass Spectrometry | Analytical Chemistry.
- PMC. “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms.
- School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1).
- STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
- Mettler Toledo. Moisture Content Determination | Learn from Experts Now!.
- ACS Publications. (2012, May 4). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols.
- RiskAssess. Disposal of chemical wastes.
- Borosil Scientific. What is Moisture Content Test: A Complete Guide.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Risk Management and Safety - University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
- MATEC Web of Conferences. (2024). Laboratory tests of the stability of disinfectants for different quality of water.
- TOPIC:-mechanism of Hydrolysis reaction.
- ResolveMass Laboratories Inc. Moisture Content Analysis.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Chapter 7 - Management Procedures For Specific Waste Types.
- Hydrolysis.
- VACUUBRAND. (2024, November 12). Keeping air and moisture out.
- ResearchGate. (PDF) Study of homosalate stability in chlorinated water and identification chalogenated by-products by gas chromatography-mass spectrometry.
- MLI Environmental. (2026, February 3). How to Properly Dispose of Pool Chemicals.
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Reagents for introducing trichloromethoxy groups to difluorobenzene
Application Note: Reagents and Methodologies for the Introduction of Trichloromethoxy Groups to Difluorobenzene Scaffolds
Introduction & Strategic Rationale
The trichloromethoxy group (–OCCl₃) is a highly valued structural motif in medicinal chemistry, agrochemical development, and materials science. It primarily serves as a stable, lipophilic pharmacophore and as the essential synthetic precursor to the trifluoromethoxy (–OCF₃) group via halogen exchange.
Introducing a –OCCl₃ group directly to an electron-deficient difluorobenzene scaffold presents a significant synthetic hurdle. Direct nucleophilic aromatic substitution (S_NAr) using a hypothetical trichloromethoxide anion is impossible, as the anion rapidly decomposes into phosgene and chloride. Therefore, the synthetic strategy must rely on a two-phase approach: first, establishing the carbon-oxygen bond via a methoxy or hydroxy intermediate, followed by the exhaustive functionalization of that oxygenated moiety.
Reagent Selection and Mechanistic Causality
To achieve high-yield trichloromethoxylation on a difluorobenzene core, two primary reagent pathways are utilized in modern chemical synthesis. The choice of reagents is dictated by the electronic nature of the substrate and its tolerance to radical conditions.
Strategy A: Radical Photochlorination of Methoxy Groups The most scalable and atom-economical method involves the radical photochlorination of a difluoroanisole derivative.
-
Reagents: Anhydrous chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under actinic radiation (UV light).
-
Causality: UV light homolytically cleaves the Cl–Cl bond to generate highly reactive chlorine radicals. The electron-withdrawing fluorine atoms on the difluorobenzene ring actively deactivate the aromatic core toward electrophilic aromatic substitution. This electronic deactivation directs the chlorine radical attack exclusively to the aliphatic methoxy protons, driving exhaustive chlorination without degrading the aromatic ring[1].
-
Solvent Selection: Historically, carbon tetrachloride (CCl₄) was the standard solvent. However, due to its severe toxicity and ozone-depleting properties, modern protocols utilize benzotrifluoride (BTF) or chlorobenzene[1][2]. BTF is completely transparent to UV light and inert to radical chlorination, ensuring high yields while maintaining a favorable environmental profile[1].
Strategy B: The Chlorothionoformate Route (Yarovenko-Vasil'eva Method) For difluorobenzene derivatives containing functional groups sensitive to prolonged UV exposure, starting from a difluorophenol is the preferred alternative.
-
Reagents: Thiophosgene (CSCl₂) and a base, followed by Cl₂ gas.
-
Causality: The difluorophenol is first reacted with thiophosgene to form an O-aryl chlorothionoformate. Subsequent treatment with excess chlorine gas induces a desulfurative chlorination. The thiocarbonyl sulfur is oxidized and expelled, replacing the C=S double bond with two C–Cl bonds to yield the trichloromethoxy ether[3][4].
Synthetic Workflow Visualization
Synthetic pathways for trichloromethoxylation of difluorobenzene derivatives.
Self-Validating Experimental Protocols
Protocol 1: Photochlorination of 2,4-Difluoroanisole
This protocol utilizes in-process controls (IPCs) to create a self-validating feedback loop, ensuring the radical chain reaction is actively proceeding and exhaustively completed.
-
Preparation: Charge a UV-transparent quartz photoreactor with 2,4-difluoroanisole (1.0 eq) and anhydrous benzotrifluoride (BTF) to achieve a 30–50 wt% solution. The dilution controls the thermal output of the exothermic radical reaction[1].
-
Initiation: Heat the mixture to reflux (approx. 105°C). Activate the medium-pressure mercury vapor UV lamp.
-
Chlorination & Primary Validation: Spurge anhydrous Cl₂ gas into the solution at a controlled rate (e.g., 120 mL/min).
-
Self-Validation (Chemical): Route the reactor off-gas through a dry trap into an aqueous scrubber. Hold a glass rod dipped in concentrated aqueous ammonia near the trap exhaust; the immediate formation of dense white fumes (NH₄Cl) validates that active hydrogen abstraction is occurring and HCl is being evolved.
-
-
Reaction Monitoring: Continue sparging Cl₂.
-
Self-Validation (Analytical): Pull aliquots every 60 minutes for GC-MS analysis. The reaction is self-validating through the sequential mass shifts of the molecular ion: +34 Da (monochloro), +68 Da (dichloro), and finally +102 Da (trichloro).
-
-
Completion & Workup: Terminate the reaction when GC-MS indicates the complete disappearance of the intermediate mono- and dichloromethoxy peaks (>95% conversion). Purge the system with N₂ to remove residual Cl₂ and distill the BTF solvent under reduced pressure to isolate 2,4-difluoro-1-(trichloromethoxy)benzene.
Protocol 2: Chlorothionoformate Route from 3,4-Difluorophenol
This two-step protocol relies on distinct spectroscopic and chromatographic shifts to validate intermediate formation before proceeding to the harsh desulfurization step.
-
O-Alkylation: Dissolve 3,4-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) and cool the system to 0°C.
-
Thiophosgenation: Dropwise add thiophosgene (1.2 eq). Caution: Highly toxic reagent. Stir the mixture for 2 hours at room temperature.
-
Self-Validation (Chromatographic): Perform TLC analysis (Hexanes/Ethyl Acetate). The complete disappearance of the polar phenol spot (lower
) and the emergence of a non-polar chlorothionoformate spot (higher ) validates successful O-alkylation[3].
-
-
Desulfurative Chlorination: Wash the organic layer with cold water, dry over Na₂SO₄, and transfer to a sealed, corrosion-resistant reactor. Cool to 0°C. Spurge excess Cl₂ gas into the solution until the liquid maintains a persistent yellow-green tint, indicating Cl₂ saturation.
-
Maturation & Final Validation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (Spectroscopic): Analyze an evaporated aliquot via FT-IR. The complete disappearance of the strong C=S stretching frequency (approx. 1150–1200 cm⁻¹) and the appearance of intense C–O–C and C–Cl stretches validates the successful desulfurative conversion to the trichloromethoxy group.
-
-
Purification: Quench the reaction carefully with ice-cold water to destroy residual sulfur chlorides, extract with DCM, dry, and concentrate in vacuo.
Quantitative Data: Solvent Efficacy in Photochlorination
The selection of solvent in the photochlorination pathway drastically impacts both the yield of the trichloromethoxy target and the environmental viability of the process.
| Solvent | Reaction Temp (°C) | Actinic Source | Target Yield (%) | Ring-Chlorination Byproducts (%) | Environmental & Safety Profile |
| Benzotrifluoride (BTF) | 105 (Reflux) | UV Light | 83.9 – 94.2 | 5.7 – 15.7 | Favorable (Non-Ozone Depleting, Low Toxicity) |
| Chlorobenzene | 50 – 100 | UV Light | > 85.0 | < 10.0 | Favorable (Low Cost, Industrially Scalable) |
| Carbon Tetrachloride (CCl₄) | 76 (Reflux) | UV Light | ~ 90.0 | Minimal | Highly Toxic (Ozone Depleting, Heavily Regulated) |
Data synthesized from comparative solvent studies in industrial photochlorination[1][2].
References
- Source: google.
- Source: google.
- Source: google.
-
Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers - MDPI Source: mdpi.com URL:[Link]
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- 3. EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Solvent selection for reactions involving 1,2-Difluoro-3-(trichloromethoxy)benzene
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized halogenated aromatics.
Executive Summary
1,2-Difluoro-3-(trichloromethoxy)benzene is a densely functionalized, highly electrophilic building block utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). The molecule features two distinct reactive domains: a highly electron-withdrawing trichloromethoxy (–OCCl₃) group, which serves as a direct precursor to the metabolically stable trifluoromethoxy (–OCF₃) pharmacophore, and an activated difluoro-aromatic ring susceptible to regioselective Nucleophilic Aromatic Substitution (S_NAr).
Because the –OCCl₃ group is highly sensitive to solvolysis, and the aromatic ring is hyper-activated, solvent selection is the single most critical parameter governing reaction trajectory. This guide provides a mechanistic framework for solvent selection, supported by self-validating experimental protocols.
Chemical Profiling & Mechanistic Vulnerabilities
To master the reactivity of 1,2-Difluoro-3-(trichloromethoxy)benzene, one must understand the causality behind its degradation pathways. The three chlorine atoms exert a profound inductive electron-withdrawing effect, pulling electron density away from the central ether carbon and the adjacent benzene ring[1].
-
The Hydrolysis Liability: The highly electrophilic nature of the –OCCl₃ carbon makes it a prime target for oxygen-based nucleophiles. In the presence of water or protic solvents (e.g., methanol, ethanol), the molecule undergoes rapid solvolysis, converting the trichloromethyl group into a carboxylic acid or degrading the ether linkage entirely to yield a phenol derivative[1].
-
S_NAr Hyper-Activation: The combined electron-withdrawing effects of the –OCCl₃ group and the ortho/meta fluorine atoms drastically lower the LUMO of the aromatic ring. This enables S_NAr reactions under unusually mild conditions, provided the solvent can adequately stabilize the anionic Meisenheimer complex intermediate.
-
Halogen Exchange (Swarts Reaction): The conversion of –OCCl₃ to –OCF₃ requires aggressive fluorinating agents (like anhydrous HF) and Lewis acid catalysts (like SbCl₅). This must be performed in environments completely devoid of Lewis basic solvents that could poison the catalyst[2].
Reactivity Pathway Visualization
Caption: Reactivity pathways of 1,2-Difluoro-3-(trichloromethoxy)benzene based on solvent environment.
Solvent Selection Matrix
The following table synthesizes quantitative solvent properties with their mechanistic suitability for reactions involving this specific substrate.
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Suitability | Mechanistic Rationale & Application |
| Protic | Water / Methanol | ~80.1 / 32.7 | Strictly Avoid | Induces rapid solvolysis and irreversible destruction of the –OCCl₃ group[1]. |
| Non-Polar Halogenated | Chlorobenzene | 5.6 | Excellent | Highly inert. Ideal for general handling, storage, or upstream photochlorination steps due to its inability to coordinate Lewis acids[3]. |
| Fluorinating Agent / Solvent | Anhydrous HF | 83.6 (at 0°C) | Optimal (Swarts) | Acts as both the fluorinating reagent and the solvent medium in liquid-phase halogen exchange reactions[4]. |
| Polar Aprotic | Anhydrous DMF | 36.7 | Optimal (S_NAr) | High dielectric constant stabilizes the S_NAr Meisenheimer complex. Must be strictly anhydrous to prevent substrate hydrolysis. |
| Non-Polar Aprotic | Toluene | 2.4 | Moderate | Useful for extractions or non-polar cross-coupling, but lacks the polarity required to accelerate S_NAr reactions. |
Experimental Protocols
The following self-validating protocols demonstrate how to manipulate the solvent environment to achieve specific chemical transformations while suppressing the inherent vulnerabilities of the –OCCl₃ group.
Protocol A: Liquid-Phase Swarts Fluorination (Conversion to –OCF₃)
Objective: Complete chlorine-fluorine exchange of the –OCCl₃ group to yield 1,2-difluoro-3-(trifluoromethoxy)benzene. Causality: Anhydrous HF is used as both solvent and reagent. A Lewis acid (SbCl₅) is required to abstract chloride ions, generating a highly electrophilic intermediate that HF can attack. Liquid-phase fluorination at moderate temperatures (50 °C) prevents the over-fluorination of the aromatic ring[2][4].
Step-by-Step Methodology:
-
Reactor Preparation: Ensure a 100 mL Teflon-lined autoclave is completely dry and purged with dry dinitrogen (N₂). Glass must be strictly avoided due to HF etching.[4]
-
Catalyst Activation: Under an inert atmosphere, charge the autoclave with SbCl₅ (2 mol% relative to the substrate). Cool the reactor to -78 °C.
-
Solvent/Reagent Addition: Condense anhydrous HF (stoichiometric excess, typically 5-10 equivalents) into the reactor. Allow the mixture to stir for 15 minutes to form the active fluorinating complex.
-
Substrate Addition: Add 1,2-Difluoro-3-(trichloromethoxy)benzene (1.0 equiv) neat, or dissolved in a minimal amount of anhydrous chlorobenzene.
-
Thermal Activation: Seal the autoclave, pressurize with N₂ to 10 bar, and heat to 50 °C. Maintain vigorous stirring for 1 to 2 hours[2].
-
Self-Validation Check: Monitor the pressure gauge. A slight pressure increase indicates the generation of HCl gas, confirming the halogen exchange is proceeding.
-
Quench & Extraction: Cool the reactor to -78 °C, carefully vent the excess HCl/HF through a basic scrubber, and quench the remaining mixture by pouring it over crushed ice containing KOH. Extract immediately with dichloromethane (DCM).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via fractional distillation.
Protocol B: Regioselective S_NAr (Preserving the –OCCl₃ Group)
Objective: Substitute the activated ortho-fluorine with an amine nucleophile while keeping the sensitive –OCCl₃ group completely intact. Causality: This reaction requires a polar aprotic solvent (DMF) to accelerate the S_NAr. However, because standard aqueous workups will destroy the –OCCl₃ group[1], the protocol utilizes a strictly non-aqueous isolation strategy.
Caption: Step-by-step S_NAr workflow emphasizing anhydrous conditions and non-aqueous isolation.
Step-by-Step Methodology:
-
Solvent Preparation: Sparge anhydrous DMF (ε = 36.7) with argon for 30 minutes. Store over activated 3Å molecular sieves.
-
Reaction Assembly: In a flame-dried Schlenk flask under argon, dissolve 1,2-Difluoro-3-(trichloromethoxy)benzene (1.0 equiv) in the anhydrous DMF (0.5 M concentration). Cool to 0 °C.
-
Nucleophile Introduction: Add anhydrous K₂CO₃ (1.5 equiv) followed by the dropwise addition of the nucleophile (e.g., anhydrous morpholine, 1.05 equiv).
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in anhydrous toluene, and analyze via GC-MS. Look for the mass shift corresponding to the displacement of one fluorine atom (-19 Da) by the amine, while confirming the isotopic cluster of the three chlorine atoms remains intact.
-
Non-Aqueous Isolation (Critical Step): Do not quench with water. Instead, dilute the reaction mixture with anhydrous toluene to precipitate the remaining inorganic salts (KF, K₂CO₃).
-
Filtration: Filter the mixture through a pad of oven-dried Celite under an argon blanket.
-
Concentration: Remove the DMF and toluene via short-path vacuum distillation (bath temperature < 45 °C to prevent thermal degradation of the –OCCl₃ group) to yield the crude S_NAr product.
References
- Advances in the Development of Trifluoromethoxyl
- (Trichloromethoxy)benzene Properties and Reactivity Benchchem
- Examples of Catalytic and Selective Routes for Fluorinated Building Blocks American Chemical Society (ACS)
- Method for producing trichloromethoxybenzene by using chlorobenzene as solvent (CN102120717B)
Sources
Scalable Synthesis of 1,2-Difluoro-3-(trichloromethoxy)benzene: Application Note & Protocol
Strategic Context & Mechanistic Insights
The synthesis of 1,2-difluoro-3-(trichloromethoxy)benzene is a critical transformation in the development of advanced agrochemicals and pharmaceuticals. The trichloromethoxy (-OCCl₃) moiety serves as an essential, stable precursor that is subsequently converted into a trifluoromethoxy (-OCF₃) group via halogen exchange (e.g., the Swarts reaction using SbF₃/SbCl₅ or anhydrous HF)[1][2]. The -OCF₃ group is highly prized in drug design for its ability to increase lipophilicity and metabolic stability without adding significant steric bulk.
Historically, the synthesis of trichloromethoxyarenes relied on the radical photochlorination of the corresponding anisole (in this case, 2,3-difluoroanisole) using carbon tetrachloride (CCl₄) as a solvent. However, CCl₄ is a severe ozone depleter and highly toxic[3]. This application note details a modernized, scalable photochlorination protocol that replaces CCl₄ with industrially viable solvents while actively suppressing unwanted ring-chlorination side reactions.
Route Design & Solvent Causality
The conversion of 2,3-difluoroanisole to 1,2-difluoro-3-(trichloromethoxy)benzene proceeds via a free-radical chain mechanism. Actinic radiation (UV light) initiates the reaction by homolytically cleaving Cl₂ gas into chlorine radicals. These radicals abstract hydrogen atoms from the methoxy group, followed by rapid chlorine capture.
Causality in Solvent Selection: To prevent the highly reactive chlorine radicals from attacking the aromatic ring (ring chlorination), the choice of solvent is paramount.
-
Benzotrifluoride (BTF) and p-Chlorobenzotrifluoride (PCBTF): These solvents are highly electron-deficient and inert to radical attack. More importantly, they exert a solvent effect that significantly enhances the selectivity of side-chain chlorination over ring chlorination, yielding >94% of the desired product[3][4].
-
Chlorobenzene: For massive industrial scale-up where BTF might be cost-prohibitive, chlorobenzene serves as an excellent, inexpensive alternative that still supports high-yield photochlorination[5].
Comparative Solvent Efficacy
The following table summarizes the quantitative data driving the solvent selection for the scalable photochlorination of anisole derivatives[3][4][5].
| Solvent System | Reaction Temp | Target Yield (%) | Ring Chlorination (%) | Scalability & Cost | Environmental Impact |
| Carbon Tetrachloride | 76°C | ~80.0% | Moderate | Poor (Regulated) | High (Ozone Depleter) |
| Chlorobenzene | 132°C | ~85.0% | Low-Moderate | Excellent (Low Cost) | Low |
| Benzotrifluoride (BTF) | 105°C | 84.0 - 94.2% | < 6.0% | Excellent (Moderate Cost) | Low |
Experimental Protocol: Scalable Photochlorination
This protocol is designed as a self-validating system . By utilizing continuous sparging and real-time chromatographic tracking, the operator relies on chemical kinetics rather than arbitrary time limits to determine the reaction endpoint.
Materials & Equipment
-
Substrate: 1,2-Difluoro-3-methoxybenzene (2,3-Difluoroanisole)
-
Reagent: Chlorine gas (Cl₂)
-
Solvent: Benzotrifluoride (BTF)
-
Equipment: Jacketed photochemical reactor equipped with a quartz immersion well, a 450W medium-pressure mercury vapor lamp (or 365nm UV-LED array), a PTFE gas sparger, a reflux condenser, and a caustic scrubber system (10% NaOH aqueous solution).
Step-by-Step Methodology
Step 1: System Preparation & Purging
-
Charge the photochemical reactor with 400 mL of Benzotrifluoride (BTF) and 125 g of 2,3-difluoroanisole.
-
Causality: The substrate concentration is kept at ~30-50 wt% relative to the solvent. Exceeding 60 wt% drastically increases the probability of intermolecular radical collisions leading to ring chlorination[4].
-
Purge the system with N₂ gas for 15 minutes to displace oxygen, which acts as a radical scavenger and terminates the chain reaction.
Step 2: Initiation & Thermal Equilibration
-
Heat the reactor jacket to bring the BTF solution to a gentle reflux (105°C).
-
Causality: Operating at reflux ensures that the 3 equivalents of HCl gas generated during the reaction are rapidly expelled from the liquid phase. Dissolved HCl can catalyze unwanted side reactions and degrade the product.
-
Ignite the UV lamp and allow it to reach full spectral output (approx. 5 minutes).
Step 3: Controlled Chlorination
-
Begin sparging Cl₂ gas through the PTFE frit at a controlled rate of 42 g/hr[4].
-
Causality: Continuous, metered sparging maintains a steady-state concentration of chlorine radicals. Dumping Cl₂ into the system would lead to thermal runaway and force the excess chlorine to attack the aromatic ring.
-
Route the effluent gas through the reflux condenser and directly into the caustic scrubber to neutralize the HCl byproduct.
Step 4: Self-Validating Endpoint Determination
-
After 4 hours, withdraw a 0.5 mL aliquot every 30 minutes for GC-FID analysis.
-
Validation Logic: The reaction proceeds sequentially:
. The reaction is deemed strictly complete only when the intermediate 1,2-difluoro-3-(dichloromethoxy)benzene is <0.5% by peak area. Do not stop the reaction based on time alone.
Step 5: Degassing & Isolation
-
Once complete, extinguish the UV lamp and halt Cl₂ sparging.
-
Immediately sparge the hot solution with N₂ gas at 100 mL/min for 45 minutes.
-
Causality: Post-reaction degassing is critical. Residual Cl₂ and HCl at distillation temperatures will cause severe pitting in stainless-steel distillation columns and induce thermal degradation of the product.
-
Transfer the crude mixture to a fractional distillation apparatus. Distill off the BTF solvent (bp 102°C) at atmospheric pressure for recycling.
-
Apply vacuum to isolate the pure 1,2-difluoro-3-(trichloromethoxy)benzene as a dense, colorless liquid.
Process Workflow Visualization
Workflow for the scalable photochlorination of 2,3-difluoroanisole to its trichloromethoxy derivative.
References
1.[3] Method of making trichloromethoxybenzene (EP0860416A1). Google Patents. URL: 2.[5] Method for producing trichloromethoxybenzene by using chlorobenzene as solvent (CN102120717B). Google Patents. URL: 3.[4] Method of making trichloromethoxybenzene (US5773668A). Google Patents. URL: 4.[1] Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. NIH PubMed Central (Angew Chem Int Ed). URL: [Link] 5.[2] Advances in the Development of Trifluoromethoxylation Reagents. MDPI (Molecules). URL: [Link] 6. Fuxin Jintelai Fluorine Chemical Co., Ltd. Product Catalog (CAS: 134364-69-5 for 2,3-Difluoroanisole). ChemBuyersGuide. URL: [Link]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 4. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 5. CN102120717B - Method for producing trichloromethoxybenzene by using chlorobenzene as solvent - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification techniques for removing impurities from 1,2-Difluoro-3-(trichloromethoxy)benzene
Introduction: Welcome to the technical support guide for 1,2-Difluoro-3-(trichloromethoxy)benzene. This document is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and sensitive compound. Given its unique chemical nature, particularly the presence of the trichloromethoxy group, purification requires careful consideration to prevent degradation and ensure the removal of process-related impurities. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during purification and handling.
Section 1: Critical Stability and Handling FAQs
This initial section addresses the most critical aspect of working with 1,2-Difluoro-3-(trichloromethoxy)benzene: its inherent instability. Proper handling is a prerequisite for any successful purification campaign.
Q1: My sample of 1,2-Difluoro-3-(trichloromethoxy)benzene seems to degrade upon standing, even at room temperature. I notice a sharp, acidic smell. What is happening?
A1: You are likely observing hydrolysis of the trichloromethoxy group. This functional group is extremely sensitive to moisture. In the presence of even trace amounts of water (from the atmosphere or residual in solvents), it can hydrolyze to form 1,2-difluorophenol and phosgene. Phosgene itself can further react with water to produce hydrochloric acid (HCl) and carbon dioxide, which accounts for the acidic odor. The hydrolysis of similar poly-halogenated compounds is a well-documented phenomenon[1][2].
To mitigate this, all handling, purification, and storage steps must be performed under strictly anhydrous conditions. This includes using dry solvents, oven-dried glassware, and maintaining an inert atmosphere (e.g., nitrogen or argon).
Q2: I plan to purify my crude product by distillation. Are there any special precautions I should take?
A2: Yes, extreme caution is necessary. The trichloromethoxy group is not only hydrolytically unstable but also thermally labile. Attempting to distill 1,2-Difluoro-3-(trichloromethoxy)benzene at atmospheric pressure is strongly discouraged as it will likely lead to significant decomposition[3][4].
Key Precaution: Always use high-vacuum distillation to lower the boiling point to a safe temperature range (ideally below 100-120°C)[5]. Before distillation, it is crucial to perform a non-aqueous workup to remove any acidic impurities which could catalyze decomposition upon heating.
Section 2: Identifying and Understanding Impurities
A successful purification strategy begins with identifying the likely contaminants. Impurities typically arise from the synthetic route. A common synthesis involves the free-radical photochlorination of 1,2-Difluoro-3-methoxybenzene[6][7].
Q3: What are the most common process-related impurities I should expect to find in my crude 1,2-Difluoro-3-(trichloromethoxy)benzene?
A3: Based on analogous syntheses of trichloromethoxybenzene, your crude product may contain several classes of impurities[6][7]:
-
Incompletely Chlorinated Intermediates: These are species where the methoxy group has not been fully chlorinated, such as 1,2-Difluoro-3-(dichloromethoxy)benzene (-OCHCl₂) and 1,2-Difluoro-3-(chloromethoxy)benzene (-OCH₂Cl).
-
Starting Material: Unreacted 1,2-Difluoro-3-methoxybenzene.
-
Ring-Chlorinated Byproducts: Free-radical chlorination can sometimes lead to substitution on the aromatic ring, creating isomers of chloro-1,2-difluoro-3-(trichloromethoxy)benzene.
-
Solvent and Reagents: Residual solvents used in the reaction (e.g., carbon tetrachloride, benzotrifluoride)[6].
Q4: How can I detect these different impurities?
A4: A combination of analytical techniques is recommended:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the components and provide mass-to-charge ratios to help identify the parent compound, intermediates (loss of one or two chlorine atoms), and ring-chlorinated byproducts (addition of a chlorine atom).
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): ¹H NMR can detect the protons of the -OCHCl₂ (a singlet) and -OCH₂Cl (a singlet) groups, which will be distinct from any aromatic protons. ¹⁹F NMR is excellent for confirming the integrity of the difluorobenzene ring and may show different shifts for ring-chlorinated byproducts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor the disappearance of the C-H stretches from the starting methoxy group.
Table 1: Summary of Potential Impurities and Removal Strategies
| Impurity Class | Example Structure | Boiling Point Trend | Primary Removal Method |
| Target Compound | 1,2-Difluoro-3-(trichloromethoxy)benzene | - | - |
| Starting Material | 1,2-Difluoro-3-methoxybenzene | Lower | Fractional Vacuum Distillation |
| Intermediates | 1,2-Difluoro-3-(dichloromethoxy)benzene | Lower | Fractional Vacuum Distillation |
| Ring-Chlorinated | Chloro-1,2-difluoro-3-(trichloromethoxy)benzene | Higher | Fractional Vacuum Distillation, Chromatography |
| Hydrolysis Product | 1,2-Difluorophenol | Lower, but polar | Aqueous Base Wash (Careful!), Chromatography |
Section 3: Purification Protocols and Troubleshooting
This section provides detailed workflows and answers to common troubleshooting questions.
Workflow 1: General Purification Strategy
The following diagram outlines a robust, multi-step approach to purifying the title compound.
Caption: A recommended workflow for purifying 1,2-Difluoro-3-(trichloromethoxy)benzene.
Q5: My crude product is dark and contains acidic residues. How should I perform an initial cleanup before final purification?
A5: An anhydrous "quench" or wash is highly recommended to remove acidic impurities like HCl without introducing water.
Protocol: Anhydrous Bicarbonate Wash
-
Dissolve the crude product in a dry, inert, water-immiscible solvent (e.g., dichloromethane or diethyl ether that has been dried over molecular sieves).
-
In a separate flask, create a slurry of anhydrous sodium bicarbonate (previously baked in an oven at >150°C) in the same dry solvent.
-
Transfer the solution of your crude product to a dropping funnel and add it slowly to the stirring bicarbonate slurry under an inert atmosphere. This will neutralize acids, evolving CO₂ gas. Ensure the system is not sealed.
-
After the addition is complete and gas evolution has ceased, stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite® or anhydrous sodium sulfate to remove the solids.
-
The resulting filtrate is now ready for solvent removal and high-vacuum distillation or chromatography.
Q6: I am trying to use column chromatography, but my compound is decomposing on the silica gel. What am I doing wrong?
A6: Standard silica gel is acidic and contains adsorbed water, both of which will rapidly degrade your compound.
Solution: You must use a deactivated, anhydrous stationary phase.
-
Deactivation: Before preparing your column, bake the silica gel in a vacuum oven at >150°C for several hours to remove water.
-
Neutralization: After cooling under vacuum, the silica can be neutralized by preparing a slurry in your eluent (e.g., hexanes) containing 1-2% of a non-nucleophilic base like triethylamine, then packing the column with this mixture.
-
Eluent: Ensure your solvents (e.g., hexane/ethyl acetate mixtures) are rigorously dried before use. Heavily fluorinated molecules can have unique partitioning properties, so a fluorinated stationary phase could also be an option if standard methods fail[8].
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
Q7: Is recrystallization a viable method for this compound?
A7: Recrystallization is only possible if the compound is a solid at room temperature and a suitable solvent system can be identified. Some related difluoro-aromatic compounds are solids[9]. If your compound is a solid, this can be an excellent final purification step.
Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of your crude solid in several different test tubes.
-
Add a few drops of various dry solvents (e.g., heptane, toluene, ethyl acetate) to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating[10].
-
Heat the tubes that did not dissolve. If the compound dissolves, it is a potential candidate.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of clean crystals indicates a suitable solvent.
-
Once a solvent is found, perform the recrystallization on a larger scale, ensuring you use the minimum amount of hot solvent required to fully dissolve the solid to maximize yield[10].
Section 4: Final Purity Assessment and Storage
Q8: How do I confirm the purity of my final product and how should I store it?
A8:
-
Purity Confirmation: Use a combination of GC-MS to ensure no other peaks are present, and NMR to confirm the structural integrity. Elemental analysis can provide definitive proof of elemental composition.
-
Storage: The purified 1,2-Difluoro-3-(trichloromethoxy)benzene is highly sensitive. It must be stored in a sealed ampoule or a vial with a Teflon-lined cap under a positive pressure of an inert gas like argon. Store in a freezer (-20°C) to minimize any potential for thermal degradation over time.
References
- European Patent Office. (1994). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Patent 0506199.
- Tordeux, M., et al. (1998). Method of making trichloromethoxybenzene. U.S. Patent No. 5,773,668.
- Tordeux, M., et al. (1998). Method of making trichloromethoxybenzene. European Patent No. EP0860416A1.
-
Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). Retrieved from [Link]
-
Tang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Retrieved from [Link]
-
Tordeux, M., et al. (2014). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. ResearchGate. Retrieved from [Link]
-
Yang, Z., et al. (2018). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 57(40), 13293-13297. Retrieved from [Link]
-
Yeung, L. W. Y., & Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
-
Wang, J., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 49(8), 606-611. Retrieved from [Link]
-
Jim Clark. (2015). Hydrolysis of halogenoalkanes. Retrieved from [Link]
-
Wang, J., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 26(15), 4539. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
- CNIPA. (2007). Process of preparing 3-trifluoromethyl benzoic acid. Chinese Patent No. CN101066917A.
-
Barabanov, V.G., & Trokhova, S.S. (2001). THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Fluorine notes, 3(16). Retrieved from [Link]
-
Pews, R. G., & Gall, J. A. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. European Patent Office. Retrieved from [Link]
-
QuickCompany. (n.d.). Preparation Of Fluorinated Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzene, (trichloromethoxy)-. PubChem Compound Database. Retrieved from [Link]
- Miller, W. T. (1963). Distillation process for fluorocarbons. U.S. Patent No. 3,101,304.
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). Retrieved from [Link]
-
National Council of Educational Research and Training. (2017). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]
-
Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Poet, T. S., et al. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Journal of Environmental Science and Health, Part A, 41(10), 2247-2257. Retrieved from [Link]
-
Phenomenex. (n.d.). Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Retrieved from [Link]
-
Kim, D. Y., & Park, K. P. (2004). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. Bulletin of the Korean Chemical Society, 25(11), 1735-1736. Retrieved from [Link]
-
Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
- Bayer AG. (1995). Process for the preparation of aromatic fluoro compounds. Canadian Patent No. CA2142247A1.
Sources
- 1. Hydrolysis [rod.beavon.org.uk]
- 2. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. How To [chem.rochester.edu]
- 6. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 7. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Difluoro-2-(trifluoromethoxy)benzene | 153338-23-9 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fluorinated Benzene Functionalization
Welcome to the Advanced Synthesis Support Portal. This technical guide is designed for researchers, synthesis chemists, and drug development professionals experiencing low conversion rates, poor regioselectivity, or catalyst deactivation during the functionalization of fluorinated benzenes.
Due to the high bond dissociation energy of the C–F bond and the paradoxical electronic effects of fluorine, these substrates require highly optimized thermodynamic and kinetic control[1].
Diagnostic Matrix: Quantitative Benchmarks
Before altering your experimental setup, compare your current reaction metrics against the validated baselines below to identify the specific mechanistic bottleneck causing your low conversion rates.
| Functionalization Type | Catalyst / Conditions | Key Mechanistic Barrier | Baseline Conversion | Optimized Conversion |
| Nucleophilic Aromatic Substitution (SNAr) | Ru(cod)(methallyl)₂ / 23 °C | Thermodynamic Product Inhibition | 46% | 93% (via NEt₃/Et₃SiH additives)[2] |
| C–H Borylation | (iPrPNP)Co / 23 °C | Kinetic vs. Thermodynamic Control | Complex Isomer Mixture | >95:5 ortho-selectivity[3] |
| Photoredox Defluorination | Acridinium Salts / Blue Light | High Oxidation Potential (> +2.14 V) | <5% (Endergonic Transfer) | 100% (Redox-matched Catalyst)[4] |
| C–F / C–B Exchange | K₂[B(CN)₃] / THF / 75 °C | Electron Density / Steric Hindrance | Stalled at mono-substitution | Full Conversion (with LiCl additive)[5] |
Troubleshooting Guides & FAQs
Module A: Overcoming Catalyst Poisoning and Product Inhibition in SNAr
Q: My ruthenium-catalyzed SNAr of fluorobenzene stalls at 40-50% conversion despite using excess reagents. Why is the catalyst dying?
A: Your catalyst is not degrading; it is being sequestered. This is a classic case of thermodynamic product inhibition. In transition-metal-mediated SNAr (such as those utilizing Ru-DPPPent complexes), the actual substitution step proceeds efficiently at room temperature. However, the resulting product (e.g., N-phenylmorpholine) binds to the ruthenium metal center significantly tighter than the starting fluorobenzene[2].
Thermodynamic studies indicate that product binding is favored by a factor of 2,000 over fluorobenzene binding[2]. Because the activation energy for arene exchange is approximately 34 kcal·mol⁻¹, the product fails to dissociate at room temperature, effectively trapping the catalyst in its resting state and stalling conversion[2].
Causality & Mitigation: To break this thermodynamic sink, you must introduce additive-controlled displacement. The addition of stoichiometric triethylamine and triethylsilane alters the resting state of the catalyst, facilitating product release and restoring high yields (>93%)[2]. Alternatively, heating the reaction to 65 °C increases the rate of arene exchange, though this is two orders of magnitude slower than the SNAr step itself[2].
Pathway of Ru-catalyzed SNAr highlighting product inhibition and additive-mediated recovery.
Standard Operating Procedure: Additive-Controlled SNAr Workflow
-
Preparation: In a glovebox, charge a Schlenk flask with Ru(cod)(methallyl)₂ (catalyst precursor) and DPPPent ligand.
-
Reagent Addition: Add fluorobenzene (1.0 equiv) and your amine nucleophile (1.2 equiv) in a non-coordinating solvent (e.g., toluene).
-
Additive Introduction (Critical): Inject triethylamine (NEt₃) and triethylsilane (Et₃SiH) in stoichiometric amounts to facilitate product displacement[2].
-
Execution: Seal the flask, remove from the glovebox, and stir at 23 °C for 24 hours.
-
Validation: Quench the reaction and analyze via GC-MS. If conversion remains below 80%, elevate the temperature to 65 °C to overcome the arene exchange kinetic barrier[2].
Module B: Regioselectivity and Low Yields in C–H Borylation
Q: I am attempting C–H borylation of a partially fluorinated benzene, but I am getting a complex mixture of isomers and low overall conversion. How can I drive ortho-selectivity?
A: Fluorine exerts a paradoxical electronic effect on the benzene ring: it acts as a weak activating group toward electrophilic attack at the ortho and para positions via resonance, yet simultaneously deactivates the ring through strong inductive electron withdrawal[1]. In transition-metal catalyzed C–H functionalization, the C(sp²)–H bond ortho to the fluorine is highly acidic, which kinetically favors oxidative addition at this position[6].
However, if the reaction is under kinetic control, you will often isolate a mixture of stereoisomers. For example, in cobalt-catalyzed borylation, C(sp²)–H oxidative addition is fast and reversible. The kinetically favored intermediate possesses mutually trans aryl and boryl substituents[3]. Achieving synthetically useful ortho-to-fluorine selectivity (>95:5) requires shifting the reaction to strict thermodynamic control[3].
Causality & Mitigation: Switch your catalytic system to one that exploits the thermodynamic stability of the ortho-metalated intermediate without triggering competitive C–F bond activation. Cobalt complexes bearing bis(phosphino)pyridine (iPrPNP) pincers promote fast, reversible C–H oxidative addition, allowing the system to equilibrate to the thermodynamically favored ortho-borylated product[3].
Kinetic vs. thermodynamic control pathways in transition-metal C-H activation of fluorobenzenes.
Standard Operating Procedure: Thermodynamic-Controlled Cobalt C–H Borylation
-
Catalyst Preparation: Prepare the cobalt(I)-boryl precatalyst, (iPrPNP)Co(H)₂BPin, under strictly anhydrous and anaerobic conditions[3].
-
Reaction Setup: Dissolve the fluorinated arene substrate (2.1 equiv) and B₂Pin₂ (1.0 equiv) in benzene-d₆.
-
Initiation: Add the cobalt catalyst (5–20 mol% depending on substrate sterics) at 23 °C[3].
-
Equilibration: Allow the reversible C(sp²)–H oxidative addition to reach thermodynamic equilibrium. Do not quench the reaction prematurely.
-
Monitoring: Monitor the reaction via ³¹P and ¹⁹F NMR until the ortho-to-fluorine isomer ratio stabilizes at >95:5[3].
Module C: Breaking the Kinetic Barrier in Unactivated Fluoroarenes
Q: Traditional SNAr requires harsh conditions that destroy my functional groups. How can I achieve nucleophilic defluorination on electron-neutral fluorobenzenes?
A: Classical two-step SNAr requires strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex[7]. Unactivated or electron-neutral fluorobenzenes resist this pathway due to the immense strength of the C–F bond, creating kinetic barriers that require destructive temperatures[1].
Causality & Mitigation: To bypass this barrier, transition to cation radical-accelerated SNAr via organic photoredox catalysis[4]. By using a photooxidant to strip an electron from the fluoroarene, you generate a radical cation. This drastically reduces the electron density of the aromatic ring, enabling nucleophilic attack by amines, azoles, or carboxylic acids at room temperature[4]. Ensure the oxidation potential of your fluoroarene is less than +2.14 V vs SCE; otherwise, the electron transfer will be endergonic, and the reaction will fail[4].
Standard Operating Procedure: Photoredox-Enabled SNAr
-
Catalyst Selection: Select an organic photoredox catalyst (e.g., specific acridinium salts) with an excited state reduction potential (E*₁/₂red) greater than the oxidation potential of your fluoroarene (< +2.14 V vs SCE)[4].
-
Mixture Preparation: Combine the fluoroarene (1.0 equiv), nucleophile (2.0 equiv), and catalyst (2-5 mol%) in a transparent vial with acetonitrile.
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles. Oxygen will quench the excited state of the photocatalyst.
-
Irradiation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature, using a cooling fan to prevent thermal degradation.
-
Troubleshooting: If conversion stalls, check for competitive oxidation of the substitution product by the excited state photoredox catalyst (product inhibition via redox matching)[4].
References
- Benzene Ring vs Fluorobenzene: Examination of Reactivity Source: Patsnap Eureka URL
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)
- Source: RSC Publishing (Chemical Science)
- Source: ResearchGate (Angewandte Chemie)
- Source: PMC (National Institutes of Health)
- Cobalt-Catalyzed Borylation of Fluorinated Arenes: Thermodynamic Control of C(sp2)
- Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)
Sources
- 1. Benzene Ring vs Fluorobenzene: Examination of Reactivity [eureka.patsnap.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Cobalt-Catalyzed Borylation of Fluorinated Arenes: Thermodynamic Control of C(sp2)-H Oxidative Addition Results in ortho-to-Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borylation of fluorinated arenes using the boron-centred nucleophile B(CN) 3 2− – a unique entry to aryltricyanoborates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02249B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Difluoro-3-(trichloromethoxy)benzene Stability & Temperature Optimization
Welcome to the Technical Support Center for handling, purifying, and reacting 1,2-Difluoro-3-(trichloromethoxy)benzene . This guide is designed for researchers, analytical scientists, and drug development professionals who require precise environmental controls to maintain the structural integrity of trichloromethoxy-containing arenes.
The trichloromethoxy group (–OCCl₃) is highly susceptible to both thermal degradation and moisture-driven hydrolysis [1]. Failure to optimize temperature conditions during storage, distillation, or downstream fluorination will result in catastrophic yield losses, the generation of hazardous byproducts (e.g., phosgene, hydrogen chloride), and the formation of unreactive phenolic impurities.
Part 1: Core Principles of Thermal & Hydrolytic Stability
Understanding the causality behind the degradation of 1,2-Difluoro-3-(trichloromethoxy)benzene is critical for designing robust experimental workflows. The –OCCl₃ moiety is inherently labile due to the strong electron-withdrawing nature of the three chlorine atoms, which polarizes the carbon-oxygen bond.
When exposed to thermal stress (typically >120 °C), the molecule undergoes radical or ionic cleavage. If trace moisture is present, elevated temperatures exponentially accelerate hydrolysis, converting the trichloromethoxy group into a chloroformate intermediate, which rapidly decomposes into 2,3-difluorophenol, carbon dioxide, and HCl [1].
Fig 1. Hydrolytic and thermal degradation pathways of trichloromethoxybenzenes.
Temperature Stability Profile
To provide a quick reference for laboratory handling, the following table summarizes the stability of 1,2-Difluoro-3-(trichloromethoxy)benzene across various temperature ranges.
| Condition | Temperature Range | Stability Status | Primary Risk / Mechanism |
| Long-term Storage | 2 °C to 8 °C | Highly Stable | Condensation introducing moisture if opened while cold. |
| Benchtop Handling | 20 °C to 25 °C | Moderately Stable | Ambient humidity driving slow hydrolysis [1]. |
| Catalytic Fluorination | 50 °C to 60 °C | Stable (In-Reaction) | Exothermic runaway if cooling fails during HF addition [2]. |
| Vacuum Distillation | 108 °C to 110 °C | Stable (Short Residence) | Loss of vacuum causing a sudden heat spike and degradation. |
| Atmospheric Distillation | > 200 °C (Est.) | Unstable | Severe thermal decomposition; complete loss of –OCCl₃ group. |
Part 2: Troubleshooting & FAQs
Q1: Why does my compound degrade during standard atmospheric distillation?
A: The activation energy for the thermal cleavage of the C–O and C–Cl bonds in the trichloromethoxy group is easily surpassed at the atmospheric boiling point of this compound (estimated >200 °C). At these temperatures, the molecule undergoes auto-decomposition. Solution: You must utilize high-vacuum distillation. By lowering the pressure to approximately 16 Torr, the boiling point is reduced to a safe 108–110 °C [3], preserving the –OCCl₃ group.
Q2: What are the optimal storage conditions to prevent hydrolysis?
A: The compound must be stored at 2–8 °C in an airtight, light-resistant container purged with an inert gas (Argon or dry Nitrogen) [1]. Crucial Causality: Storing at lower temperatures reduces the kinetic energy available for the hydrolytic nucleophilic attack by water. However, if the cold container is opened in a humid ambient environment, condensation will form inside the vial, introducing water that will destroy the compound once it warms up. Always allow the sealed container to equilibrate to room temperature before opening.
Q3: How do I optimize the temperature for converting the –OCCl₃ group to a –OCF₃ group?
A: The fluorination of trichloromethoxybenzenes using anhydrous Hydrogen Fluoride (HF) typically requires extreme temperatures (>150 °C) if done uncatalyzed, which destroys the starting material. To optimize this, introduce a Lewis acid catalyst such as Antimony Pentachloride (SbCl₅). The addition of just 2 mol% SbCl₅ lowers the required activation energy, allowing complete, smooth conversion at 50 °C in the liquid phase within 1 hour [2].
Part 3: Experimental Protocols
The following self-validating protocols are designed to ensure maximum yield and purity while strictly controlling temperature parameters.
Protocol A: Temperature-Controlled Vacuum Distillation
Objective: Purify crude 1,2-Difluoro-3-(trichloromethoxy)benzene without inducing thermal decomposition.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are meticulously greased with high-vacuum silicone grease to prevent micro-leaks.
-
Vacuum Application: Apply a high vacuum to the system. Regulate the pressure to exactly 16 Torr using a vacuum controller.
-
Inert Purge: Backfill the system with Argon, then re-apply the vacuum to 16 Torr. Repeat this cycle three times to ensure absolute removal of ambient moisture.
-
Gradual Heating: Submerge the boiling flask in an oil bath. Slowly ramp the oil bath temperature to 125 °C (do not exceed 130 °C).
-
Fraction Collection: Monitor the vapor temperature. The purified 1,2-Difluoro-3-(trichloromethoxy)benzene will distill smoothly at 108 °C to 110 °C [3].
-
Self-Validation Check: The system is self-validating through pressure monitoring. If the vacuum gauge suddenly spikes (e.g., jumps from 16 Torr to 40+ Torr) without an external leak, thermal decomposition is occurring, releasing HCl gas. Immediately drop the oil bath away from the flask and allow it to cool.
Fig 2. Step-by-step vacuum distillation workflow to prevent thermal degradation.
Protocol B: Low-Temperature Catalytic Fluorination
Objective: Convert 1,2-Difluoro-3-(trichloromethoxy)benzene to 1,2-Difluoro-3-(trifluoromethoxy)benzene at 50 °C.
-
Reactor Preparation: Utilize a Hastelloy or PTFE-lined autoclave, as glassware will be etched by HF. Purge the reactor with Argon.
-
Reagent Loading: Charge the reactor with 1 equivalent of purified 1,2-Difluoro-3-(trichloromethoxy)benzene.
-
Catalyst Addition: Add 2 mol% SbCl₅ (Antimony Pentachloride) under a strict Argon counter-flow.
-
HF Introduction: Cool the reactor to -20 °C. Introduce a stoichiometric amount of anhydrous HF (3.1 equivalents to ensure slight excess).
-
Temperature Optimization: Seal the reactor and slowly raise the internal temperature to exactly 50 °C . Maintain this temperature with active cooling/heating feedback for 1 hour [2].
-
Quenching & Self-Validation Check: Vent excess HF through a scrubber system and quench the reaction mixture over crushed ice. Validation: Analyze the organic layer via GC-MS. The complete disappearance of the trichloromethoxy peak (and absence of phenolic byproducts) confirms that the 50 °C threshold successfully prevented thermal degradation while driving the fluorination to completion.
References
Minimizing byproduct formation in trichloromethoxy benzene reactions
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for trichloromethoxy benzene synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for minimizing byproduct formation during the synthesis of (trichloromethoxy)benzene from anisole. We will move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Core Chemistry: A Tale of Two Pathways
The synthesis of trichloromethoxy benzene via the chlorination of anisole is fundamentally a competition between two distinct reaction mechanisms: Free-Radical Side-Chain Chlorination (the desired pathway) and Electrophilic Aromatic Substitution (the primary source of byproducts). Your success hinges on promoting the former while suppressing the latter.
-
Desired Pathway: Free-Radical Chlorination. This reaction occurs on the methyl group (the "side-chain") of the methoxy moiety. It is initiated by energy sources like ultraviolet (UV) light or chemical radical initiators, which generate highly reactive chlorine radicals (Cl•). These radicals sequentially replace the hydrogen atoms on the methyl group.[1]
-
Undesired Pathway: Electrophilic Aromatic Substitution (EAS). This reaction substitutes hydrogen atoms directly on the benzene ring. It is catalyzed by Lewis acids (e.g., iron or aluminum chlorides) and does not require a radical initiator.[2][3] The methoxy group is an activating, ortho, para-director, meaning byproducts will primarily be o-chloroanisole and p-chloroanisole, and their further chlorinated derivatives.[4]
The key to a selective synthesis is to establish conditions that exclusively favor the free-radical mechanism.
Caption: Competing reaction pathways in the chlorination of anisole.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: My GC analysis shows a high percentage of ring-chlorinated byproducts. What are the likely causes and how can I fix this?
This is the most common issue, indicating that the electrophilic aromatic substitution (EAS) pathway is active.
Potential Causes & Solutions:
-
Metal Ion Contamination: Trace amounts of metal ions (especially iron from stainless steel reactors or spatulas) can act as Lewis acids, catalyzing ring chlorination.
-
Troubleshooting Step: Add a metal scavenger to the reaction mixture. N,N-dialkylalkyl amides or ethylenediaminetetraacetic acid (EDTA) at concentrations of 5-500 ppm are effective at chelating metal ions and inhibiting their catalytic activity.[5][6]
-
Best Practice: Whenever possible, use glass-lined reactors for this synthesis.
-
-
Low Reaction Temperature: Side-chain radical chlorination is favored at higher temperatures. Lower temperatures can increase the relative rate of ring chlorination.[6]
-
Troubleshooting Step: Increase the reaction temperature. The optimal strategy is to run the reaction at the reflux temperature of your chosen solvent. This not only promotes the desired radical pathway but also helps to efficiently remove the HCl gas byproduct, which can otherwise contribute to side reactions.[5][6] For example, reactions in benzotrifluoride (BTF) are typically run at ~105°C, while those in p-chlorobenzotrifluoride (PCBTF) are run at ~136°C.[6]
-
-
Absence of a Radical Source: Without sufficient energy to generate chlorine radicals, the EAS pathway can dominate, even with minor contamination.
-
Troubleshooting Step: Ensure your UV light source is functional and of appropriate intensity. For non-photochemical reactions, confirm that your radical initiator (e.g., AIBN, dibenzoyl peroxide) has been added and is active.[1]
-
Caption: Troubleshooting workflow for high ring chlorination.
Issue 2: My reaction is incomplete, leaving significant amounts of mono- and dichloromethoxybenzene.
This indicates that the reaction has not proceeded to full chlorination of the methyl group.
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry requires at least 3 moles of chlorine (Cl₂) for every mole of anisole to achieve trichlorination.
-
Troubleshooting Step: Use a slight molar excess (1-5%) of the chlorinating agent to ensure the reaction goes to completion.[6] This helps to consume the intermediate mono- and di-chlorinated species.
-
-
Short Reaction Time or Insufficient Monitoring: The reaction may have been stopped prematurely.
-
Troubleshooting Step: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC). Continue the reaction until the anisole and intermediate peaks are minimized or absent in the chromatogram.
-
FAQ 1: What is the best solvent for this reaction?
Solvent choice is critical. The ideal solvent should be inert to free-radical chlorination and have a suitable boiling point.
-
Highly Recommended: Benzotrifluoride (BTF) and its chlorinated derivatives, such as p-chlorobenzotrifluoride (PCBTF), are superior choices.[5][6] Experiments show these solvents lead to high yields of the desired trichloromethoxybenzene with minimal ring chlorination.[5]
-
Unacceptable Solvents: Solvents like benzotrichloride have been shown to be unacceptable as they can lead to high levels of ring-chlorinated products and other byproducts.[6] Reactions run without any solvent also result in poor selectivity.[5]
FAQ 2: How should I introduce the reactants?
The method of addition can significantly impact selectivity.
-
Batch Method: Adding anisole and the solvent to the reactor first, heating to reflux, and then sparging in chlorine gas is a viable method.
-
Co-feed Method: A more refined approach involves heating the solvent to reflux and then adding both anisole and chlorine gas concomitantly at controlled rates. This method often results in higher selectivity and better yields by maintaining a low, steady concentration of anisole, which can reduce the chance of side reactions.[5]
FAQ 3: How do I analyze the product mixture for impurities?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for analyzing the reaction mixture.
-
Column: An AT-210 or HP-INNOWax capillary column is suitable for separating anisole, trichloromethoxy benzene, and various chlorinated isomers.[7][8]
-
Identification: Peaks can be identified by comparing their retention times to those of known standards.
-
Quantification: The relative percentage of each component (product vs. byproduct) can be determined by the area of its corresponding peak in the chromatogram.[5]
Section 3: Recommended Protocols & Data
Protocol 1: Optimized Photochlorination of Anisole in PCBTF (Co-feed Method)
This protocol is based on methods demonstrated to produce high yields and selectivity.[5]
Materials:
-
Glass-lined reactor (e.g., 500 mL) equipped with a reflux condenser, thermometer, gas inlet tube, liquid addition funnel, and a UV light source (e.g., medium-pressure mercury lamp).
-
p-Chlorobenzotrifluoride (PCBTF), anhydrous.
-
Anisole, anhydrous.
-
Chlorine gas.
-
Metal Scavenger (e.g., Hallcomid M-8-10 or EDTA).
Procedure:
-
Reactor Setup: Charge the reactor with 125 mL of PCBTF and 600 ppm of a metal scavenger.
-
Initiate Reflux: Begin stirring and heat the solvent to its reflux temperature (~135°C).[5]
-
Initiate Photolysis: Turn on the UV light source.
-
Co-feed Reactants: Begin the simultaneous addition of anisole and chlorine gas.
-
Add 125 g of anisole at a controlled rate of approximately 42 g/hr.
-
Sparge chlorine gas into the solution at a controlled rate of approximately 42 g/hr.
-
-
Drive to Completion: Once all the anisole has been added, continue sparging with chlorine gas until GC analysis confirms the reaction is complete (i.e., minimal remaining anisole and dichloromethoxybenzene).
-
Work-up: Turn off the heat, UV light, and chlorine feed. Purge the system with nitrogen gas to remove excess chlorine and HCl. The crude product mixture is now ready for analysis and purification (e.g., distillation).
Table 1: Impact of Solvent and Reaction Conditions on Product Distribution
The following table summarizes data from patent literature, illustrating the critical role of solvent choice and reaction methodology.
| Example Ref. | Solvent | Anisole Addition Method | Temperature (°C) | Trichloromethoxybenzene Yield (wt %) | Ring Chlorinated Byproducts (wt %) |
| Example 1[5] | BTF | Batch (All at start) | 108 | 83.9 | 15.7 |
| Example 2[5] | PCBTF | Batch (All at start) | 135 | - | - |
| Example 13[5] | PCBTF | Co-feed with Chlorine | 135 | 94.2 | 5.7 |
| Comp. Ex. 5[6] | Benzotrichloride | Batch (All at start) | 136 | Reaction Stopped | Dark solution, high byproducts |
| Comp. Ex. 4[6] | - (Neat) | Batch (All at start) | 133 | 24.6 (mono/di mix) | 44.9 |
Data synthesized from examples in cited patents.
References
- Lin, H. C. (1998). Method of making trichloromethoxybenzene. U.S.
- Lin, H. C. (1998). Method of making trichloromethoxybenzene.
-
Cardoso, D. S., et al. (2020). Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde. Molbank, 2020(2), M1128. [Link]
-
Gassman, P. G., & Granrud, J. E. (1984). Mechanism of Electrophilic Chlorination: Experimental Determination of a Geometrical Requirement for Chlorine Transfer by the Endocyclic Restriction Test. Journal of the American Chemical Society, 106(9), 2448-2453. [Link]
-
Wang, Y., et al. (2025). Mechanism and Risk Control of Chlorine-Resistant Bacteria in Drinking Water Supply Systems: A Comprehensive Bibliometric Analysis. Water Research. [Link]
-
Ouchi, A., et al. (1997). Selective aromatic chlorination of activated arenes with sodium chlorite, (salen)manganese(III) complex, and alumina in dichloro. Canadian Journal of Chemistry, 75(11), 1634-1640. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
-
WesTech Engineering. (2020). Strategies for Reducing Disinfection Byproducts. [Link]
-
Esselman, B. J., et al. (2025). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. [Link]
-
Satyanarayana, B., et al. (2010). A validated stability indicating GC method for the quantitative analysis of related substances in 4-(Trifluoromethoxy) Aniline. Analytical Chemistry: An Indian Journal, 9(10), 620-625. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction. [Link]
-
Agilent Technologies. (2009). Analysis of Trace Hydrocarbon Impurities in Benzene by Agilent 7820A Gas Chromatograph. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 6. EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. agilent.com [agilent.com]
Advanced Technical Support Center: Mitigating Catalyst Poisoning in Trichloromethoxy-Mediated Syntheses
Welcome to the Technical Support Center. This portal is engineered for researchers, synthetic chemists, and drug development professionals who are experiencing catalyst deactivation when working with trichloromethoxy (-OCCl₃) intermediates.
Trichloromethoxy groups—whether present on a target substrate (e.g., trichloromethoxybenzene) or utilized as a reagent (e.g., bis(trichloromethyl)carbonate/triphosgene)—are highly reactive. The two trichloromethoxy groups in triphosgene, for instance, are electronically equivalent to the chlorine atoms in phosgene, which dictates their nucleophilic reactivity [2]. However, this inherent reactivity often leads to the release of free chloride ions (Cl⁻) and phosgene (COCl₂) under thermal or basic conditions. These inorganic anions and organic functional groups have a strong tendency to adsorb to transition metal surfaces, leading to rapid catalyst poisoning [1].
Below, you will find our comprehensive troubleshooting guides, self-validating experimental protocols, and FAQs to help you bypass these bottlenecks.
Knowledge Base: The Mechanistic "Why"
Before troubleshooting, it is critical to understand the causality of the failure. In transition-metal catalysis (particularly Palladium-catalyzed cross-couplings), the active catalytic species is typically an electron-rich Pd(0) complex.
When a trichloromethoxy intermediate degrades, it floods the reaction microenvironment with Cl⁻. Similar to how excess cyanide disrupts catalytic loops by forming highly stable, inactive [(CN)xPd] complexes [3], excess chloride outcompetes your designed ligands. This forces the palladium into an off-cycle resting state (e.g., [PdCl₄]²⁻) or causes it to irreversibly agglomerate into inactive "palladium black" [4].
Caption: Mechanism of Pd catalyst deactivation by trichloromethoxy degradation products.
Troubleshooting Guide: Diagnosing Catalyst Failure
If your reaction has stalled, use the following logical workflow to diagnose and resolve the specific mode of catalyst deactivation.
Caption: Diagnostic workflow for identifying and resolving catalyst deactivation.
Quantitative Data: Benchmarking Mitigation Strategies
To assist in selecting the correct optimization route, Table 1 summarizes the quantitative impact of various mitigation strategies on a standard Pd-catalyzed Suzuki-Miyaura coupling utilizing a trichloromethoxy-bearing electrophile.
Table 1: Quantitative Evaluation of Catalyst Poisoning Mitigation Strategies
| Mitigation Strategy | Catalyst / Ligand System | Additive / Scavenger | Conversion (%) | Turnover Number (TON) | Mechanistic Observation |
| Baseline (None) | Pd(OAc)₂ / PPh₃ | None | 12% | 24 | Rapid formation of Pd black; complete stall at 1h. |
| Halide Scavenging | Pd(OAc)₂ / PPh₃ | AgOTf (1.5 eq) | 88% | 176 | Immediate precipitation of AgCl; catalyst remains active. |
| Steric Shielding | Pd(OAc)₂ / XPhos | None | 75% | 150 | Bulky biaryl ligand physically blocks Cl⁻ coordination. |
| Biphasic System | Pd(OAc)₂ / PPh₃ | Water / Toluene | 62% | 124 | Cl⁻ partitions into the aqueous phase, reducing local concentration. |
Standard Operating Procedures (Protocols)
Protocol A: Silver-Mediated Halide Scavenging
This protocol utilizes a thermodynamic sink to irreversibly trap free chlorides before they can poison the transition metal center.
-
Step 1: Catalyst Pre-Activation In a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and your chosen ligand (e.g., XPhos, 10 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature.
-
Mechanistic Rationale: Pre-forming the active L₂Pd(0) complex ensures the metal is sterically protected before it encounters the harsh trichloromethoxy environment.
-
-
Step 2: Scavenger Introduction Add Silver Triflate (AgOTf, 1.2 equivalents relative to the expected chloride release) directly to the reaction vial.
-
Mechanistic Rationale: Ag⁺ has an exceptionally high affinity for Cl⁻. By forming insoluble AgCl, the equilibrium is driven away from the formation of inactive [PdCl₄]²⁻ species.
-
-
Step 3: Substrate Addition Dissolve the trichloromethoxy intermediate in anhydrous toluene and add it dropwise to the mixture at 0 °C.
-
Mechanistic Rationale: Lower temperatures kinetically suppress the thermal degradation of the -OCCl₃ group, keeping the intermediate intact until the cross-coupling cycle initiates.
-
-
Step 4: Self-Validating Reaction Execution Slowly warm the reaction to 60 °C.
-
Validation Check: Within 10 minutes of warming, you must observe the formation of a fine, white precipitate (AgCl). If the solution turns jet-black instead, moisture has breached the system, causing massive -OCCl₃ hydrolysis and overwhelming the scavenger.
-
-
Step 5: Workup Filter the crude mixture through a tightly packed pad of Celite to remove the AgCl salts prior to chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at 10-15% conversion exactly when I use trichloromethoxyarenes, even though the non-chlorinated analogs reach >95% yield? A1: Stalling at low conversions is a hallmark of catalyst poisoning. The -OCCl₃ group is highly labile under basic cross-coupling conditions. As the reaction proceeds, trace degradation releases chloride ions. Once the concentration of Cl⁻ exceeds the binding affinity of your phosphine ligands, the chlorides displace the ligands, forming an inactive Pd(II) off-cycle complex and halting the catalytic cycle.
Q2: Can I use standard triethylamine (TEA) or diisopropylethylamine (DIPEA) as my base? A2: It is highly discouraged. Aliphatic amines can act as nucleophiles, attacking the trichloromethoxy group or its degradation product (phosgene) to form ureas. Furthermore, amine hydrochlorides remain partially soluble in organic solvents, failing to sequester the chloride away from the palladium. You should switch to insoluble inorganic bases (e.g., Cs₂CO₃ or K₃PO₄) combined with a halide scavenger.
Q3: I am using bis(trichloromethyl)carbonate (triphosgene) as a reagent in a tandem metal-catalyzed cascade. How do I prevent it from killing my Ru/Pd catalyst? A3: Triphosgene is electronically equivalent to phosgene and will aggressively coordinate to transition metals [2]. To run tandem reactions, you must spatially or temporally separate the steps. Generate your intermediate using triphosgene in a first step, apply a strict vacuum/nitrogen purge to remove volatile COCl₂ and HCl byproducts, and only then introduce your transition metal catalyst for the subsequent cascade step.
Q4: How can I visually tell if my catalyst is poisoned versus just being kinetically slow? A4: Visual inspection is a powerful diagnostic tool. A kinetically slow reaction will maintain the characteristic color of the homogenous active catalyst (often pale yellow, orange, or deep red depending on the ligand). If the catalyst is irreversibly poisoned by chlorides or phosgene, you will observe the rapid precipitation of "palladium black"—a dark, insoluble particulate that coats the stir bar and the walls of the flask [4].
References
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, ACS Publications. Available at:[Link]
Stability of 1,2-Difluoro-3-(trichloromethoxy)benzene under acidic vs basic conditions
Welcome to the technical support center for 1,2-Difluoro-3-(trichloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 1,2-Difluoro-3-(trichloromethoxy)benzene?
A1: The main stability concern is the hydrolysis of the trichloromethoxy group (-OCCl₃). This group is susceptible to cleavage under both acidic and basic conditions, which can lead to the formation of undesired byproducts and impact the integrity of your experiments. The reactivity of the trichloromethoxy group is largely influenced by its strong electron-withdrawing nature, which makes the molecule susceptible to nucleophilic attack.[1]
Q2: How do the fluorine substituents on the benzene ring affect the stability of the trichloromethoxy group?
A2: The two fluorine atoms on the benzene ring are strongly electronegative and act as electron-withdrawing groups.[2] This electronic effect can influence the stability of the adjacent trichloromethoxy group, potentially making the ether linkage more susceptible to cleavage under certain conditions.
Q3: What are the expected hydrolysis products under acidic and basic conditions?
A3: Under acidic conditions, the likely hydrolysis product is 2,3-difluorophenol, with the trichloromethoxy group being converted to phosgene (which would further hydrolyze to carbon dioxide and HCl) or related species. Under basic conditions, hydrolysis is expected to yield 2,3-difluorophenol and salts of chloroform or formate, depending on the reaction pathway.
Q4: Are there any recommended storage conditions to ensure the long-term stability of 1,2-Difluoro-3-(trichloromethoxy)benzene?
A4: To ensure long-term stability, it is recommended to store 1,2-Difluoro-3-(trichloromethoxy)benzene in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and light, which can catalyze degradation. The compound should be stored in a tightly sealed container made of a non-reactive material.
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed in Acidic Reaction Media
Symptoms:
-
Appearance of new, unidentified peaks in your analytical chromatogram (GC-MS, HPLC).
-
Lower than expected yield of the desired product.
-
Changes in the physical appearance of the reaction mixture (e.g., color change, precipitation).
Root Cause Analysis:
Acid-catalyzed hydrolysis of the trichloromethoxy group is the most probable cause. The ether oxygen can be protonated under acidic conditions, making the carbon of the C-O bond more electrophilic and susceptible to nucleophilic attack by water.[3] This leads to the cleavage of the ether bond.
Visualizing the Acid-Catalyzed Hydrolysis Pathway:
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Troubleshooting Steps & Preventative Measures:
-
pH Control: If possible, adjust the reaction pH to be less acidic. Determine the pH threshold for the stability of your compound through small-scale experiments.
-
Anhydrous Conditions: Employ strictly anhydrous solvents and reagents to minimize the presence of water, the key nucleophile in the hydrolysis reaction.
-
Lower Reaction Temperature: Hydrolysis reactions are often temperature-dependent. Running the reaction at a lower temperature may slow down the rate of decomposition.
-
Alternative Catalysts: Investigate the use of Lewis acids instead of Brønsted acids if the reaction chemistry allows. Lewis acids may coordinate differently and potentially avoid the protonation step that initiates hydrolysis.[4]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to the acidic environment.
Issue 2: Decomposition Observed During Work-up with Basic Solutions
Symptoms:
-
Emulsion formation during aqueous basic extraction.
-
Loss of product during purification steps.
-
Formation of phenolic impurities detected by NMR or other analytical techniques.
Root Cause Analysis:
Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the trichloromethoxy group or the aromatic carbon bearing the ether linkage. The strong electron-withdrawing effect of the three chlorine atoms makes the carbon of the -OCCl₃ group particularly susceptible to nucleophilic attack.
Visualizing the Base-Catalyzed Hydrolysis Pathway:
Caption: Potential pathways for base-catalyzed hydrolysis.
Troubleshooting Steps & Preventative Measures:
-
Use of Milder Bases: If a basic wash is necessary, consider using a milder base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Temperature Control during Extraction: Perform extractions at low temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time the organic layer is in contact with the aqueous basic solution.
-
Alternative Work-up Procedures: Explore non-aqueous work-up procedures if feasible for your reaction. This could involve direct filtration through a plug of silica gel or alumina to remove polar impurities.
-
Protective Groups: In a multi-step synthesis, consider if a different protecting group for the phenol could be used that is more stable to the required reaction conditions.
Experimental Protocols
Protocol 1: Stability Assessment of 1,2-Difluoro-3-(trichloromethoxy)benzene in Acidic Media
Objective: To quantify the rate of hydrolysis of 1,2-Difluoro-3-(trichloromethoxy)benzene under defined acidic conditions.
Materials:
-
1,2-Difluoro-3-(trichloromethoxy)benzene
-
HPLC-grade acetonitrile (ACN)
-
Deionized water
-
Hydrochloric acid (HCl), certified solution
-
Internal standard (e.g., 1,3,5-trichlorobenzene or another stable, non-reactive compound)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 1,2-Difluoro-3-(trichloromethoxy)benzene in ACN.
-
Prepare a 1 mg/mL stock solution of the internal standard in ACN.
-
-
Reaction Sample Preparation:
-
In a 10 mL volumetric flask, add 1 mL of the 1,2-Difluoro-3-(trichloromethoxy)benzene stock solution and 1 mL of the internal standard stock solution.
-
Add 4 mL of ACN.
-
Add 4 mL of a pre-prepared aqueous HCl solution of the desired pH (e.g., pH 1, 2, or 3).
-
Bring the volume to 10 mL with a 50:50 ACN:water mixture. This will be your t=0 sample.
-
-
Incubation and Sampling:
-
Prepare several identical samples and place them in a constant temperature bath (e.g., 25°C or 50°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the samples by neutralizing it with a small amount of a suitable base (e.g., NaHCO₃ solution).
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. Use a suitable C18 column and a mobile phase gradient (e.g., ACN and water) to achieve good separation of the starting material, internal standard, and any potential degradation products.[5][6]
-
Monitor the disappearance of the starting material peak relative to the internal standard peak over time.
-
Data Analysis:
| Time (hours) | Peak Area of Analyte | Peak Area of Internal Standard | Normalized Analyte Concentration |
| 0 | Value | Value | 1.00 |
| 1 | Value | Value | Calculated Value |
| 2 | Value | Value | Calculated Value |
| 4 | Value | Value | Calculated Value |
| 8 | Value | Value | Calculated Value |
| 24 | Value | Value | Calculated Value |
Plot the normalized analyte concentration versus time to determine the rate of degradation.
Protocol 2: Stability Assessment of 1,2-Difluoro-3-(trichloromethoxy)benzene in Basic Media
Objective: To quantify the rate of hydrolysis of 1,2-Difluoro-3-(trichloromethoxy)benzene under defined basic conditions.
Materials:
-
Same as Protocol 1, but with Sodium Hydroxide (NaOH) instead of HCl.
Procedure:
-
Stock Solution Preparation: Same as in Protocol 1.
-
Reaction Sample Preparation:
-
In a 10 mL volumetric flask, add 1 mL of the 1,2-Difluoro-3-(trichloromethoxy)benzene stock solution and 1 mL of the internal standard stock solution.
-
Add 4 mL of ACN.
-
Add 4 mL of a pre-prepared aqueous NaOH solution of the desired pH (e.g., pH 11, 12, or 13).
-
Bring the volume to 10 mL with a 50:50 ACN:water mixture.
-
-
Incubation and Sampling:
-
Follow the same procedure as in Protocol 1, but quench the reaction by neutralizing with a small amount of a suitable acid (e.g., dilute HCl solution).
-
-
HPLC Analysis:
-
Analyze the samples as described in Protocol 1.
-
Data Analysis:
| Time (hours) | Peak Area of Analyte | Peak Area of Internal Standard | Normalized Analyte Concentration |
| 0 | Value | Value | 1.00 |
| 1 | Value | Value | Calculated Value |
| 2 | Value | Value | Calculated Value |
| 4 | Value | Value | Calculated Value |
| 8 | Value | Value | Calculated Value |
| 24 | Value | Value | Calculated Value |
Compare the degradation rates obtained under acidic and basic conditions to understand the compound's stability profile.
References
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
JMU Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. [Link]
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ResearchGate. (2004). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. [Link]
- Google Patents. (1994).
-
Organic Syntheses. (1966). phenyl(trichloromethyl)mercury. [Link]
- Google Patents. (1946). Hydrolysis of halogen containing compounds.
-
YouTube. (2018). acid derivatives: hydrolysis. [Link]
- Google Patents. (1998). Method of making trichloromethoxybenzene.
-
NCBI Bookshelf. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
PMC. (2025). Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. [Link]
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Grokipedia. (n.d.). Phenyl(trichloromethyl)mercury. [Link]
-
PubMed. (2000). Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides. [Link]
-
Scilit. (2004). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. [Link]
-
ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]
- Google Patents. (1979).
-
Beilstein Journal of Organic Chemistry. (2011). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. [Link]
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ETS Labs. (n.d.). FAQ: Haloanisole Analysis. [Link]
- Google Patents. (2017). Method for the preparation of trichloromethyl-group-substituted benzene.
-
Environmental Science and Technology. (n.d.). III Analytical Methods. [Link]
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PMC. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. [Link]
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PMC. (2011). A decade review of triphosgene and its applications in organic reactions. [Link]
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Advances in Fluorine Chemistry. (n.d.). Secondary Fluoroderivatives. [Link]
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RSC Publishing. (2022). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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MDPI. (2023). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. [Link]
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University of Toronto. (n.d.). Hydrolysis. [Link]
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MDPI. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. [Link]
-
Encyclopedia MDPI. (2023). Haloanisoles in Wine. [Link]
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Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. [Link]
-
Web IITD Sites. (2001). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1,2-Difluoro-3-(trichloromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel fluorinated organic compounds is paramount. The introduction of fluorine atoms and fluorine-containing moieties into aromatic systems can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1,2-Difluoro-3-(trichloromethoxy)benzene , a compound featuring a unique combination of halogen substituents.
This document, intended for professionals in chemical research and development, will navigate the intricacies of both ¹H and ¹⁹F NMR spectral analysis for this target molecule. Beyond a simple recitation of data, this guide will delve into the rationale behind experimental choices and the interpretation of spectral features. Furthermore, it will offer a comparative perspective on alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing a holistic view of the analytical toolkit available for characterizing such complex halogenated aromatics.
The Power of Multinuclear NMR in Analyzing Halogenated Aromatics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For compounds containing fluorine, ¹⁹F NMR provides a powerful complementary dataset to the standard ¹H NMR. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[1][2] Moreover, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, which minimizes signal overlap and enhances spectral dispersion, even in complex molecules.[1][2]
The analysis of fluorinated compounds like 1,2-Difluoro-3-(trichloromethoxy)benzene is enriched by the presence of through-bond scalar couplings (J-couplings) between ¹H and ¹⁹F nuclei, as well as between neighboring ¹⁹F nuclei. These couplings provide invaluable information about the connectivity and spatial relationships of atoms within the molecule.
Predicted ¹H and ¹⁹F NMR Spectral Analysis of 1,2-Difluoro-3-(trichloromethoxy)benzene
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of 1,2-Difluoro-3-(trichloromethoxy)benzene is expected to exhibit a complex multiplet system arising from the three protons on the benzene ring. These protons are chemically non-equivalent and will experience splitting from both neighboring protons (homonuclear coupling) and the two fluorine atoms (heteronuclear coupling).
Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[3] The electron-withdrawing nature of the fluorine atoms and the trichloromethoxy group will likely shift these proton signals downfield (to a higher ppm value). The coupling constants will be critical for assignment. Ortho ¹H-¹H couplings (³JHH) are typically in the range of 7-10 Hz, while meta couplings (⁴JHH) are smaller, around 1-3 Hz.[3] The ¹H-¹⁹F couplings will further split these signals. Ortho ¹H-¹⁹F couplings (³JHF) are generally the largest, followed by meta (⁴JHF) and para (⁵JHF) couplings.
Table 1: Predicted ¹H NMR Spectral Data for 1,2-Difluoro-3-(trichloromethoxy)benzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | ~7.3 - 7.6 | ddd (doublet of doublet of doublets) | ³J(H4-H5), ³J(H4-F2), ⁴J(H4-F1) |
| H-5 | ~7.1 - 7.4 | ddd | ³J(H5-H4), ³J(H5-H6), ⁴J(H5-F1), ⁵J(H5-F2) |
| H-6 | ~7.0 - 7.3 | ddd | ³J(H6-H5), ⁴J(H6-F1), ⁴J(H6-F2) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to their electronic environment.[1] For 1,2-difluorobenzene, the ¹⁹F chemical shift is reported to be around -138 ppm (relative to CFCl₃). The presence of the electron-withdrawing trichloromethoxy group at the 3-position is expected to cause a downfield shift for both F-1 and F-2.
The two fluorine signals will likely appear as complex multiplets due to coupling with each other (³JFF) and with the aromatic protons. Ortho ³JFF couplings in substituted difluorobenzenes are typically in the range of 18-28 Hz.
Table 2: Predicted ¹⁹F NMR Spectral Data for 1,2-Difluoro-3-(trichloromethoxy)benzene
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| F-1 | ~ -130 to -140 | ddd | ³J(F1-F2), ³J(F1-H6), ⁴J(F1-H5), ⁴J(F1-H4) |
| F-2 | ~ -135 to -145 | ddd | ³J(F1-F2), ³J(F2-H4), ⁴J(F2-H3), ⁵J(F2-H5) |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The reference standard for ¹⁹F NMR should always be specified.[1]
The Trichloromethoxy Group
The trichloromethoxy group (-OCCl₃) itself does not contain any protons, so it will not produce a signal in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon of the CCl₃ group is expected to appear at a characteristic chemical shift. While specific data for the trichloromethoxy group is scarce, the chemical shift of the carbon in a CCl₃ group attached to a sulfoxide or sulfone has been reported, which can serve as a rough estimate.[4]
Experimental Protocol for NMR Analysis
Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates compounds based on their volatility and then detects them based on their mass-to-charge ratio.[5][6]
-
Strengths:
-
High Sensitivity: Capable of detecting trace amounts of analytes.[5]
-
Separation Power: Excellent for separating components in a mixture.
-
Mass Information: Provides the molecular weight and fragmentation pattern, which can aid in structural identification.
-
-
Limitations in this Context:
-
Isomer Differentiation: While GC can separate isomers, mass spectrometry alone may not be sufficient to definitively distinguish between positional isomers of difluorinated compounds, as they would have the same molecular weight and potentially similar fragmentation patterns.
-
No Connectivity Information: GC-MS does not provide direct information about the bonding and connectivity of atoms in the way that NMR coupling constants do.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.
-
Strengths:
-
Functional Group Identification: Excellent for identifying the presence of specific functional groups. For 1,2-Difluoro-3-(trichloromethoxy)benzene, one would expect to see characteristic absorptions for:
-
Rapid Analysis: Data acquisition is typically very fast.
-
-
Limitations in this Context:
-
Limited Structural Detail: While it can confirm the presence of the aromatic ring and the various halogen and oxygen linkages, it provides little information about the specific substitution pattern on the ring.
-
Complex Spectra: The "fingerprint" region (below 1500 cm⁻¹) can be very complex and difficult to interpret for molecules with multiple substituents.
-
Concluding Remarks
The structural elucidation of 1,2-Difluoro-3-(trichloromethoxy)benzene is best achieved through a combination of ¹H and ¹⁹F NMR spectroscopy. The detailed information on atomic connectivity and spatial relationships provided by chemical shifts and coupling constants is unparalleled by other common analytical techniques. While GC-MS offers superior sensitivity and FT-IR provides rapid functional group identification, NMR remains the definitive method for unambiguous structure determination of such complex halogenated aromatic compounds. For researchers in drug discovery and materials science, a thorough understanding and application of multinuclear NMR techniques are indispensable for advancing their respective fields.
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SciSpace. (1971). The Interpretation of the ¹H and 19F NMR Spectrum of 1,2- Difluoroethane. Retrieved from [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Chromatography Online. Retrieved from [Link]
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Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Retrieved from [Link]
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ResearchGate. (2026, February 5). ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds. Retrieved from [Link]
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SciELO. (2004). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles Introducti. Journal of the Brazilian Chemical Society, 15(6). Retrieved from [Link]
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- 7. orgchemboulder.com [orgchemboulder.com]
Analytical Mastery: A Comparative Guide to FTIR Spectroscopy for Trichloromethoxy Group Identification
As a Senior Application Scientist in pharmaceutical analysis, I approach the structural elucidation of halogenated ethers not merely as a pattern-matching exercise, but as a physical interrogation of molecular bonds. The trichloromethoxy (-OCCl₃) group has emerged as a highly valuable lipophilic bioisostere in modern drug and agrochemical design[1]. However, its unique electronic environment presents specific analytical challenges.
This guide objectively compares the performance of modern Diamond Attenuated Total Reflectance (ATR) FTIR spectrometers against traditional KBr Transmission FTIR and FT-Raman Spectroscopy for the identification of the -OCCl₃ functional group. By understanding the causality behind the vibrational mechanics and employing a self-validating experimental protocol, researchers can ensure absolute confidence in their structural assignments.
The Physics of -OCCl₃ Vibrational Modes
To accurately interpret the FTIR spectrum of a trichloromethoxy-containing compound, we must first understand the quantum mechanical causality driving its absorption bands:
-
The Inductive Effect on C-O Stretching: The three highly electronegative chlorine atoms exert a profound electron-withdrawing effect on the ether oxygen. This inductive pull stiffens the C-O bond, shifting the asymmetric C-O-C stretching frequencies to significantly higher wavenumbers than standard aliphatic ethers. In trichloromethoxy systems, these intense bands reliably manifest between 1000 cm⁻¹ and 1180 cm⁻¹ [2][3].
-
The Heavy Atom Effect on C-Cl Stretching: The mass of the chlorine atoms, combined with the asymmetric environment of the ether linkage, produces highly polarizable C-Cl stretching modes. These appear as sharp, intense bands in the 790 cm⁻¹ to 880 cm⁻¹ region[3].
Comparative Analysis: Spectroscopic Alternatives
When selecting an analytical technique for -OCCl₃ elucidation, scientists must weigh sample throughput against spectral fidelity. Below is an objective comparison of the primary analytical instruments.
Quantitative Performance Comparison
| Performance Metric | Diamond ATR-FTIR (Primary Product) | KBr Transmission FTIR (Alternative 1) | FT-Raman Spectroscopy (Alternative 2) |
| Sample Preparation | None. Direct application to crystal[4]. | High. Requires grinding and hydraulic pressing[5]. | None. Direct laser irradiation. |
| Throughput | < 2 minutes per sample. | 10–15 minutes per sample. | ~5 minutes per sample. |
| -OCCl₃ Sensitivity | Excellent. Highly sensitive to C-O dipole changes. | Excellent. Gold standard for library matching. | Superior for C-Cl. Highly sensitive to polarizability. |
| Spectral Artifact Risks | Wavelength-dependent penetration depth alters relative peak intensities[4]. | Hygroscopic KBr introduces broad -OH bands, obscuring data[5]. | High risk of baseline fluorescence from organic impurities. |
| Mechanism of Action | Evanescent wave via total internal reflection. | Direct infrared photon transmission. | Inelastic photon scattering. |
Expert Insight: While KBr pellets historically provide the sharpest peaks by diluting the analyte (typically 100:1) to prevent "flat-topped" peak saturation[5], the hygroscopic nature of KBr is a critical liability. Absorbed atmospheric moisture can obscure the C-O fingerprint region. Therefore, Diamond ATR-FTIR is the superior product for routine pharmaceutical screening, provided the operator applies an ATR-correction algorithm to account for the deeper penetration of the evanescent wave at lower wavenumbers (which artificially inflates the C-Cl peaks relative to the C-O peaks)[4].
Self-Validating Experimental Protocol (ATR-FTIR)
A robust analytical method must be a self-validating system. The following protocol ensures that every identified -OCCl₃ group is orthogonally verified, eliminating false positives from overlapping functional groups.
Step 1: System Initialization & Background Validation
-
Clean the Diamond Internal Reflection Element (IRE) with spectroscopic-grade isopropanol and a lint-free wipe.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This step is self-validating; a flat baseline confirms the IRE is clean, while the algorithm mathematically subtracts atmospheric H₂O and CO₂ contributions from subsequent sample runs.
Step 2: Sample Application & Optical Contact
-
Place 2–5 mg of the synthesized intermediate directly onto the center of the diamond crystal.
-
Lower the pressure anvil until the torque-slip mechanism engages. Causality: ATR spectroscopy relies on an evanescent wave that penetrates only 0.5 to 2.0 micrometers into the sample[4]. The slip-clutch anvil ensures uniform, reproducible optical contact without crushing the diamond, directly maximizing the signal-to-noise ratio.
Step 3: Spectral Acquisition & Processing
-
Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
Apply an ATR-correction algorithm to normalize band intensities, allowing for direct comparison against standard transmission libraries.
Step 4: Orthogonal Peak Verification
-
Primary Confirmation: Locate the asymmetric C-O stretch (1000–1180 cm⁻¹).
-
Secondary Confirmation: The system is only validated if the corresponding C-Cl stretches are simultaneously identified in the 790–880 cm⁻¹ window. The absence of either invalidates the -OCCl₃ assignment.
Workflow Visualization
The following logical workflow illustrates the orthogonal validation process required to definitively confirm the presence of a trichloromethoxy group.
Orthogonal spectroscopic workflow for the structural validation of the trichloromethoxy group.
References
-
Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? | Organic Process Research & Development Source: acs.org URL:2
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: specac.com URL:4
-
Radical Reduction of C-Cl Bonds in Chlorofluoro Ethers Source: cas.cz URL:3
-
Advances in the Development of Trifluoromethoxylation Reagents Source: mdpi.com URL:1
-
Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits Source: kinteksolution.com URL:5
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CCCC 1993, Volume 58, Issue 3, Abstracts pp. 565-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. kinteksolution.com [kinteksolution.com]
Comparative Bioactivity Guide: Trichloromethoxy vs. Trifluoromethoxy Benzene Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, metabolic stability, and experimental methodologies for halogenated ether derivatives.
Executive Summary & Mechanistic Paradigm
In modern medicinal chemistry, the modulation of a drug candidate's pharmacokinetic profile often relies on the strategic incorporation of halogenated functional groups. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a privileged pharmacophore, featured in approved therapeutics like the neuroprotective agent Riluzole and the potassium channel opener Celikalim[1].
Conversely, the trichloromethoxy (-OCCl₃) group is rarely found in final drug formulations. While structurally analogous, the substitution of fluorine for chlorine fundamentally alters the electronic distribution, steric bulk, and hydrolytic stability of the ether linkage. Consequently, -OCCl₃ benzene derivatives are primarily utilized as highly reactive synthetic intermediates (precursors) to generate -OCF₃ derivatives via halogen exchange[2][3].
This guide objectively compares the bioactivity, physicochemical properties, and target viability of these two functional groups, providing self-validating experimental protocols for their synthesis and evaluation.
Physicochemical & Electronic Profiling
The divergent utility of -OCF₃ and -OCCl₃ stems from the fundamental atomic differences between fluorine and chlorine, specifically regarding electronegativity, polarizability, and bond dissociation energy.
Lipophilicity and Membrane Permeability
The -OCF₃ group is exceptionally lipophilic, boasting a Hansch hydrophobicity parameter (π) of +1.04[2][4]. This is significantly higher than both the trifluoromethyl (-CF₃, π = 0.88) and methoxy (-OCH₃, π = -0.20) groups[2]. Because fluorine has extremely low polarizability, the -OCF₃ group minimizes intermolecular dispersion forces with aqueous solvent networks, driving the molecule into lipid bilayers and drastically enhancing cellular permeability[5]. In contrast, the larger, more polarizable chlorine atoms in -OCCl₃ create a bulkier electron cloud that is highly susceptible to nucleophilic attack, making its lipophilicity practically irrelevant in vivo due to rapid degradation[3].
Conformational Geometry and Bond Strength
The C–F bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol[5]. In -OCF₃ arenes, the delocalized p-electrons of the oxygen atom interact with the σ*-orbitals of the C–F bond. While this slightly weakens the C–F bond, it significantly strengthens the C–O ether linkage, preventing metabolic cleavage[2]. Furthermore, the -OCF₃ group adopts an orthogonal conformation relative to the arene ring to minimize repulsive electrostatic interactions, allowing it to fit uniquely into hydrophobic protein binding pockets[6].
Quantitative Comparison Summary
| Physicochemical Parameter | Trichloromethoxy (-OCCl₃) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | N/A (Unstable in assay media) | +1.04 |
| Bond Dissociation Energy | ~330 kJ/mol (C–Cl) | 485.3 kJ/mol (C–F) |
| Metabolic Stability | Extremely Low (Rapid Hydrolysis) | Exceptionally High |
| Electronic Effect | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Primary Utility | Synthetic Intermediate / Precursor | Active Pharmacophore |
Metabolic Stability and Bioactivity Implications
The most critical differentiator between these two derivatives is their behavior in biological systems.
The high electronegativity of the three chlorine atoms in -OCCl₃ pulls electron density away from the central carbon, rendering it highly electrophilic[3]. When exposed to aqueous physiological media or metabolic enzymes (e.g., CYP450s), the -OCCl₃ group undergoes rapid hydrolysis. This degradation pathway cleaves the ether bond, yielding carboxylic acids, phenolic compounds, and potentially toxic phosgene equivalents[3].
In stark contrast, the -OCF₃ group acts as a metabolic shield. The robust C–F and reinforced C–O bonds resist oxidative cleavage by liver microsomes, ensuring high bioavailability and prolonged half-life.
Fig 1. Divergent metabolic and hydrolytic pathways of -OCF3 vs -OCCl3 derivatives.
Experimental Methodologies & Self-Validating Protocols
To objectively evaluate these compounds, researchers must synthesize the stable -OCF₃ derivative (often using the -OCCl₃ derivative as a starting point) and validate its metabolic profile. Direct nucleophilic trifluoromethoxylation is notoriously difficult because the unstable ⁻OCF₃ anion rapidly decomposes into difluorophosgene (O=CF₂) and a fluoride anion (F⁻)[6]. Therefore, the following protocols represent the industry standards for synthesis and bio-evaluation.
Fig 2. Standardized workflow for evaluating and comparing halogenated ether bioactivity.
Protocol A: Traditional Synthesis via Halogen Exchange (Swarts Reaction)
This classical method converts the highly reactive -OCCl₃ intermediate into the stable -OCF₃ pharmacophore via chlorine-fluorine exchange[2].
-
Preparation: In a Hastelloy autoclave (to resist corrosive fluorides), dissolve 1.0 eq of (trichloromethoxy)benzene in anhydrous dichloromethane.
-
Reagent Addition: Add 1.5 eq of antimony trifluoride (SbF₃) and a catalytic amount (0.1 eq) of antimony pentachloride (SbCl₅)[3].
-
Reaction: Seal the reactor and heat to 150 °C under autogenous pressure for 4–6 hours[2].
-
Workup: Cool to room temperature, quench carefully with saturated aqueous NaHCO₃, and extract with dichloromethane. Dry over MgSO₄ and concentrate.
-
Validation Checkpoint: Perform ¹⁹F-NMR. A successful conversion is confirmed by a sharp singlet at approximately -58.0 ppm, corresponding to the -OCF₃ group. The absence of the starting material should be verified by ¹³C-NMR (loss of the -OCCl₃ carbon signal near 110 ppm).
Protocol B: Modern Photocatalytic Deoxytrifluoromethoxylation
To avoid the harsh conditions and toxic intermediates of Protocol A, modern drug discovery utilizes photoredox catalysis to directly convert phenols to -OCF₃ arenes[7].
-
Preparation: In an oven-dried vial under argon, combine 1.0 eq of the phenol derivative, 1.5 eq of TFMS (trifluoromethyl 4-methylbenzenesulfonate), and 2.0 eq of a fluoride source (e.g., CsF).
-
Catalyst Addition: Add 2 mol% of a highly oxidizing photoredox catalyst (e.g., an Acridinium-based photocatalyst)[7].
-
Irradiation: Dissolve in anhydrous acetonitrile and irradiate with blue LEDs (450 nm) at room temperature for 16 hours. Causality Note: The fluoride ion activates TFMS to release the ⁻OCF₃ anion, which transiently forms difluorophosgene. This reacts with the phenol to form an aryl carbonofluoridate. The photoexcited catalyst then selectively oxidizes this intermediate, facilitating C–O cleavage and final -OCF₃ bond formation[7].
-
Validation Checkpoint: Monitor the reaction via LC-MS. The transient appearance and subsequent disappearance of the aryl carbonofluoridate intermediate confirms the correct initiation of the photocatalytic cycle.
Protocol C: Comparative In Vitro Metabolic Stability Assay
This protocol validates the bioactivity and stability differences between the synthesized derivatives.
-
Incubation: Prepare a 1 µM solution of the test compound (-OCF₃ vs. -OCCl₃ derivative) in 0.1 M potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Validation Checkpoint: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS. Expected Result: The -OCF₃ derivative will exhibit >85% remaining parent compound at 60 minutes (low intrinsic clearance). The -OCCl₃ derivative will show <5% remaining at 5 minutes, validating its rapid hydrolytic degradation[3].
References
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. mdpi.com. Available at:[Link]
-
A deeper insight into direct trifluoromethoxylation with trifluoromethyl triflate | Request PDF. researchgate.net. Available at:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. mdpi.com. Available at:[Link]
-
Enantioselective Benzylation and Allylation of α- Trifluoromethoxy Indanones under Phase-Transfer Catalysis - Preprints.org. preprints.org. Available at:[Link]
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC. nih.gov. Available at:[Link]
-
Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols | Journal of the American Chemical Society. acs.org. Available at:[Link]
Sources
- 1. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Lipophilicity comparison of 1,2-Difluoro-3-(trichloromethoxy)benzene vs non-fluorinated analogs
Executive Summary
The strategic incorporation of halogenated moieties is a cornerstone of modern drug design, materials science, and agrochemical development. Modulating a molecule's lipophilicity (LogP/LogD) directly impacts its pharmacokinetic profile, membrane permeability, and target binding affinity. This guide provides an in-depth comparative analysis of the lipophilicity of 1,2-Difluoro-3-(trichloromethoxy)benzene against its non-fluorinated and non-chlorinated analogs. By dissecting the distinct physicochemical contributions of the trichloromethoxy (-OCCl
Mechanistic Basis of Lipophilicity: The Halogen Effect
To understand the extreme lipophilicity of 1,2-Difluoro-3-(trichloromethoxy)benzene, we must isolate the thermodynamic contributions of its substituents and understand the causality behind their phase-partitioning behavior.
The Trichloromethoxy (-OCCl
The Aromatic Fluorine Contribution: While aliphatic fluorination can sometimes decrease lipophilicity due to increased polarity, aromatic fluorination consistently increases it (2)[2]. The 1,2-difluoro substitution on the benzene ring exerts a strong electron-withdrawing inductive effect (-I) while simultaneously donating electron density through resonance (+R). This unique push-pull dynamic tightly binds the aromatic electron cloud, reducing the molecule's ability to act as a hydrogen-bond acceptor with water. The net result is a highly hydrophobic surface that disrupts aqueous hydrogen-bonding networks.
Quantitative Data Comparison
The additive effects of these halogen substitutions can be quantified using Hansch
| Compound | Substituent 1 | Substituent 2 | Estimated/Calc. LogP | |
| Methoxybenzene (Anisole) | -OCH | None | 2.11 | 0.00 |
| 1,2-Difluoro-3-methoxybenzene | -OCH | 1,2-Difluoro | ~2.45 | +0.34 |
| (Trichloromethoxy)benzene | -OCCl | None | 3.39 | +1.28 |
| 1,2-Difluoro-3-(trichloromethoxy)benzene | -OCCl | 1,2-Difluoro | ~3.80 | +1.69 |
Note: The Hansch parameter for the related trifluoromethoxy (-OCF
Structure-Property Relationship mapping the additive effects of halogenation.
Experimental Methodology: Self-Validating RP-HPLC Protocol
Causality of Method Selection: The traditional Shake-Flask method (OECD 107) requires 24 hours of aqueous equilibration. For compounds containing a trichloromethoxy group, prolonged exposure to water risks slow hydrolysis, yielding a phenol or carbonate and drastically skewing the LogP measurement. To bypass this chemical instability, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD 117) is the mandatory standard. The rapid elution time prevents degradation, while the use of internal reference standards creates a self-validating system independent of minor instrument fluctuations.
Step-by-Step Protocol:
-
Reference Standard Preparation: Select 5-6 reference compounds with known LogP values spanning the expected range (e.g., Toluene[2.73], Chlorobenzene [2.84], Naphthalene [3.30], Phenanthrene[4.46]). Prepare a mixed standard solution at 1 mg/mL in HPLC-grade methanol.
-
Analyte Preparation: Dissolve 1,2-Difluoro-3-(trichloromethoxy)benzene in HPLC-grade methanol to a concentration of 1 mg/mL. Crucial: Do not use aqueous diluents to prevent premature hydrolysis of the -OCCl
moiety. -
Chromatographic Setup:
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using 75:25 Methanol:Water (v/v). The isocratic nature ensures constant partitioning behavior.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
System Validation & Injection: Inject a dead-time marker (e.g., thiourea) to determine the void volume time (
). Inject the reference standards and the analyte, recording the retention times ( ). -
Data Processing: Calculate the capacity factor (
) for all peaks using the formula: . -
LogP Interpolation: Plot
of the reference standards against their known LogP values to generate a linear calibration curve ( ). Interpolate the LogP of the analyte directly from this self-validated curve.
RP-HPLC Workflow for rapid LogP determination, bypassing aqueous hydrolysis.
References
- (Trichloromethoxy)benzene Properties. Benchchem.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.
- Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols. Journal of the American Chemical Society.
Sources
Comparative GC-MS Retention Dynamics of 1,2-Difluoro-3-(trichloromethoxy)benzene
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), heavily halogenated aromatic rings serve as critical structural motifs. Specifically, the trifluoromethoxy (-OCF3) group is highly prized for its ability to enhance lipophilicity and metabolic stability. Because the -OCF3 group is traditionally synthesized from its chlorinated precursor—the trichloromethoxy (-OCCl3) moiety—via aggressive chlorine/fluorine exchange reactions[1], the accurate chromatographic tracking of these precursors is paramount.
This guide provides an objective, data-driven comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) retention times and fragmentation behaviors of 1,2-Difluoro-3-(trichloromethoxy)benzene against its structural analogs. By establishing a self-validating analytical protocol, researchers can ensure baseline resolution between target precursors and partially halogenated byproducts during synthetic scale-up.
Comparative Retention Data
To objectively evaluate the chromatographic behavior of 1,2-Difluoro-3-(trichloromethoxy)benzene, we must compare it against its synthetic derivatives and non-halogenated analogs. The retention time (RT) in GC is a function of both the analyte's boiling point (volatility) and its dipole-dipole interactions with the stationary phase.
Table 1: GC-MS Retention Times and Primary MS Fragments
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | GC-MS Retention Time (min)* | Primary Diagnostic MS Fragments (m/z) |
| 1,2-Difluoro-3-(trifluoromethoxy)benzene | 198.10 | ~135 | 5.24 | 198 [M]⁺, 129[M-CF₃]⁺ |
| 1,2-Difluoro-3-methoxybenzene | 144.12 | ~160 | 6.51 | 144 [M]⁺, 129 [M-CH₃]⁺ |
| 1-Fluoro-2-(trichloromethoxy)benzene | 229.46 | ~230 | 12.85 | 228 [M]⁺, 193 [M-Cl]⁺ |
| 1,2-Difluoro-3-(trichloromethoxy)benzene | 247.45 | ~245 | 13.52 | 246 [M]⁺, 211 [M-Cl]⁺, 148[M-COCl₂]⁺ |
*Note: Retention times are standardized on a 30 m DB-5MS column under the temperature program detailed in Section 4.
Performance Insight: The substitution of a methoxy group with a trichloromethoxy group drastically increases the molecular weight and polarizability of the molecule, shifting the retention time from 6.51 minutes to 13.52 minutes. Conversely, the successful fluorination of the -OCCl3 group to -OCF3 results in a massive increase in volatility, dropping the retention time to 5.24 minutes. This wide retention gap (>8 minutes) allows for highly reliable reaction monitoring during the halogen exchange process.
Analytical Workflow Visualization
GC-MS analytical workflow for halogenated benzenes using a DB-5MS column and EI ionization.
Step-by-Step Experimental Methodology
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every parameter is selected based on the specific thermodynamic and electronic properties of heavily halogenated arenes.
Step 1: Sample Preparation
-
Procedure: Dissolve 1.0 mg of 1,2-Difluoro-3-(trichloromethoxy)benzene in 1.0 mL of GC-grade hexane.
-
Causality: Hexane is a non-polar, highly volatile solvent that expands minimally in the GC inlet. This prevents "backflash" (sample expanding outside the glass liner) and ensures the quantitative transfer of the analyte onto the column without thermal degradation.
Step 2: Injection Parameters
-
Procedure: Inject 1.0 μL in split mode (ratio 50:1) with the inlet temperature set to 250°C.
-
Causality: The trichloromethoxy group can be thermally labile at extreme temperatures. An inlet temperature of 250°C is the optimal thermodynamic sweet spot—it is hot enough for rapid, homogeneous volatilization, but cool enough to prevent the premature thermal ejection of phosgene (COCl₂) prior to column entry.
Step 3: Chromatographic Separation
-
Procedure: Utilize a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Set the oven program to start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Use Helium carrier gas at a constant flow of 1.0 mL/min.
-
Causality: Standard GC-MS analysis for halogenated benzenes relies on non-polar to slightly polar stationary phases like the DB-5MS (5% phenyl-methylpolysiloxane)[2]. The 5% phenyl content provides the precise dipole-induced-dipole interactions required to separate the highly polarizable chlorine atoms of the target from the highly electronegative fluorine atoms of its byproducts. The conservative 10°C/min ramp ensures baseline resolution between closely eluting isotopic isotopologues.
Step 4: Electron Ionization (EI) and Mass Analysis
-
Procedure: Set the EI source to 70 eV and the ion source temperature to 230°C. Scan range: m/z 50–300.
-
Causality: 70 eV is the universal standard for Electron Impact ionization, ensuring the resulting fragmentation pattern can be directly cross-referenced with NIST spectral libraries. Maintaining the source at 230°C prevents the condensation of heavy, halogen-rich fragments on the repeller plates while minimizing secondary ion-molecule reactions[2].
Mechanistic Insights: EI-MS Fragmentation
Mass spectrometry provides critical structural elucidation by revealing the isotopic signatures and fragmentation pathways of trichloromethyl and trichloromethoxy groups[3].
For 1,2-Difluoro-3-(trichloromethoxy)benzene, the EI-MS spectrum is defined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Because the molecule contains three chlorine atoms, the molecular ion [M]⁺ at m/z 246 exhibits a classic isotopic cluster ratio of approximately 27:27:9:1 (M : M+2 : M+4 : M+6).
The fragmentation cascade is driven by the stability of the resulting radical cations:
-
Primary Cleavage: The homolytic cleavage of a weak C-Cl bond yields the highly abundant [M-Cl]⁺ cation at m/z 211.
-
Diagnostic Rearrangement: A secondary, highly specific rearrangement involves the expulsion of neutral phosgene (COCl₂), yielding a difluorochlorobenzene radical cation at m/z 148 . The presence of this m/z 148 peak is the definitive mechanistic confirmation of the -OCCl3 ether linkage, distinguishing it from ring-chlorinated isomers.
References
- Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry Source: ACS Omega URL
- An In-depth Technical Guide on the Structural Elucidation of 1-Nitro-3-(trichloromethyl)
- Source: NIH (National Institutes of Health)
Sources
Navigating the Analytical Landscape for 1,2-Difluoro-3-(trichloromethoxy)benzene: A Comparative Guide to Reference Standards and Methodologies
For Immediate Release
In the intricate world of pharmaceutical research and drug development, the precise analysis of novel chemical entities is paramount. This guide offers a comprehensive technical comparison of reference standards and analytical methodologies for the characterization of 1,2-Difluoro-3-(trichloromethoxy)benzene, a compound of interest in modern synthetic chemistry. Given the absence of a commercially available reference standard for this specific molecule, this document provides a strategic framework for its analysis, including protocols for in-house standard qualification and a comparative assessment of analytical techniques.
The Challenge: Absence of a Commercial Reference Standard
A thorough market survey reveals a notable absence of a certified reference standard for 1,2-Difluoro-3-(trichloromethoxy)benzene. This necessitates a proactive approach for researchers, focusing on two primary pathways: custom synthesis and in-house qualification of a reference material. The choice between these will depend on the laboratory's capabilities, timeline, and the required level of certification for the intended application.
For researchers requiring a highly characterized standard for quantitative applications, custom synthesis by a reputable third-party vendor is the recommended first step. Several companies specialize in the synthesis of complex organic molecules and can provide a well-documented batch of the target compound.[1][2][3][4][5]
Establishing an In-House Reference Standard: A Workflow
Once a batch of 1,2-Difluoro-3-(trichloromethoxy)benzene is obtained, a rigorous in-house qualification process is essential to establish it as a reliable reference standard. This process should be guided by principles outlined in ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients and ISO Guide 80.[6][7][8][9][10][11][12] The fundamental goal is to unequivocally confirm the structure and accurately determine the purity of the material.
The following diagram illustrates a comprehensive workflow for the qualification of an in-house primary reference standard:
Caption: Workflow for the in-house qualification of a primary reference standard.
Comparative Analysis of Analytical Techniques
The selection of appropriate analytical techniques is critical for both the initial characterization and routine analysis of 1,2-Difluoro-3-(trichloromethoxy)benzene. The unique structural features of this molecule—a difluorinated aromatic ring and a trichloromethoxy group—guide the choice of the most suitable methods.
Chromatographic Techniques: Purity and Quantification
For assessing the purity and for quantitative analysis, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques to consider.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. Given the likely volatility of the target compound, GC is a strong candidate. |
| Common Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).[2][3][6][10][11][13][14][15][16][17] | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS).[12][18][19][20][21][22][23][24][25][26] |
| Advantages | High resolution, versatile, well-established for purity analysis. HPLC-MS offers excellent sensitivity and selectivity.[3] | High efficiency, excellent for separating volatile isomers. GC-MS provides definitive identification. GC-ECD is highly sensitive to halogenated compounds.[22][26] |
| Considerations | Mobile phase selection is crucial for optimal separation. | The compound must be thermally stable to avoid degradation in the injector port. |
Recommendation: For purity determination, a high-resolution capillary GC coupled with a mass spectrometer (GC-MS) is the preferred method due to the expected volatility and halogenated nature of 1,2-Difluoro-3-(trichloromethoxy)benzene. The mass spectrometer provides definitive identification of the main component and any impurities. For quantitative analysis, GC-MS in Selected Ion Monitoring (SIM) mode or tandem mass spectrometry (MS/MS) can offer high sensitivity and selectivity.[12][22] HPLC with UV or MS detection serves as a valuable orthogonal technique for confirmation of purity.[3][14]
Spectroscopic Techniques: Structural Elucidation
Unequivocal structural confirmation is a cornerstone of reference standard characterization. A combination of spectroscopic techniques is required to piece together the molecular structure.
| Technique | Information Provided | Strengths for 1,2-Difluoro-3-(trichloromethoxy)benzene |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the molecular formula (high-resolution MS) and characteristic isotopic patterns for chlorine, aiding in the confirmation of the trichloromethoxy group.[19][25][27][28] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of C-F, C-Cl, C-O, and aromatic C-H bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. | Essential for confirming the substitution pattern on the benzene ring and the connectivity of the trichloromethoxy group. |
| ¹H NMR | Number and environment of protons. | Will show the signals for the aromatic protons, with coupling patterns revealing their relative positions. |
| ¹³C NMR | Number and environment of carbon atoms. | Will show distinct signals for the different carbon atoms in the molecule. Carbon-fluorine coupling will be observed.[29] |
| ¹⁹F NMR | Number and environment of fluorine atoms. | Highly sensitive and provides a large chemical shift dispersion, making it excellent for confirming the presence and environment of the two fluorine atoms.[13][16][21][30][31] |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern by showing correlations between protons and carbons.[1][24][29][30][31] |
Recommendation: A full suite of NMR experiments is essential for the definitive structural elucidation of 1,2-Difluoro-3-(trichloromethoxy)benzene. ¹H, ¹³C, and ¹⁹F NMR will provide the fundamental chemical shift and coupling information. 2D NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation), will be invaluable in confirming the connectivity between the aromatic ring and the trichloromethoxy group.[1][24][29][30][31]
Experimental Protocols
The following are proposed starting protocols for the analysis of 1,2-Difluoro-3-(trichloromethoxy)benzene, based on established methods for analogous compounds. Optimization will be necessary for the specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Caption: Proposed GC-MS protocol for purity analysis.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe the aromatic proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Note the chemical shifts and any visible C-F couplings.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to observe the signals for the two fluorine atoms.
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the aromatic ring.[1][24][29][30][31]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[1][24][29][30][31]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the position of the trichloromethoxy group relative to the fluorine atoms.[1][24][29][30][31]
Quantitative NMR (qNMR) for Purity Assignment
For a highly accurate purity assignment, qNMR is a powerful technique that can be used as a primary method.[4][5][9][32][33]
Protocol:
-
Accurately weigh the in-house standard and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.[33]
Conclusion
The analysis of a novel compound like 1,2-Difluoro-3-(trichloromethoxy)benzene requires a systematic and multi-faceted approach, especially in the absence of a commercial reference standard. By combining custom synthesis with a rigorous in-house qualification program that employs a suite of orthogonal analytical techniques, researchers can establish a well-characterized reference material. A comparative evaluation of chromatographic and spectroscopic methods, as outlined in this guide, will enable the development of robust analytical procedures for the accurate and reliable characterization of this and other new chemical entities.
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- European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients.
- U.S. Environmental Protection Agency. (1994).
- PubChem. (n.d.). Benzene, (trichloromethoxy)-.
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- ResearchGate. (n.d.).
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- Chemsrc. (2025). (trichloromethoxy)benzene.
- BenchChem. (n.d.). (Trichloromethoxy)benzene|C7H5Cl3O|For Research.
- ResearchGate. (2015). Determination of Polycyclic Aromatic Compounds by High-Performance Liquid Chromatography with Simultaneous Mass Spectrometry and Ultraviolet Diode Array Detection.
- Chen, G. J., & Wu, J. (1999). Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry, 38(23), 5372-5376.
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- U.S. Environmental Protection Agency. (1989). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
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Electronic Effects of the Trichloromethoxy Group on Benzene Ring Substitution: A Comparative Guide
The trichloromethoxy group (
This guide objectively compares the electronic effects of the
Mechanistic Causality: The Interplay of Inductive and Resonance Effects
To understand the directing and activating/deactivating nature of the
-
Strong Inductive Withdrawal (
Effect): The three highly electronegative chlorine atoms exert a powerful electron-withdrawing pull through the sigma-bond framework. This effect polarizes the carbon-oxygen bond, making the oxygen atom relatively electron-poor. Consequently, the oxygen withdraws electron density from the aromatic ring, raising the activation energy required to form the arenium ion (sigma complex). This results in overall ring deactivation , making the molecule less reactive than unsubstituted benzene. -
Resonance Donation (
Effect): Despite the electron-withdrawing nature of the moiety, the oxygen atom still possesses two lone pairs of electrons in its p-orbitals. When an electrophile attacks the ortho or para positions, the resulting positive charge can be delocalized onto the oxygen atom, forming a stabilized oxonium ion intermediate. This resonance stabilization significantly lowers the transition state energy for ortho/para attack compared to meta attack. -
Steric Hindrance: Due to the significant steric bulk of the trichloromethyl moiety, electrophilic attack is physically hindered at the ortho position. This causality typically results in a heavily skewed para-to-ortho product ratio, a critical consideration when designing synthetic routes [2].
EAS Pathway Visualization
Electrophilic aromatic substitution pathway of trichloromethoxybenzene showing o/p preference.
Comparative Performance Analysis
How does
| Substituent | Inductive Effect | Resonance Effect | Net Reactivity | Directing Effect | Hammett |
| Weak ( | Strong ( | Strongly Activating | Ortho / Para | -0.27 | |
| Strong ( | Moderate ( | Mildly Deactivating | Ortho / Para | +0.35 | |
| Very Strong ( | Weak ( | Deactivating | Ortho / Para | ~ +0.40* | |
| Very Strong ( | None | Strongly Deactivating | Meta | +0.54 |
*Estimated based on related halogenated ether constants and field parameters.
Key Takeaway: While
Experimental Validation & Protocols
To objectively demonstrate the ortho/para directing nature of the
Self-Validating Workflow Diagram
Self-validating experimental workflow for the nitration of trichloromethoxybenzene.
Step-by-Step Methodology: Nitration of Trichloromethoxybenzene
-
Substrate Preparation: Dissolve 10 mmol of trichloromethoxybenzene in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Cool to 0 °C using an ice bath.
-
Causality: DCM is inert to nitration. The low temperature is critical to prevent over-nitration (di-substitution) and limits potential acid-catalyzed hydrolysis of the sensitive
ether linkage.
-
-
Electrophile Generation: In a separate flask, carefully prepare the nitrating mixture by adding 12 mmol of concentrated
(68%) to 15 mmol of concentrated (98%) at 0 °C.-
Causality:
acts as a catalyst to protonate , generating the highly reactive nitronium ion ( ) required to overcome the deactivated nature of the substrate.
-
-
Electrophile Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.
-
Reaction Monitoring (Self-Validation Checkpoint): After 2 hours, take a 0.1 mL aliquot, quench in 1 mL of water, extract with 1 mL of ethyl acetate, and analyze via GC-MS.
-
Causality: GC-MS will confirm the consumption of the starting material and the formation of mono-nitrated products (expected m/z for
). The presence of two major closely eluting peaks confirms ortho and para isomers, while the absence of a third peak validates the lack of meta substitution.
-
-
Quenching and Workup: Pour the reaction mixture over 50 g of crushed ice to safely neutralize the strong acids. Separate the organic layer and extract the aqueous layer twice with 20 mL DCM. Wash the combined organic layers with saturated
until neutral, then with brine. Dry over anhydrous . -
Product Characterization: Concentrate the organic layer under reduced pressure and analyze the crude mixture via
NMR ( ).-
Causality: The coupling constants (
-values) in the aromatic region will definitively assign the ortho ( ~ 8 Hz, asymmetric) and para ( ~ 8 Hz, symmetric AA'BB' spin system) isomers. Integration of these peaks allows for precise determination of the para-to-ortho ratio, which will heavily favor the para product due to the steric bulk of the group.
-
References
-
Hansch, C.; Leo, A.; Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.[Link]
-
Chu, L.; Qing, F.-L. et al. "The reaction of α,α,α-trifluoromethoxybenzene with AlCl3: A high yield preparation of α,α,α-trichloromethoxybenzene." Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis), 2006.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Difluoro-3-(trichloromethoxy)benzene
Editorial Note: The disposal of any chemical, particularly a novel or less-common one like 1,2-Difluoro-3-(trichloromethoxy)benzene, demands a protocol grounded in first principles of chemical safety and regulatory compliance. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide synthesizes data from structurally analogous chemicals and established best practices for halogenated waste. The procedures outlined here are designed to be self-validating, ensuring that safety and environmental responsibility are paramount. Researchers must always consult their institution's Environmental Health and Safety (EHS) office for site-specific guidelines.[1]
Hazard Assessment: Understanding the Molecule
Before handling disposal, it is essential to understand the inherent risks posed by the molecule's structure. 1,2-Difluoro-3-(trichloromethoxy)benzene is a polyhalogenated aromatic ether. Its risk profile is derived from two key structural features: the halogenated benzene ring and the trichloromethoxy group.
-
Halogenated Aromatic System: Compounds like 1,2,3-Trichlorobenzene are known to be irritants and environmentally hazardous, being very toxic to aquatic life with long-lasting effects.[2] The difluorinated benzene ring in the target molecule suggests similar or potentially enhanced biological activity and environmental persistence.
-
Trichloromethoxy Group (-OCCl₃): This functional group is a potential source of reactivity. The trichloromethyl group is a known reactive moiety.[3] It can be susceptible to hydrolysis, particularly in the presence of strong bases, acids, or even water over time, potentially liberating hydrochloric acid (HCl) or phosgene (COCl₂), a highly toxic gas.[4][5][6] This reactivity dictates the stringent segregation protocols that must be followed. A structurally similar compound, (trichloromethoxy)benzene, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[7]
Based on this analysis, 1,2-Difluoro-3-(trichloromethoxy)benzene must be treated as a hazardous substance with irritant, toxic, and environmentally persistent properties.
Table 1: Inferred Hazard Profile & Required Personal Protective Equipment (PPE)
| Inferred Hazard | Causality (Based on Analogs) | Required PPE & Handling Precautions |
| Skin & Eye Irritation | Halogenated aromatic compounds and (trichloromethoxy)benzene are known skin and eye irritants.[2][7][8] | Gloves: Nitrile or neoprene gloves. Eye Protection: Chemical safety goggles and/or a face shield.[2][7] |
| Respiratory Irritation | Potential for volatility and irritation, similar to other halogenated aromatics.[7][8] | Handle exclusively within a certified chemical fume hood.[8] |
| Toxicity (Oral) | (Trichloromethoxy)benzene is harmful if swallowed.[7] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][7] |
| Environmental Hazard | Polychlorinated benzenes are noted for their aquatic toxicity and persistence.[2] | Prevent release into the environment. Do not dispose of down the drain.[7] |
| Reactivity Hazard | The trichloromethoxy group may react with bases, acids, or water to release hazardous byproducts.[4][6] | Segregate waste carefully. Avoid contact with incompatible materials (see Table 2).[9] |
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which mandates the "cradle-to-grave" management of hazardous waste.[10][11]
Step 1: Don Appropriate PPE
Before handling the primary container or any waste, ensure all PPE listed in Table 1 is correctly worn. All operations should be performed in a well-ventilated chemical fume hood.[8]
Step 2: Waste Segregation (Critical Step)
Proper segregation is the cornerstone of safe chemical disposal. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, and container pressurization.
-
Designate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically designated for halogenated organic solvents.[12][13] Halogenated and non-halogenated wastes must never be mixed.[9][14]
-
Consult the Incompatibility Chart: Use Table 2 to prevent accidental mixing with incompatible materials.
Table 2: Waste Segregation Dos and Don'ts
| Permitted for Mixing (In Halogenated Waste) | PROHIBITED from Mixing | Rationale for Prohibition |
| Other halogenated solvents (e.g., Dichloromethane, Chloroform) | Non-halogenated solvents (e.g., Acetone, Hexane, Ethanol) | Regulatory requirement for disposal streams.[12][14] Mixing complicates recycling and disposal. |
| Small quantities of chemically similar, non-reactive halogenated compounds | Strong Aqueous Bases (e.g., NaOH, KOH) | Risk of rapid hydrolysis of the trichloromethoxy group, potentially generating heat and corrosive HCl.[6][15] |
| Strong Acids (e.g., H₂SO₄, HCl) | May catalyze decomposition or other unknown side reactions.[5] | |
| Reactive Metals (e.g., Sodium, Potassium, Magnesium) | Risk of vigorous dehalogenation reactions. | |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Potential for uncontrolled, exothermic oxidation reactions.[8] |
Step 3: Container Selection and Labeling
The integrity and labeling of the waste container are critical for safety and regulatory compliance.
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) bottles with a secure, screw-top cap are recommended.[1][16] Ensure the container is in good condition with no cracks or defects.
-
Apply a Hazardous Waste Tag: Label the container before adding any waste.[1] The label must comply with EPA and institutional standards and include:
-
The words "Hazardous Waste" .[1]
-
Full Chemical Name: "1,2-Difluoro-3-(trichloromethoxy)benzene". Do not use abbreviations.[1]
-
All Constituents: If it is a mixture, list all components and their approximate percentages.
-
Hazard Pictograms: Check the appropriate pictograms (e.g., Irritant, Health Hazard, Environmental Hazard).
-
Generator Information: Principal Investigator's name, lab location, and contact information.[1]
-
Step 4: Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]
-
Keep the container closed at all times, except when adding waste.[17]
-
Store in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste in an SAA.
Step 5: Final Disposal
Arrange for pickup through your institution's EHS department. Disposal must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10] The most appropriate disposal method for this type of compound is high-temperature incineration, which ensures the complete destruction of the halogenated organic molecule, preventing the formation of toxic byproducts like dioxins and furans.[18]
Emergency Protocol: Spill Management
In the event of a small spill (<100 mL) within a fume hood:
-
Alert Colleagues and Restrict Access: Inform others in the lab and ensure no one enters the affected area without proper PPE.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Wear Full PPE: Don two pairs of nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep the absorbed material into a designated container for solid hazardous waste. Label it appropriately as "Spill Debris containing 1,2-Difluoro-3-(trichloromethoxy)benzene."
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Request Pickup: Arrange for disposal of the spill debris through your EHS office.
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical steps for the proper disposal of 1,2-Difluoro-3-(trichloromethoxy)benzene.
Caption: Decision workflow for the safe disposal of 1,2-Difluoro-3-(trichloromethoxy)benzene.
References
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available at: [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry practical course documentation. Available at: [Link]
-
Material Safety Data Sheet - 1,2,3-Trichlorobenzene, 99%. Cole-Parmer. Available at: [Link]
-
Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. Available at: [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Metal Halide Catalyzed Hydrolysis of Trichloromethyl Compounds. Journal of the American Chemical Society. Available at: [Link]
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. Available at: [Link]
-
Kinetics of the reaction trichloromethyl + bromine and thermochemistry of trichloromethyl radical and cation. ResearchGate. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]
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Safety Data Sheet - Generic. Sigma-Aldrich. Available at: [Link]
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Hydrolysis of trichloromethane with aqueous KOH. Vedantu. Available at: [Link]
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Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available at: [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Vedantu. Available at: [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 1,2-Difluoro-3-(trichloromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling and disposal of 1,2-Difluoro-3-(trichloromethoxy)benzene. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following procedures are grounded in a conservative assessment of structurally related chemicals, ensuring a high margin of safety in your laboratory operations.
Hazard Profile: An Assessment Based on Structural Analogs
1,2-Difluoro-3-(trichloromethoxy)benzene is a halogenated aromatic ether. Its structure suggests a combination of hazards observed in related compounds such as chlorinated and fluorinated benzenes. A thorough understanding of these potential risks is the foundation of safe handling.
Anticipated Hazards:
-
Acute Toxicity: Based on analogs like (trichloromethoxy)benzene, this compound is anticipated to be harmful if swallowed, causing gastrointestinal irritation.[1]
-
Skin and Eye Irritation: Halogenated aromatic compounds are known to cause skin and eye irritation.[1][2][3][4][5] Direct contact may lead to redness, and prolonged exposure could result in burns.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2][4]
-
Environmental Hazards: As with many chlorinated aromatic compounds, this chemical is potentially harmful to aquatic life with long-lasting effects.[6][7]
-
Thermal Decomposition: During a fire, irritating and highly toxic gases, including hydrogen chloride, carbon monoxide, and carbon dioxide, may be generated.[2][3]
| Hazard Category | Anticipated Effect | Supporting Evidence from Analogs |
| Acute Oral Toxicity | Harmful if swallowed | (trichloromethoxy)benzene[1] |
| Skin Corrosion/Irritation | Causes skin irritation | 1,2,3-Trichlorobenzene, (Trifluoromethoxy)benzene, 1,2-Difluoro-3-(trifluoromethyl)benzene, (trichloromethoxy)benzene[1][2][3][4][5] |
| Eye Damage/Irritation | Causes serious eye irritation | 1,2,3-Trichlorobenzene, (Trifluoromethoxy)benzene, 1,2-Difluoro-3-(trifluoromethyl)benzene, (trichloromethoxy)benzene[2][3][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation | 1,2,3-Trichlorobenzene, 1,2-Difluoro-3-(trifluoromethyl)benzene, (trichloromethoxy)benzene[2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 1,2-Difluoro-3-(trichloromethoxy)benzene.
-
Eye and Face Protection: Standard safety glasses are insufficient. Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-retardant lab coat is essential to protect from splashes and potential fires.[6]
-
Clothing: Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[6]
-
-
Respiratory Protection: If there is any risk of generating aerosols or dust outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[2][6]
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.
Engineering Controls:
-
Chemical Fume Hood: All handling of 1,2-Difluoro-3-(trichloromethoxy)benzene must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2][3][6]
Step-by-Step Handling Procedure:
-
Preparation:
-
Before beginning any work, ensure you have read and understood this guide and the Safety Data Sheet (SDS) for a closely related compound.[6]
-
Clear the fume hood of any unnecessary equipment or chemicals.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Weighing:
-
If the compound is a solid, carefully weigh the required amount in a disposable weigh boat. Avoid creating dust.
-
If it is a liquid, measure the volume using appropriate glassware.
-
-
Dissolution:
-
Place the solvent in a suitable flask.
-
Slowly add the 1,2-Difluoro-3-(trichloromethoxy)benzene to the solvent to avoid splashing.
-
If necessary, stir the solution using a magnetic stirrer.
-
-
Storage:
Caption: Safe handling workflow for 1,2-Difluoro-3-(trichloromethoxy)benzene.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][6][7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][9]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6] Collect the absorbed material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing 1,2-Difluoro-3-(trichloromethoxy)benzene must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[10][11]
-
Solid Waste: Collect any solid waste, including contaminated consumables like weigh boats and paper towels, in a designated, labeled, and sealed hazardous waste container.[6][10]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: The ultimate disposal of halogenated waste is typically through high-temperature incineration by a licensed hazardous waste management company.[12] Do not dispose of this chemical down the drain or in regular trash.[6]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 1,2-Difluoro-3-(trichloromethoxy)benzene and ensure a safe laboratory environment for yourself and your colleagues.
References
- Material Safety Data Sheet - 1,2,3-Trichlorobenzene, 99% - Cole-Parmer.
- SAFETY D
- Hazardous Substance Fact Sheet - NJ.gov.
- Personal protective equipment for handling 1,3,5-Trichloro-2-(2-chloroethoxy)benzene - Benchchem.
- 1,2,3-TRICHLOROBENZENE - CAMEO Chemicals.
- 1,2-Difluoro-3-(trifluoromethyl)benzene | 64248-59-5 - Sigma-Aldrich.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchG
- SAFETY D
- Toxicological Profile for Trichlorobenzene -
- HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf.
- Solvent Wastes in the Labor
- SAFETY D
- SAFETY D
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- SAFETY D
- Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+% - Cole-Parmer.
- Chemical and Hazardous Waste Guide - UiO.
- SAFETY DATA SHEET - 3-Methoxyc
- Hazardous Materials Disposal Guide | Nipissing University.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,2-Difluoro-3-(trifluoromethyl)benzene | 64248-59-5 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ethz.ch [ethz.ch]
- 11. nipissingu.ca [nipissingu.ca]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
